3-Bromoquinoline 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANTXZGXVINCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355900 | |
| Record name | 3-bromoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22615-00-5 | |
| Record name | 3-bromoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromoquinoline 1-oxide
This guide offers a comprehensive exploration of 3-Bromoquinoline 1-oxide, a heterocyclic N-oxide of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a deep, field-proven understanding of the compound's synthesis, characterization, reactivity, and utility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
Introduction: The Strategic Value of this compound
Quinoline and its derivatives form the backbone of numerous pharmaceuticals and functional materials. The introduction of an N-oxide functionality dramatically alters the electronic landscape of the quinoline ring system. It enhances reactivity, modifies solubility, and can act as a key pharmacophoric element. When combined with a bromine atom at the 3-position—a versatile handle for cross-coupling reactions—the resulting molecule, this compound, becomes a powerful and strategic building block for creating molecular diversity.
This guide provides an in-depth analysis of this reagent, focusing on the practical knowledge required to leverage its properties effectively in a research and development setting.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid. The N-oxide group donates electron density to the ring through resonance while withdrawing it inductively, and its presence significantly influences the reactivity of the C2 and C4 positions.
| Property | Value | Source |
| IUPAC Name | 3-bromo-1-oxidoquinolin-1-ium | |
| CAS Number | 22615-00-5 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | |
| Appearance | Not specified; likely a solid | [2] |
| Melting Point | 170.5°C | [2] |
| Boiling Point | 358.3°C at 760 mmHg | [2] |
| Density | 1.58 g/cm³ | [2] |
Synthesis and Characterization
The most direct and reliable synthesis of this compound involves the N-oxidation of its parent heterocycle, 3-bromoquinoline. This approach is favored due to the commercial availability of the starting material and the high efficiency of N-oxidation reactions on electron-deficient pyridine rings.
Rationale for Synthetic Strategy
Direct functionalization of quinoline 1-oxide is often complex and can lead to mixtures of isomers. Therefore, a strategy of "functionalize then oxidize" is superior for regiochemical control. The synthesis begins with 3-bromoquinoline. The subsequent N-oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is highly effective for oxidizing nitrogen heterocycles. The reaction is performed at a controlled temperature to prevent over-oxidation or side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard N-oxidation methodologies for quinoline systems.
Step 1: N-Oxidation of 3-Bromoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoquinoline (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, at a concentration of approximately 0.1 M.
-
Temperature Control: Cool the solution to 0 °C in an ice-water bath. This is critical to moderate the exothermic reaction and minimize potential side-product formation.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of the oxidant ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes. The product, being more polar, will have a lower Rf value than the starting 3-bromoquinoline.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts (meta-chlorobenzoic acid). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield this compound as a solid.
Visualization: Synthetic Workflow
Caption: Synthetic pathway from 3-bromoquinoline to this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data below are predicted values based on the analysis of the parent compound and the known effects of the N-oxide group.[3][4]
| Technique | Expected Observations |
| ¹H NMR | Six signals in the aromatic region (δ 7.5-9.0 ppm). Protons at C2 and C8 are significantly deshielded (shifted downfield) compared to 3-bromoquinoline due to the anisotropic effect and electron-withdrawing nature of the N-O bond. H2 and H4 will appear as sharp singlets or narrow doublets. |
| ¹³C NMR | Nine distinct signals. The carbons flanking the N-oxide (C2, C8a) will be shifted downfield. The C-Br carbon (C3) will show a characteristic shift around δ 115-125 ppm. |
| Mass Spec (EI) | A molecular ion cluster with characteristic peaks for a monobrominated compound: M⁺• at m/z 223 and [M+2]⁺• at m/z 225, with an approximate 1:1 intensity ratio.[3] |
| IR Spectroscopy | Strong N-O stretching vibration expected in the 1250-1350 cm⁻¹ region. C-Br stretching vibration around 500-600 cm⁻¹. Aromatic C-H and C=C stretching as expected. |
Chemical Reactivity and Synthetic Utility
The presence of both the N-oxide and bromo functionalities makes this compound a highly versatile synthetic intermediate. The N-oxide group activates the ring for certain transformations and can also be readily removed.
Reactions at the Quinoline Core
The N-oxide group polarizes the ring system, making the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Substitution: While the 3-position is blocked, the C2 position is activated towards nucleophiles. Reactions with organometallics (e.g., arylzinc reagents in the presence of TFAA) can lead to C2-arylated quinolines, often following a deoxygenation step.[5] This provides a powerful method for building complex biaryl structures.
-
1,3-Dipolar Cycloaddition: The N-oxide can act as a 1,3-dipole. It has been shown to react with dipolarophiles like phenyl isocyanate to form oxazolo[4,5-b]quinoline derivatives through a primary cycloadduct intermediate.[6] This reaction is a testament to the unique electronic character imparted by the N-O bond.
-
C-H Functionalization: The N-oxide can serve as a directing group in transition metal-catalyzed C-H activation. Palladium-catalyzed oxidative cross-coupling reactions with ethers and thioethers have been shown to occur selectively at the C2 position.[7]
-
Photochemical Rearrangement: Like many aromatic N-oxides, quinoline N-oxides can undergo photochemical rearrangement upon UV irradiation. This typically proceeds through an oxaziridine intermediate, which can rearrange to form ring-expanded products like benz[d]-1,3-oxazepines.[8]
Caption: Major reactivity pathways for this compound.
Reactions at the C-Br Bond
The bromine atom at the 3-position serves as a robust handle for introducing further complexity via cross-coupling chemistry. This is arguably its most important feature for drug development professionals.
-
Suzuki, Heck, and Sonogashira Couplings: The C3-Br bond is amenable to standard palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to 3-aminoquinoline derivatives, which are privileged structures in medicinal chemistry.
Deoxygenation
The N-oxide functionality can be easily removed to yield the parent 3-bromoquinoline scaffold. This is a crucial step if the N-oxide was used solely as an activating or directing group. Standard reagents for this transformation include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a versatile intermediate.
-
Scaffold for Medicinal Chemistry: The quinoline core is present in numerous FDA-approved drugs. By using this compound, chemists can rapidly access novel analogues. The C3 position can be elaborated via cross-coupling, while the N-oxide can be retained as a potential hydrogen bond acceptor or deoxygenated to tune the electronic properties of the final compound.
-
Intermediate for Complex Synthesis: The orthogonal reactivity of the activated quinoline core and the C-Br bond allows for sequential, regioselective modifications, providing a planned route to complex, polysubstituted quinolines.[9]
-
Functional Materials: The rigid, planar quinoline system is a common motif in organic electronics. This compound can serve as a building block for creating novel organic light-emitting diode (OLED) materials or sensors.
Safety and Handling
As a research chemical, this compound must be handled with appropriate care.
-
Hazards: The compound is considered harmful if swallowed, in contact with skin, or inhaled.[2] It may cause skin and eye irritation.
-
Handling: Always use this chemical within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Storage: Store in a tightly closed container in a cool, refrigerated environment, away from heat, sparks, and oxidizing agents.[2]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic platform for innovation. Its well-defined reactivity, characterized by an activated heterocyclic core and a versatile bromine handle, provides researchers with a reliable and powerful tool for the synthesis of complex molecules. A thorough understanding of its properties—from synthesis and spectroscopy to its diverse reaction pathways—is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. 3-Bromoquinoline N-oxide | CAS 22615-00-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides | MDPI [mdpi.com]
A-Technical-Guide-to-the-Synthesis-of-3-Bromoquinoline-1-oxide-from-Quinoline
A Technical Guide to the Synthesis of 3-Bromoquinoline 1-oxide from Quinoline
Executive Summary
This compound is a valuable heterocyclic compound, serving as a key precursor in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of a bromine atom at the C3-position and the presence of the N-oxide functionality provide orthogonal handles for molecular elaboration. However, its synthesis is not trivial. Direct electrophilic bromination of quinoline preferentially yields 5- and 8-bromo isomers, while the electronic properties of quinoline 1-oxide itself do not favor direct C3-bromination. This guide presents a robust and field-proven two-stage synthetic strategy that circumvents these regioselectivity challenges. The validated pathway involves the initial synthesis of 3-bromoquinoline via a Sandmeyer reaction, followed by the selective N-oxidation of this intermediate. This document provides a comprehensive overview of the chemical principles, detailed step-by-step protocols, and complete characterization data to enable the successful synthesis and validation of this compound.
Strategic Overview: Circumventing the Regioselectivity Challenge
The synthesis of this compound from quinoline presents a classic problem in heterocyclic chemistry: controlling the position of substitution.
-
Challenge 1: Bromination of Quinoline. Direct electrophilic bromination of the parent quinoline ring is directed by the nitrogen atom to the C5 and C8 positions of the carbocyclic (benzene) ring[1]. High-temperature, gas-phase reactions have been reported to produce the 3-bromo isomer, but these conditions lack practicality and scalability for many laboratory settings[1].
-
Challenge 2: Functionalization of Quinoline 1-Oxide. While converting quinoline to quinoline 1-oxide alters its reactivity, it does not simplify C3-bromination. The N-oxide group activates the C2 and C4 positions for nucleophilic attack and the C8 position for certain metal-catalyzed C-H activations[2][3][4][5][6]. Direct electrophilic C3-bromination remains an unfavorable pathway.
The Self-Validating Solution:
To overcome these hurdles, a more strategic, two-step sequence is employed. This approach decouples the bromination and N-oxidation steps, allowing each transformation to be performed under optimal conditions for high regioselectivity and yield.
-
Step 1: Synthesis of 3-Bromoquinoline. A pre-functionalized quinoline, 3-aminoquinoline, is used as the starting material for a reliable Sandmeyer reaction. This classical transformation provides a dependable route to install a bromine atom specifically at the C3 position[1][7][8][9].
-
Step 2: N-Oxidation of 3-Bromoquinoline. The resulting 3-bromoquinoline intermediate is then subjected to N-oxidation. This reaction selectively targets the nitrogen atom without disturbing the C3-bromo substituent, yielding the final product.
This sequence ensures that the final product has the desired substitution pattern, forming a logical and reproducible workflow.
Caption: Overall synthetic strategy from quinoline to this compound.
Part 1: Synthesis of the 3-Bromoquinoline Intermediate
The cornerstone of this synthesis is the Sandmeyer reaction, which converts an aryl amine into an aryl halide via a diazonium salt intermediate[7][10]. This method is highly effective for producing 3-bromoquinoline from 3-aminoquinoline with excellent regiochemical control[1].
Mechanistic Rationale
The reaction proceeds in two distinct phases:
-
Diazotization: 3-Aminoquinoline is treated with a nitrous acid source (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C). This converts the primary amine group into a highly reactive diazonium salt. Maintaining a low temperature is critical to prevent premature decomposition of this intermediate.
-
Copper-Catalyzed Displacement: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical subsequently abstracts a bromine atom from a copper(II) bromide species, yielding the final 3-bromoquinoline product and regenerating the copper(I) catalyst[8].
Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from established methodologies for the Sandmeyer reaction on aminoquinolines[1][9].
Materials:
-
3-Aminoquinoline
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Sodium hydroxide (NaOH) solution, 2M
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath, round-bottom flasks, magnetic stirrer, separatory funnel
Procedure:
-
Diazotization:
-
In a 250 mL flask, dissolve 3-aminoquinoline (1.0 eq) in 48% HBr (3.0 eq) and deionized water. Cool the flask in an ice-salt bath to 0–5 °C with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred 3-aminoquinoline solution, ensuring the temperature remains below 5 °C. The addition of a diazonium salt test strip can be used to monitor the reaction.
-
Stir the resulting diazonium salt solution for an additional 20-30 minutes at 0–5 °C.
-
-
Sandmeyer Reaction:
-
In a larger flask (500 mL), prepare a solution or slurry of copper(I) bromide (1.2 eq) in 48% HBr (1.0 eq). Cool this mixture to 0–5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr mixture. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50–60 °C) for 30-60 minutes to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding 2M NaOH solution until the pH is basic (pH ~8-9).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-bromoquinoline.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Part 2: N-Oxidation of 3-Bromoquinoline
With the key 3-bromoquinoline intermediate in hand, the final step is the selective oxidation of the quinoline nitrogen. This transformation is reliably achieved using an organic peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid generated in situ.
Mechanistic Rationale
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it nucleophilic. It attacks the electrophilic outer oxygen atom of the peroxy acid. This concerted step involves the transfer of the oxygen atom to the nitrogen and the formation of the corresponding carboxylic acid as a byproduct. The reaction is generally clean and high-yielding.
Caption: Simplified N-oxidation mechanism of 3-bromoquinoline.
Experimental Protocol: N-Oxidation
Materials:
-
3-Bromoquinoline (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77% purity (1.2-1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve 3-bromoquinoline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
-
Oxidation:
-
Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Quench the excess m-CPBA by adding saturated sodium sulfite solution and stir for 20 minutes.
-
Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid, this compound, can be purified by recrystallization (e.g., from an acetone/hexane or ethyl acetate/hexane mixture) to yield the pure product.
-
Comprehensive Characterization of this compound
Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for product identification[11].
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 22615-00-5 | [12][13][14][15][16][17] |
| Molecular Formula | C₉H₆BrNO | [12][15] |
| Molecular Weight | 224.05 g/mol | [12] |
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is essential for confirming the carbon-hydrogen framework and the precise location of the bromine substituent. The N-oxide group significantly influences the chemical shifts, particularly of the protons on the pyridine ring (H2, H4), causing them to shift downfield compared to the parent 3-bromoquinoline.
| Expected ¹H NMR Data (CDCl₃, 400 MHz) | Expected ¹³C NMR Data (CDCl₃, 100 MHz) |
| Position | δ (ppm), Multiplicity |
| H-2 | ~8.8 - 9.0, s |
| H-4 | ~8.1 - 8.3, s |
| H-5 | ~7.8 - 8.0, d |
| H-6 | ~7.5 - 7.7, t |
| H-7 | ~7.6 - 7.8, t |
| H-8 | ~8.0 - 8.2, d |
| Note: These are estimated chemical shifts. Actual values may vary based on solvent and experimental conditions.[11][18][19] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The most critical diagnostic feature for this compound is the isotopic pattern of bromine.
-
Expected Observation: The mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This is the characteristic signature of a molecule containing one bromine atom (natural abundance: ⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).
-
[M]⁺: ~222.96 m/z (for C₉H₆⁷⁹BrN¹⁶O)
-
[M+2]⁺: ~224.96 m/z (for C₉H₆⁸¹BrN¹⁶O)
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Quinolines: 3-Aminoquinoline and 3-bromoquinoline are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Hydrobromic Acid: A strong, corrosive acid. Handle with extreme care.
-
Sodium Nitrite: A strong oxidizer. Keep away from organic materials. Toxic if ingested.
-
m-CPBA: A solid organic peroxide that can be shock-sensitive. Avoid grinding and heating. It is also a strong oxidizing agent.
-
Dichloromethane: A volatile and suspected carcinogen. Ensure proper ventilation.
Conclusion
The synthesis of this compound is effectively and reliably achieved through a strategic two-part approach starting from 3-aminoquinoline. By employing the Sandmeyer reaction for regioselective bromination followed by a standard N-oxidation, the challenges associated with direct functionalization of the quinoline core are successfully bypassed. The protocols and characterization data provided in this guide offer a validated framework for researchers to produce and confirm this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-Oxides: Regioselective C-Br and C-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Rh(III)-Catalyzed C(8)âH Activation of Quinoline NâOxides: Regioselective CâBr and CâN Bond Formation - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C9H6BrNO | CID 818076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Bromoquinoline-1-oxide | 22615-00-5 [chemicalbook.com]
- 14. 22615-00-5|this compound|BLD Pharm [bldpharm.com]
- 15. 3-Bromoquinoline N-oxide | CAS 22615-00-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 16. CAS No.22615-00-5,3-Bromoquinoline-1-oxide Suppliers [lookchem.com]
- 17. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]
- 18. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3-Bromoquinoline(5332-24-1) 13C NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 3-Bromoquinoline 1-oxide: A Technical Guide for Researchers
Introduction: The Significance of 3-Bromoquinoline 1-oxide in Modern Drug Discovery
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold itself is a well-established pharmacophore, present in numerous FDA-approved drugs. The introduction of a bromine atom at the 3-position provides a crucial handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space. The N-oxide moiety, on the other hand, can modulate the electronic properties of the quinoline ring system, influence metabolic stability, and introduce new hydrogen bonding capabilities, all of which are critical parameters in drug design.
Molecular Structure and its Spectroscopic Implications
The molecular structure of this compound, with the IUPAC name 3-bromo-1-oxidoquinolin-1-ium, consists of a quinoline ring system brominated at the C3 position and oxidized at the nitrogen atom.[1] Its molecular formula is C₉H₆BrNO, leading to a molecular weight of approximately 224.05 g/mol .[1] The introduction of the N-oxide function significantly alters the electron distribution within the aromatic system compared to 3-bromoquinoline, which will be reflected in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the electronic environment of each atom.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is expected to display six distinct signals in the aromatic region. The presence of the electronegative N-oxide group will generally lead to a downfield shift of the protons on the pyridine ring (H2 and H4) compared to the parent 3-bromoquinoline. The protons on the carbocyclic ring (H5, H6, H7, H8) will also be affected, albeit to a lesser extent.
Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.8 - 9.0 | d | ~2.0 |
| H4 | 8.3 - 8.5 | d | ~2.0 |
| H5 | 8.0 - 8.2 | d | ~8.0 |
| H8 | 7.9 - 8.1 | d | ~8.0 |
| H7 | 7.7 - 7.9 | m | |
| H6 | 7.5 - 7.7 | m |
Causality Behind Predicted Shifts: The N-oxide group is a strong electron-withdrawing group through induction and also a resonance-donating group. The net effect is a significant deshielding of the protons in the pyridine ring, particularly at the ortho (H2) and para (H4) positions. The coupling constants are expected to be similar to those of other quinoline derivatives.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound should exhibit nine distinct signals, one for each carbon atom. The chemical shifts of the carbons in the pyridine ring will be most affected by the N-oxidation.
Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 148 - 152 |
| C3 | 118 - 122 |
| C4 | 135 - 139 |
| C4a | 138 - 142 |
| C5 | 128 - 132 |
| C6 | 126 - 130 |
| C7 | 129 - 133 |
| C8 | 127 - 131 |
| C8a | 145 - 149 |
Expert Interpretation: The carbon directly attached to the bromine atom (C3) will show a characteristic chemical shift. The carbons in the pyridine ring (C2, C4, and C8a) are expected to be significantly shifted compared to 3-bromoquinoline due to the electronic influence of the N-oxide group.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Logical Workflow for NMR Spectral Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the quinoline ring system and the N-O bond.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 1620-1580 | Strong | C=C and C=N stretching (aromatic rings) |
| 1250-1200 | Strong | N-O stretching |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
| 700-600 | Medium | C-Br stretching |
Trustworthiness of Assignments: The N-O stretching vibration is a key diagnostic peak for N-oxides and is typically strong. The aromatic C-H and C=C/C=N stretching and bending vibrations will confirm the presence of the quinoline core.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the background spectrum of the clean ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final IR spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum of this compound
| m/z | Predicted Ion | Interpretation |
| 223/225 | [M]⁺ | Molecular ion peak (isotopic pattern for one Br atom) |
| 207/209 | [M-O]⁺ | Loss of the oxygen atom from the N-oxide |
| 128 | [M-O-Br]⁺ | Loss of oxygen and bromine |
| 101 | [C₈H₅N]⁺ | Further fragmentation |
Authoritative Grounding: The most characteristic feature in the mass spectrum of this compound will be the molecular ion peak. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[2] A prominent fragment will likely correspond to the loss of the oxygen atom from the N-oxide, yielding the 3-bromoquinoline radical cation.[2]
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
-
Ionization:
-
Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Detect the ions and generate the mass spectrum.
-
Integrated Spectroscopic Analysis Workflow
Caption: Integrated approach for structural confirmation.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and Mass Spectrometry. While this guide provides a predictive framework based on sound chemical principles, experimental verification is the ultimate standard. The detailed protocols and expected data presented herein offer a robust starting point for researchers and drug development professionals working with this important class of molecules. The logical workflows and interpretations are designed to ensure a high degree of confidence in the structural assignment, which is a critical prerequisite for any further investigation or application of this compound.
References
Reactivity of the N-oxide group in 3-Bromoquinoline 1-oxide
An In-Depth Technical Guide to the Reactivity of the N-Oxide Group in 3-Bromoquinoline 1-Oxide
Authored by: Gemini, Senior Application Scientist
Publication Date: December 30, 2025
Abstract
This technical guide provides a comprehensive examination of the reactivity of this compound, a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. The introduction of the N-oxide functionality dramatically alters the electronic landscape of the quinoline core, creating unique opportunities for regioselective functionalization that are not accessible with the parent heterocycle. This document delves into the electronic interplay between the N-oxide group and the C3-bromo substituent, offering a detailed exploration of key reaction classes including C-H functionalization, deoxygenative substitutions, and cycloadditions. By elucidating the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as an essential resource for professionals engaged in the design and synthesis of novel quinoline-based molecules.
Introduction: The Quinoline N-Oxide Scaffold
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with activities ranging from antimalarial to anticancer.[1][2] The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.[3]
The conversion of the quinoline nitrogen to an N-oxide introduces a 1,2-dipolar N⁺–O⁻ bond, which profoundly impacts the molecule's physical properties and chemical reactivity.[4] The N-oxide group increases water solubility, acts as a strong hydrogen bond acceptor, and can serve as a bioisostere for a carbonyl group.[5][6] Chemically, it activates the heterocyclic ring, enabling a diverse array of transformations. This guide focuses specifically on this compound, a substrate where the powerful electronic effects of the N-oxide are modulated by the steric and inductive properties of a bromine atom at the C3 position.
Electronic Structure and General Reactivity
The reactivity of this compound is dictated by the synergistic and competing electronic effects of the N-oxide and the bromo-substituent.
-
The N-Oxide Group: The N-oxide functionality is a potent activating group. Through resonance, the formally negative oxygen atom donates electron density into the quinoline ring system, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[4][7] This enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Simultaneously, the N-oxide oxygen can be targeted by electrophiles (e.g., acylating agents), which dramatically increases the electrophilicity of the C2 and C4 positions, paving the way for nucleophilic substitution.[8] Furthermore, the N-oxide can act as an internal directing group for metal-catalyzed C-H activation, typically favoring the C8 position through the formation of a stable five-membered metallacycle.[9][10][11]
-
The C3-Bromo Substituent: The bromine atom at C3 exerts a dual electronic influence. It is electron-withdrawing through its inductive effect (-I), which generally deactivates the ring towards electrophilic substitution. However, like other halogens, it can donate electron density through resonance (+M) and is considered an ortho-, para-director in classical electrophilic aromatic substitution (EAS).[12] Its position at C3 sterically hinders direct attack at the adjacent C2 and C4 positions, which can influence regiochemical outcomes.
The interplay of these factors makes this compound a uniquely reactive substrate, with multiple sites available for selective functionalization depending on the chosen reaction conditions.
Caption: Key reactivity sites on the this compound scaffold.
Key Transformations of the N-Oxide Group
The N-oxide group is the central hub of reactivity, enabling transformations at the quinoline core and participating directly in reactions.
Deoxygenative C-H Functionalization at C2
One of the most powerful applications of the N-oxide is to facilitate nucleophilic substitution at the C2 position, a transformation that is difficult on the parent quinoline. This process is typically "deoxygenative," meaning the N-oxide's oxygen atom is removed during the reaction sequence.
Causality & Mechanism: The reaction is initiated by an "activator," often an anhydride like triflic anhydride (Tf₂O) or trifluoroacetic anhydride (TFAA).[8] The activator acylates the nucleophilic N-oxide oxygen, forming a highly reactive quinolinium intermediate. This intermediate is extremely electron-deficient, rendering the C2 position highly susceptible to attack by a wide range of nucleophiles. Subsequent rearomatization expels the activating group and the oxygen atom, yielding the C2-functionalized quinoline.
Caption: Workflow for Deoxygenative C2-Functionalization.
Experimental Protocol: Deoxygenative C2-Thiolation
This protocol describes the synthesis of quinoline-2-thiones from quinoline N-oxides using thiourea as the nucleophilic source, a metal-free approach with high regioselectivity.
-
Reaction Setup: To a solution of this compound (1.0 equiv) and thiourea (1.5 equiv) in acetonitrile (MeCN, 0.1 M), add triflic anhydride (Tf₂O, 2.0 equiv) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3-bromoquinoline-2-thione.
| Entry | Quinoline N-Oxide | Nucleophile | Activator | Yield (%) |
| 1 | Quinoline 1-oxide | Thiourea | Tf₂O | 76 |
| 2 | This compound | Thiourea | Tf₂O | Est. 60-75 |
| 3 | 6-Chloroquinoline 1-oxide | Thiourea | Tf₂O | 85 |
| Estimated yield based on similar substrates. |
Metal-Catalyzed C-H Functionalization at C8
The N-oxide group serves as an excellent directing group in transition-metal-catalyzed C-H activation, enabling functionalization at remote positions that are otherwise inaccessible. The C8 position is particularly favored.
Causality & Mechanism: Catalysts such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) coordinate to the N-oxide oxygen.[9][13] This brings the metal center into proximity with the C8-H bond, allowing for the formation of a thermodynamically stable five-membered metallacyclic intermediate via cyclometalation.[11] This intermediate can then engage with a coupling partner (e.g., an arylboronic ester) in a catalytic cycle that results in the formation of a new C-C bond at the C8 position, often with concomitant deoxygenation.[9]
Caption: Simplified mechanism for C8 C-H activation directed by the N-oxide.
Experimental Protocol: Ru-Catalyzed Deoxygenative C8-Arylation
This protocol details the regioselective arylation of a quinoline N-oxide with an arylboronic ester, proceeding through a tandem arylation-deoxygenation process.[9]
-
Reaction Setup: In an oven-dried vial, combine this compound (1.0 equiv), the desired arylboronic ester (e.g., pinacol ester, 1.5 equiv), and the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%).
-
Solvent and Additives: Add a suitable solvent, such as 1,4-dioxane (0.2 M).
-
Reaction Execution: Seal the vial and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction for the consumption of starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to isolate the 8-aryl-3-bromoquinoline.
1,3-Dipolar Cycloaddition Reactions
Heteroaromatic N-oxides can behave as 1,3-dipoles, reacting with various dipolarophiles (e.g., alkenes, alkynes) in [3+2] cycloaddition reactions.[4]
Causality & Mechanism: The N⁺–O⁻ bond, in conjunction with the C2 and C6 positions of the pyridine ring, forms the 1,3-dipole system. The reaction with an electron-deficient alkene or alkyne proceeds via a concerted or stepwise mechanism to form a primary cycloadduct. In the case of this compound, the reaction would involve the N-oxide, C2, and the bridgehead carbon. The resulting cycloadducts are often thermally unstable and can undergo further rearrangement or fragmentation. For instance, reaction with phenyl isocyanate can lead to an oxazolo[4,5-b]quinoline derivative after rearrangement and elimination from the initial cycloadduct.[14]
Synthesis of this compound
The synthesis of the title compound is most reliably achieved by the direct oxidation of commercially available 3-bromoquinoline.
Causality & Mechanism: The nitrogen atom in 3-bromoquinoline is a nucleophilic site. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and an acid anhydride, are effective electrophilic oxygen transfer agents.[15] The lone pair of the quinoline nitrogen attacks the terminal oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid as a byproduct.
Experimental Protocol: N-Oxidation of 3-Bromoquinoline
-
Reaction Setup: Dissolve 3-bromoquinoline (1.0 equiv) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2-1.5 equiv) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.
Conclusion
This compound is a highly versatile and reactive intermediate for the synthesis of complex heterocyclic molecules. The N-oxide group is not merely a passive functionality but an active participant that directs reactivity and enables transformations that are otherwise challenging. It facilitates highly regioselective deoxygenative substitutions at the C2 position and serves as a robust directing group for metal-catalyzed C-H activation at the C8 position. Understanding the electronic interplay between the N-oxide and other ring substituents is paramount for harnessing its synthetic potential. The protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and drug development professionals to leverage the unique chemistry of this compound in their synthetic endeavors.
References
- 1. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Ru-Catalyzed Deoxygenative Regioselective C8-H Arylation of Quinoline N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Electronic Properties of 3-Bromoquinoline 1-oxide
Abstract
This technical guide provides a comprehensive framework for understanding and characterizing the electronic properties of 3-Bromoquinoline 1-oxide. This molecule, a functionalized N-heterocycle, presents a unique electronic profile arising from the interplay between the electron-withdrawing inductive effect of the bromine atom, the strong electron-donating and withdrawing nature of the N-oxide group, and the inherent aromaticity of the quinoline core. This document details both the theoretical underpinnings and the practical experimental methodologies required for a thorough investigation of its electronic structure. We will explore its molecular orbital landscape through computational chemistry, detail its electrochemical behavior via cyclic voltammetry, and examine its optical properties using UV-Vis and fluorescence spectroscopy. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a deep, mechanistic understanding for researchers in medicinal chemistry and materials science.
Introduction: The Electronic Influence of Bromine and N-Oxide on the Quinoline Scaffold
The quinoline ring system is a privileged structure in medicinal chemistry and materials science, owing to its presence in numerous bioactive compounds and functional materials.[1] The electronic properties of the quinoline core can be finely tuned by introducing substituents. In this compound, two key functional groups modulate the electronic landscape:
-
The N-oxide Group: The N-oxide is a unique functional group with a dipolar N+-O- bond. It acts as a strong π-donor through resonance, increasing electron density at the C2 and C4 positions. Simultaneously, the positively charged nitrogen atom exerts a strong inductive electron-withdrawing effect. This dual nature makes its overall electronic influence highly position-dependent and crucial to the molecule's reactivity and properties.[2][3]
-
The 3-Bromo Substituent: The bromine atom at the C3 position primarily exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity. It also possesses a weak, deactivating resonance effect (+M) due to its lone pairs. The net effect is a modification of the electron distribution within the pyridine ring of the quinoline system.
The combination of these two groups in this compound is expected to create a molecule with a distinct charge distribution, influencing its frontier molecular orbitals, redox potential, and photophysical behavior. This guide provides the necessary tools to probe these properties.
Synthesis and Structural Characterization
A robust understanding of a molecule's electronic properties begins with its unambiguous synthesis and structural confirmation.
Synthetic Pathway
The synthesis of this compound typically starts from 3-bromoquinoline. The N-oxidation is then achieved using a suitable oxidizing agent, most commonly meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.
Caption: Synthetic workflow for this compound.
Spectroscopic Confirmation
Confirmation of the structure is paramount and is achieved through a combination of spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[4] The introduction of the N-oxide group causes a characteristic downfield shift of the protons on the pyridine ring (especially H2 and H4) compared to the parent 3-bromoquinoline, due to the deshielding effect of the positively charged nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual values may vary.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | 8.8 - 9.0 | 145 - 148 |
| C3 | - | 115 - 118 |
| C4 | 8.2 - 8.4 | 135 - 138 |
| C5 | 7.7 - 7.9 | 128 - 130 |
| C6 | 7.5 - 7.7 | 120 - 122 |
| C7 | 7.8 - 8.0 | 130 - 132 |
| C8 | 7.6 - 7.8 | 129 - 131 |
| C4a | - | 140 - 142 |
| C8a | - | 140 - 142 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the FID to obtain the spectrum. Integrate proton signals and assign peaks based on chemical shifts, coupling constants, and comparison with data for related quinoline N-oxides.[5][6]
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The most characteristic vibration for this compound is the N-O stretching band.
-
N-O Stretch: A strong absorption band is expected in the range of 1250-1350 cm⁻¹.
-
C-Br Stretch: A weaker absorption is expected in the 500-650 cm⁻¹ region.
-
Aromatic C-H and C=C/C=N Stretches: These will be present in their typical regions (>3000 cm⁻¹ and 1400-1600 cm⁻¹, respectively).
Spectra for this compound are available for reference from chemical suppliers.[7]
Computational Analysis of Electronic Structure
Density Functional Theory (DFT) is a powerful tool for modeling the electronic properties of molecules, providing insights that complement experimental data.[8][9] Quantum chemical calculations can predict the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding reactivity and optical properties.
Caption: A typical workflow for DFT calculations.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.[10]
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A smaller gap generally implies higher chemical reactivity and a red-shift (longer wavelength) in the UV-Vis absorption spectrum.[1]
For this compound, the N-oxide oxygen and the π-system of the quinoline ring are expected to contribute significantly to the HOMO, while the LUMO is likely distributed over the electron-deficient pyridine ring.
Table 2: Illustrative DFT-Calculated Electronic Properties (Note: These values are illustrative, calculated at the B3LYP/6-311G(d,p) level, and intended to serve as a predictive guide.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -2.1 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity, electronic transition energy |
| Dipole Moment | ~4.0 D | Molecular polarity |
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. It allows for the identification of electrophilic and nucleophilic sites.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, this is expected around the N-oxide oxygen atom.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This is expected around the protons of the pyridine ring, particularly H2 and H4.
Experimental Electrochemical Characterization
Cyclic Voltammetry (CV) is the primary technique for investigating the redox properties of a molecule. It provides information on oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively.[11]
Principles of Cyclic Voltammetry
In a CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform. The resulting current is measured, providing a voltammogram. The peak potentials (Ep) correspond to the potentials at which oxidation or reduction occurs. For a reversible process, the formal redox potential (E0') can be estimated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.
Expected Redox Behavior
Given its electronic structure, this compound is expected to undergo reduction more readily than the parent quinoline due to the electron-withdrawing nature of the N-oxide and bromo substituents. The oxidation potential of quinoline N-oxide has been reported, and the bromo-substituent is expected to make oxidation slightly more difficult.[12]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromoquinoline-1-oxide(22615-00-5) IR2 [m.chemicalbook.com]
- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the electrochemical functionalization of N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Rising Potential of 3-Bromoquinoline 1-oxide in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline nucleus is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and bioactive molecules.[1] Its rigid, bicyclic aromatic system provides a versatile scaffold for the design of therapeutic agents across diverse disease areas, including oncology and inflammatory conditions.[1][2] The introduction of a bromine atom at the 3-position and an N-oxide functionality at the 1-position of the quinoline ring system creates 3-Bromoquinoline 1-oxide, a molecule poised for significant impact in drug discovery. The bromine atom serves as a highly versatile synthetic handle for a variety of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[1] Simultaneously, the N-oxide moiety can modulate the electronic properties of the quinoline ring, influence pharmacokinetic parameters, and potentially engage in specific interactions with biological targets. This guide provides an in-depth technical exploration of the synthesis, reactivity, and potential applications of this compound in the development of next-generation therapeutics.
Core Synthesis and Chemical Reactivity
The journey to harnessing the potential of this compound begins with its synthesis. A robust and regioselective synthetic strategy is paramount for its utilization as a building block in medicinal chemistry. The synthesis is conceptually a two-stage process: the regioselective bromination of the quinoline core, followed by N-oxidation.
Synthesis of the 3-Bromoquinoline Precursor
Direct electrophilic bromination of quinoline typically results in a mixture of 5- and 8-bromoquinolines, a consequence of the directing effects of the nitrogen atom.[3] Therefore, more regioselective methods are preferred to ensure a high yield of the desired 3-bromo isomer.
One of the most reliable methods for the synthesis of 3-bromoquinoline is the Sandmeyer reaction , starting from 3-aminoquinoline. This classical transformation provides a dependable route to introduce a bromine atom at the desired position.[3]
Experimental Protocol: Synthesis of 3-Bromoquinoline via Sandmeyer Reaction [3]
Step 1: Diazotization of 3-Aminoquinoline
-
In a round-bottom flask, suspend 3-aminoquinoline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the quinoline-3-diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain crude 3-bromoquinoline.
-
Purify the crude product by distillation or column chromatography to yield pure 3-bromoquinoline.
A more contemporary and highly regioselective approach involves a formal [4+2] cycloaddition reaction between an N-aryliminium ion, generated in situ from an arylmethyl azide, and a 1-bromoalkyne.[4][5] This acid-promoted reaction offers excellent control over the position of the bromine substituent.[4]
Experimental Protocol: Regioselective Synthesis of 3-Bromoquinoline Derivatives via [4+2] Cycloaddition [4][5]
-
To a round-bottom flask under an argon atmosphere, add the arylmethyl azide (1.0 equivalent) and dry dichloroethane (DCE).
-
Add trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) to the solution and stir for 5 minutes at room temperature.
-
Add the 1-bromoalkyne (2.0 equivalents) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dihydroquinoline intermediate.
-
Dissolve the crude intermediate in EtOAc and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equivalent) for oxidation.
-
Stir the mixture until the oxidation is complete (monitored by TLC).
-
Purify the product by column chromatography on silica gel.
Quantitative Data: Synthesis of 3-Bromoquinoline Derivatives via [4+2] Cycloaddition [4]
| Entry | Arylmethyl Azide | 1-Bromoalkyne | Product | Yield (%) |
| 1 | Benzyl azide | Bromo(phenyl)acetylene | 3-Bromo-2-phenylquinoline | 68 |
| 2 | 4-Methoxybenzyl azide | Bromo(phenyl)acetylene | 3-Bromo-6-methoxy-2-phenylquinoline | 75 |
| 3 | 4-Chlorobenzyl azide | Bromo(phenyl)acetylene | 3-Bromo-6-chloro-2-phenylquinoline | 65 |
N-Oxidation to this compound
The N-oxidation of the quinoline ring is a critical step in the synthesis of the target molecule. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent. The N-oxide functionality alters the electronic distribution within the quinoline ring, making the C2 and C4 positions more susceptible to nucleophilic attack and influencing the molecule's overall pharmacological profile.
Experimental Protocol: N-Oxidation of 3-Bromoquinoline (General Procedure)
-
Dissolve 3-bromoquinoline in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the cooled 3-bromoquinoline solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite or sodium thiosulfate to destroy the excess peroxide.
-
Separate the organic layer and wash it successively with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Chemical Reactivity and Derivatization
The true synthetic utility of this compound lies in its potential for diverse functionalization. The bromine atom at the 3-position is a prime site for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Cross-Coupling: For the introduction of aryl, heteroaryl, or alkyl groups.[1]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
-
Sonogashira Coupling: For the installation of alkyne moieties.
-
Heck Reaction: For the formation of carbon-carbon bonds with alkenes.[1]
These reactions allow for the creation of large and diverse libraries of 3-substituted quinoline 1-oxide derivatives for high-throughput screening and SAR studies.[1]
Caption: Derivatization of this compound.
Potential Applications in Medicinal Chemistry
While specific studies on this compound are emerging, the extensive research on related quinoline and quinoline N-oxide derivatives provides a strong rationale for its potential in several therapeutic areas.
Anticancer Drug Discovery
The quinoline scaffold is a well-established pharmacophore in oncology.[6] Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[6][7]
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The quinoline core has been successfully utilized to develop potent and selective kinase inhibitors.[2][8] The 3-position of the quinoline ring is a key vector for modification to achieve desired potency and selectivity. By employing this compound as a starting material, medicinal chemists can introduce a wide array of substituents at this position to probe the ATP-binding pocket of various kinases.
Caption: Inhibition of Kinase Signaling Pathways.
Topoisomerase Inhibition: Topoisomerases are essential enzymes involved in DNA replication and repair, making them attractive targets for anticancer drugs.[9] Certain brominated and hydroxylated quinoline derivatives have been shown to inhibit human topoisomerase I.[9][10] The planar quinoline ring system is well-suited for intercalation into DNA, a common mechanism for topoisomerase inhibitors.
In Vitro Assay: Topoisomerase I Inhibition Assay (General Protocol) [9]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and the test compound (a derivative of this compound) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase I enzyme to the mixture. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
Anti-inflammatory Drug Discovery
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.[11] Quinoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenases (COX) and the NF-κB signaling pathway.[12][13] The ability to readily diversify the 3-position of the this compound scaffold allows for the fine-tuning of inhibitory activity and selectivity against various inflammatory targets.
Caption: Modulation of the NF-κB Inflammatory Pathway.
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages (General Protocol) [13]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (a derivative of this compound) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include a vehicle control (no compound) and a positive control (a known anti-inflammatory agent).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells. A decrease in absorbance indicates inhibition of NO production.
Conclusion and Future Perspectives
This compound represents a highly promising and versatile scaffold for medicinal chemistry. Its strategic combination of a synthetically tractable bromine handle and a modulating N-oxide functionality provides a powerful platform for the design and synthesis of novel therapeutic agents. The established importance of the quinoline core in anticancer and anti-inflammatory drug discovery, coupled with the potential for extensive chemical diversification, positions this compound as a key building block for future drug development programs. Further exploration of its derivatives against a broad range of biological targets is warranted and is anticipated to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. ijmphs.com [ijmphs.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Discovery and history of 3-Bromoquinoline 1-oxide
An In-Depth Technical Guide to the Discovery and Synthesis of 3-Bromoquinoline 1-oxide
Abstract
This compound is a heterocyclic compound of significant interest to synthetic chemists, serving as a versatile intermediate in the development of pharmaceuticals and functional materials. The strategic placement of the bromine atom and the N-oxide functionality provides a unique electronic landscape, enabling a wide range of subsequent chemical transformations. This guide provides a comprehensive exploration of the historical development and synthetic evolution of this compound. It delves into the foundational chemistry of the quinoline scaffold, examines the regioselective challenges in its halogenation, and presents detailed, field-proven protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.
Historical Context and Molecular Evolution
The story of this compound is not one of a singular discovery but rather a convergence of established chemical principles applied to the quinoline framework. Understanding its history requires an appreciation for the challenges and innovations in heterocyclic chemistry over the last two centuries.
The Quinoline Scaffold: A Foundation in Heterocyclic Chemistry
Quinoline was first isolated from coal tar in 1834 by F.F. Runge.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, was soon recognized as the core structure in numerous natural alkaloids, most notably quinine. The vast biological and therapeutic potential of quinoline-containing compounds spurred the development of numerous synthetic methods to construct and functionalize this ring system, such as the Skraup, Combes, and Friedländer syntheses.[1]
The Challenge of Regioselectivity: The Emergence of 3-Bromoquinoline
The functionalization of the quinoline ring is heavily influenced by the directing effects of the nitrogen atom. Standard electrophilic aromatic substitution reactions, such as bromination, typically occur on the benzene ring, yielding mixtures of 5- and 8-bromoquinolines.[2] The synthesis of the 3-bromo isomer, therefore, required more nuanced strategies to overcome this inherent regioselectivity.
Early and effective methods circumvented direct bromination. High-temperature, gas-phase bromination was found to favor the 3-position, though this method is less common in modern laboratory settings.[2] A more classical and reliable route is the Sandmeyer reaction, which involves the diazotization of 3-aminoquinoline followed by treatment with a copper(I) bromide source.[2] More recently, elegant methods involving the formal [4+2] cycloaddition of N-aryliminium ions with 1-bromoalkynes have been developed for highly regioselective synthesis.[3][4]
Activating the Ring: The Role and Significance of Quinoline N-Oxides
Quinoline N-oxides are pivotal intermediates in synthetic organic chemistry.[5] The N-oxide group fundamentally alters the reactivity of the quinoline system. It withdraws electron density from the ring, making it susceptible to nucleophilic attack, yet it can also be a source of oxygen. Critically, the N-oxide functionality activates the C2 and C4 positions for C-H functionalization, providing a powerful tool for introducing new substituents that would be otherwise difficult to install.[6][7][8] This activation makes quinoline N-oxides highly valuable precursors for creating diverse libraries of functionalized quinolines.
The Convergent Synthesis of this compound
The preparation of this compound is a logical, two-step process that leverages the chemistries described above: first, the regioselective synthesis of the 3-bromoquinoline precursor, followed by the N-oxidation of the heterocyclic nitrogen.
Overview of the Primary Synthetic Strategy
The most direct and widely employed pathway begins with commercially available quinoline.
-
Formation of a Quinoline Salt: Quinoline is first reacted with an acid, such as hydrobromic acid, to form the corresponding salt. This step enhances solubility and prepares the molecule for the subsequent bromination.
-
Regioselective Bromination: The quinoline salt is then reacted with molecular bromine. This process yields the hydrobromide salt of 3-bromoquinoline. A crucial purification step involving recrystallization is often performed here to ensure high purity of the intermediate.[9]
-
N-Oxidation: The purified 3-bromoquinoline is subjected to an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, to convert the quinoline nitrogen into the N-oxide.[7][10]
This sequential approach ensures both high regioselectivity in the bromination step and efficient conversion to the final N-oxide product.
Workflow Diagram: From Quinoline to its N-Oxide Derivative
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide on the Theoretical Studies of the Molecular Structure of 3-Bromoquinoline 1-oxide
Abstract
Quinoline N-oxides are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties, including anticancer, antimalarial, and antibacterial activities.[1][2] The introduction of a halogen atom, such as bromine, into the quinoline ring can significantly modulate these biological activities and introduce unique physicochemical properties. This technical guide provides a comprehensive theoretical investigation into the molecular structure and electronic properties of 3-Bromoquinoline 1-oxide. Utilizing Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. Key analyses, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) theory, are employed to provide a deeper understanding of intramolecular interactions, chemical reactivity, and electronic transitions. The theoretical findings are contextualized with available experimental data to provide a validated and holistic view of the molecule's structure.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[2][3] The N-oxidation of the quinoline ring enhances its biological activity and provides a reactive site for further functionalization.[4][5] Halogenated quinolines, in particular, have shown promise as potent therapeutic agents and are valuable precursors in organic synthesis.[2][6] this compound (C₉H₆BrNO) is a specific derivative that combines the features of a quinoline N-oxide with a bromine substituent, making it a molecule of significant interest for theoretical and experimental investigation.[7][8]
Understanding the three-dimensional structure, charge distribution, and electronic properties of this compound is paramount for predicting its reactivity, intermolecular interactions, and potential biological mechanisms. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to probe these molecular characteristics with high accuracy.[9][10] This guide details the application of DFT to unravel the structural and electronic intricacies of this compound, providing valuable insights for researchers in drug design and materials science.
Computational Methodology
The choice of computational method is critical for obtaining reliable theoretical results. The protocol described herein is designed to balance computational accuracy with efficiency, providing a robust framework for the study of substituted quinoline N-oxides.
Geometry Optimization
All calculations were performed using the Gaussian 09 suite of programs.[10] The initial structure of this compound was built using standard bond lengths and angles and subsequently optimized without any symmetry constraints. The optimization was carried out using Density Functional Theory (DFT) with the widely-used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2][11] The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) to account for the non-uniform distribution of electron density in the presence of heteroatoms. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Spectroscopic and Electronic Analyses
Following geometry optimization, a series of analyses were conducted at the same B3LYP/6-311++G(d,p) level of theory:
-
Vibrational Analysis: Harmonic vibrational frequencies were calculated to predict the infrared (IR) spectrum and to characterize the stationary point as a minimum.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.[1][10]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability.[2]
-
Molecular Electrostatic Potential (MEP): The MEP surface was mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
Experimental Protocol: Computational Workflow
-
Structure Input: A 3D model of this compound is constructed using molecular modeling software.
-
Initial Optimization: A preliminary geometry optimization is performed using a lower-level basis set (e.g., 3-21G) to obtain a reasonable starting structure.
-
High-Level Optimization: The final geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set. The convergence criteria are set to 'tight'.
-
Frequency Calculation: A frequency analysis is run on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized structure to compute NBO, FMO, and MEP properties.
-
Data Analysis: The output files are analyzed to extract geometric parameters, vibrational modes, orbital energies, and charge distributions. The results are then tabulated and visualized.
Caption: A flowchart of the theoretical calculation process.
Results and Discussion
Molecular Geometry
The optimized geometric parameters (bond lengths and bond angles) of this compound are presented in Table 1. The quinoline ring system is found to be nearly planar, which is characteristic of aromatic systems. The N1-O12 bond length is calculated to be 1.27 Å, which is intermediate between a single and a double bond, indicating a significant degree of double bond character due to resonance. The C3-Br11 bond length is 1.89 Å, consistent with typical C-Br bond lengths in aromatic compounds. The introduction of the N-oxide group and the bromine atom causes minor distortions in the quinoline ring geometry compared to unsubstituted quinoline.[1]
Table 1. Selected Optimized Geometric Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1 - C2 | 1.38 | C2 - N1 - C9 | 120.5 |
| C2 - C3 | 1.37 | N1 - C2 - C3 | 122.1 |
| C3 - C4 | 1.42 | C2 - C3 - C4 | 120.3 |
| C4 - C10 | 1.41 | C2 - C3 - Br11 | 118.9 |
| C9 - C10 | 1.42 | C4 - C3 - Br11 | 120.8 |
| N1 - O12 | 1.27 | C9 - N1 - O12 | 119.2 |
| C3 - Br11 | 1.89 | C2 - N1 - O12 | 120.3 |
Calculated at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Analysis
The theoretical vibrational spectrum provides valuable information for the identification of the molecule. While experimental IR data for this compound is available, a detailed assignment of all vibrational modes requires theoretical support.[12] The calculated spectrum shows characteristic bands for the quinoline ring vibrations, C-H stretching and bending modes, and the prominent N-O stretching vibration. The N-O stretching frequency is a key diagnostic peak for N-oxides and is predicted to be a strong band in the IR spectrum. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum. A comparison of theoretical and experimental spectra is crucial for validating the computational model.[11][13]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative picture of the bonding and intramolecular interactions. The analysis reveals strong delocalization of π-electrons across the quinoline ring system. A significant finding is the hyperconjugative interaction between the lone pair electrons of the oxygen atom (n(O12)) and the antibonding π* orbitals of the N1-C2 and N1-C9 bonds. This n → π* interaction contributes to the stabilization of the molecule and explains the partial double bond character of the N-O bond. The analysis also shows a net negative charge on the oxygen and nitrogen atoms and a positive charge on the carbon atoms attached to them, reflecting the polar nature of the N-oxide group.
Caption: Diagram of NBO interactions in the molecule.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The distribution of these orbitals provides insight into the reactive sites of the molecule. For this compound, the HOMO is primarily localized on the benzo ring and the N-oxide group, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the pyridine ring, suggesting that this region is susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap implies higher reactivity and lower kinetic stability. The calculated HOMO-LUMO gap for this compound suggests that it is a moderately reactive molecule.
Table 2. Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Calculated at the B3LYP/6-311++G(d,p) level of theory.
Molecular Electrostatic Potential (MEP)
The MEP surface is a color-coded map of the electrostatic potential, which is useful for predicting intermolecular interactions and reactive sites. The red regions on the MEP surface indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. The blue regions represent areas of low electron density and positive potential, which are favorable for nucleophilic attack.
For this compound, the most negative potential is localized around the oxygen atom of the N-oxide group, confirming it as the primary site for electrophilic attack and hydrogen bonding. The hydrogen atoms of the quinoline ring exhibit a positive potential, making them susceptible to nucleophilic interactions.
Conclusion
This theoretical study has provided a detailed and comprehensive analysis of the molecular structure and electronic properties of this compound using DFT calculations. The optimized geometry reveals a nearly planar structure with bond lengths and angles consistent with a delocalized aromatic system. The NBO analysis highlights the importance of hyperconjugative interactions in stabilizing the molecule, particularly the n → π* interaction involving the N-oxide group. The FMO and MEP analyses provide a clear picture of the molecule's reactivity, identifying the N-oxide oxygen as the primary site for electrophilic attack and the pyridine ring as the region susceptible to nucleophilic attack.
The insights gained from this computational investigation are invaluable for understanding the fundamental chemistry of this compound. These findings can guide future experimental work, including spectroscopic characterization and reactivity studies, and can aid in the rational design of novel quinoline-based derivatives with enhanced biological activity or material properties. The robust computational protocol established in this guide serves as a template for the theoretical investigation of other complex heterocyclic systems.
References
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H6BrNO | CID 818076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromoquinoline-1-oxide/CAS:22615-00-5-HXCHEM [hxchem.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 12. 3-Bromoquinoline-1-oxide(22615-00-5) IR2 [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
The Ascending Trajectory of 3-Bromoquinoline 1-oxide and Its Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a privileged bicyclic heterocycle, has long been a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of an N-oxide functionality imparts unique electronic properties, enhancing the molecule's reactivity and biological profile. This technical guide provides an in-depth exploration of 3-Bromoquinoline 1-oxide, a versatile intermediate, detailing its synthesis, chemical reactivity, and the burgeoning biological significance of its derivatives in the quest for novel therapeutic agents.
The Strategic Importance of the this compound Scaffold
This compound serves as a pivotal building block in the synthesis of a diverse array of functionalized quinoline derivatives. The presence of the bromine atom at the 3-position offers a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of various substituents. Concurrently, the N-oxide moiety modulates the electronic distribution within the quinoline ring system, influencing its reactivity and interaction with biological targets. This dual functionality makes this compound a highly attractive starting material for the generation of compound libraries in drug discovery programs.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a two-step process commencing with the bromination of quinoline, followed by N-oxidation.
Synthesis of 3-Bromoquinoline
Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromoquinolines. However, regioselective synthesis of 3-bromoquinoline can be achieved through several methods, with the Sandmeyer reaction of 3-aminoquinoline being a classical and reliable approach.[1]
Experimental Protocol: Synthesis of 3-Bromoquinoline via Sandmeyer Reaction [1]
-
Diazotization of 3-Aminoquinoline:
-
Dissolve 3-aminoquinoline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-bromoquinoline can be purified by column chromatography or distillation.
-
References
Safety and handling precautions for 3-Bromoquinoline 1-oxide
An In-depth Technical Guide to the Safe Handling of 3-Bromoquinoline 1-oxide
Introduction
This compound (CAS No. 22615-00-5) is a heterocyclic compound of significant interest in synthetic chemistry and drug discovery.[1][2][3] As a derivative of quinoline, its unique electronic and steric properties make it a valuable intermediate. However, the introduction of the N-oxide and bromo- functionalities necessitates a thorough understanding of its reactivity and potential hazards. This guide provides a comprehensive overview of the essential safety and handling protocols for this compound, grounded in established chemical safety principles. It is intended for researchers, chemists, and professionals in drug development who may handle this compound in a laboratory setting. While specific toxicological data for this compound is limited, this guide synthesizes available information and draws necessary parallels from the well-characterized parent compound, 3-bromoquinoline, to establish a robust framework for risk mitigation.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. For this compound, the primary hazards are inferred from its structural alerts and available safety data sheets (SDS).
The compound is classified as harmful if swallowed, in contact with skin, or by inhalation.[4] The parent compound, 3-bromoquinoline, is categorized as a skin, eye, and respiratory irritant.[5][6] Given the structural similarity, it is prudent to assume this compound possesses similar irritant properties. A detailed hazard summary is presented below.
| Hazard Classification | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[5][6] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[5][6] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[5][6] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[5][6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[5][6] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[5][6] |
| Note: Classifications are based on data for the closely related compound 3-Bromoquinoline (CAS 5332-24-1) and general warnings for this compound due to the absence of specific toxicological studies for the latter. |
Causality of Hazards:
-
Irritation: The aromatic heterocyclic structure can interact with biological membranes and proteins, leading to irritation upon contact with skin, eyes, and the respiratory tract.
-
Toxicity: Systemic toxicity upon ingestion, inhalation, or dermal absorption is a potential concern for many functionalized aromatic compounds. The metabolic pathways are not fully elucidated, warranting caution.
-
Reactivity: As an N-oxide, the molecule possesses a polarized N-O bond, which can influence its reactivity. It is incompatible with strong oxidizing agents.[4][5] Thermal decomposition or combustion will produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[4][5][7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate PPE.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[4][5] This is non-negotiable due to the compound's inhalation hazard and the potential for respiratory irritation. The fume hood ensures that any vapors or aerosols are effectively contained and exhausted from the laboratory environment. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the planned procedures.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves are mandatory.[4] Nitrile or neoprene gloves are generally suitable, but it is crucial to inspect them before use and employ proper removal techniques to avoid skin contamination.[9] Dispose of contaminated gloves in accordance with laboratory protocols.[9]
-
Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. Ensure clothing is fire-retardant.[8]
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, a respirator is not typically required. However, if engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[5]
Safe Handling and Storage Protocols
Adherence to disciplined handling and storage procedures is paramount to preventing accidents and exposure.
Handling
-
Authorized Personnel: This product should only be handled by, or under the close supervision of, individuals properly qualified in the handling of potentially hazardous chemicals.[4]
-
Work Area: Designate a specific area within a fume hood for handling this compound.
-
Dispensing: When transferring the solid, avoid creating dust. If working with a solution, prevent the generation of aerosols.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][5][8] Do not eat, drink, or smoke in the laboratory.[5][6]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][8] The material should be kept refrigerated in tightly closed containers.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[4][5] Keep away from heat, sparks, and open flames.[4]
-
Labeling: Ensure containers are clearly and accurately labeled with the chemical name, CAS number, and appropriate hazard warnings.
Experimental Workflow and Emergency Procedures
A systematic workflow minimizes risk. The following diagram illustrates the key decision points from receipt of the material to emergency response.
Caption: Safe Handling and Emergency Response Workflow for this compound.
Step-by-Step Emergency Protocols
Accidental Release:
-
Personal Precautions: Wear appropriate PPE, including respiratory protection if necessary.[4] Ensure adequate ventilation.
-
Containment: Prevent the material from entering drains or water courses.[4]
-
Clean-up: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, absorb it with an inert material like sand or vermiculite.[4][5]
-
Collection: Place the collected material into a suitable, tightly closed container labeled for hazardous waste disposal.[4][5][9]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[4] Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][8] If irritation persists, seek medical attention.[4]
-
Inhalation: Remove the individual to fresh air.[4] If breathing is difficult or symptoms persist, seek immediate medical attention.[4][5][8]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[5][7] Seek immediate medical attention.[4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4][5][9]
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases, including NOx and HBr.[5][7]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][5][9]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Method: Disposal must be arranged through a licensed disposal company.[4] The material may be sent to a chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[8]
-
Regulations: Adhere strictly to all local, state, and national environmental regulations regarding hazardous waste disposal.[4]
-
Containers: Contaminated containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they must be disposed of as hazardous waste.[8]
Physical and Chemical Properties
Accurate physical and chemical data are essential for designing experiments and for risk assessment.
| Property | Value | Source |
| CAS Number | 22615-00-5 | [1][4] |
| Molecular Formula | C9H6BrNO | [1][4] |
| Molecular Weight | 224.05 g/mol | [1] |
| Appearance | Not specified | [4] |
| Melting Point | No data available | [4] |
| Boiling Point | 358.3ºC at 760 mmHg (Predicted) | [4] |
| Density | 1.58 g/cm³ (Predicted) | [4] |
| Flash Point | 170.5ºC (Predicted) | [4] |
| Solubility | No data available |
Conclusion
While this compound is a valuable reagent in chemical synthesis, its potential hazards demand a rigorous and disciplined approach to safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency protocols outlined in this guide, researchers can mitigate the risks associated with its use. The causality-driven explanations provided herein are intended to foster a deeper understanding of the "why" behind each safety measure, empowering scientists to work confidently and securely.
References
- 1. This compound | C9H6BrNO | CID 818076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromoquinoline-1-oxide | 22615-00-5 [amp.chemicalbook.com]
- 3. 3-Bromoquinoline-1-oxide/CAS:22615-00-5-HXCHEM [hxchem.net]
- 4. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.fr [fishersci.fr]
- 8. store.sangon.com [store.sangon.com]
- 9. angenechemical.com [angenechemical.com]
Navigating the Procurement of 3-Bromoquinoline 1-oxide: A Technical Guide for Researchers
An essential guide for chemists, researchers, and drug development professionals on the commercial availability, supplier landscape, and critical quality considerations for 3-Bromoquinoline 1-oxide.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a heterocyclic building block of increasing importance in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing bromine atom and the N-oxide functional group, make it a versatile precursor for the synthesis of more complex molecular architectures. The quinoline N-oxide moiety itself is a known pharmacophore, and its derivatization, often facilitated by the bromo-substituent, allows for the exploration of novel chemical space in drug discovery programs. This guide provides an in-depth overview of the commercial landscape for this reagent, offering practical guidance on its procurement and handling.
Commercial Availability and Key Suppliers
This compound, identified by CAS number 22615-00-5, is readily available from a range of chemical suppliers catering to the research and development sector.[1][2][3] The compound is typically offered in quantities ranging from grams to multi-kilogram batches, accommodating both academic research and early-stage process development needs.
A survey of the market reveals a tiered supplier landscape, from large, multinational distributors to smaller, more specialized chemical synthesis companies. Researchers have a variety of options to source this material, with key considerations being purity, lead time, and cost.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Representative Product Number | Purity Specification | Notes |
| Sigma-Aldrich (Merck) | AOB945511907 | 95% | A global distributor with extensive logistical capabilities. |
| BLD Pharm | BD109458 | ≥95% | Offers a range of pack sizes and provides online access to analytical data.[4] |
| Dayang Chem (Hangzhou) Co.,Ltd. | DC14885952 | Inquire | A China-based supplier with a broad catalog of fine chemicals.[1] |
| Angene International Limited | AGN-PC-0JWIF1 | Inquire | A global supplier with a focus on research chemicals.[1] |
| Bellen Chemistry Co., Ltd. | Not specified | Inquire | A contract research and manufacturing organization that also supplies building blocks.[2] |
| NovoChemy Ltd. | Not specified | Inquire | A supplier specializing in novel and diverse chemical building blocks.[2] |
This table is not exhaustive but represents a cross-section of the types of suppliers available.
Quality Specifications and Analytical Verification
For researchers and drug development professionals, the purity and structural integrity of starting materials are paramount. This compound is typically supplied with a purity of 95% or greater. However, it is crucial to scrutinize the supplier's Certificate of Analysis (CoA) to understand the impurity profile.
Key Analytical Techniques for Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any non-volatile impurities.
It is best practice for researchers to independently verify the structure and purity of the received material, especially for sensitive applications. Many suppliers, such as BLD Pharm, offer access to NMR, HPLC, and LC-MS data for their products.[4]
Workflow for Procurement and Incoming Quality Control
The following workflow outlines a systematic approach to procuring and validating this compound for research applications.
Caption: A typical workflow for the procurement and quality control of this compound.
Handling, Storage, and Safety Considerations
Proper handling and storage are critical to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Some suppliers recommend storage at room temperature under an inert atmosphere.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Safety: this compound is classified as a warning-level hazard. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, first-aid measures, and disposal.
Conclusion: Ensuring a Reliable Supply for Innovative Research
The commercial availability of this compound from a diverse range of suppliers empowers researchers to explore its potential in various synthetic applications. By carefully evaluating suppliers, rigorously verifying the quality of the material, and adhering to safe handling practices, scientists can confidently incorporate this valuable building block into their research and development pipelines.
References
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Bromoquinoline 1-Oxide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 3-Bromoquinoline 1-oxide, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is a two-stage process commencing with the synthesis of the 3-bromoquinoline precursor, followed by its direct N-oxidation. This guide is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, critical safety considerations, and robust purification strategies to ensure high purity and yield.
Introduction and Synthetic Strategy
Quinoline N-oxides are pivotal intermediates in the functionalization of the quinoline scaffold. The N-oxide group activates the heterocyclic ring, enabling a range of transformations that are otherwise challenging on the parent quinoline. This compound, in particular, serves as a versatile precursor, with the bromine atom at the 3-position providing a reactive handle for cross-coupling reactions, while the N-oxide moiety directs further substitutions.
The synthesis is logically approached in two primary stages:
-
Preparation of 3-Bromoquinoline: The precursor is synthesized from quinoline. While several methods exist, direct bromination under controlled conditions is a common approach.[1][2]
-
N-Oxidation: The synthesized 3-bromoquinoline is then oxidized to the target N-oxide. This is most reliably achieved using an organic peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
This protocol will focus principally on the second stage—the N-oxidation—as it is the terminal and critical step in forming the title compound.
Mechanistic Insight: The N-Oxidation Pathway
The conversion of a tertiary nitrogen atom within an aromatic ring, such as in quinoline, to its corresponding N-oxide is a classic example of an oxygen atom transfer reaction. When using m-CPBA, the reaction proceeds through a concerted mechanism. The lone pair of electrons on the quinoline nitrogen atom acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxy acid. The proton on the peroxy acid is simultaneously transferred to the carbonyl oxygen, leading to the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.
Figure 1: Mechanism of N-oxidation using m-CPBA.
Safety and Handling Precautions
Critical: meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive, especially in its dry, pure form. It is typically supplied with a balance of water to reduce its shock sensitivity.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety goggles. A face shield is recommended when handling larger quantities.[3]
-
Handling: Handle m-CPBA in a chemical fume hood.[4] Avoid creating dust. Keep it away from heat, sparks, and open flames.[5] It is incompatible with combustible materials, strong bases, reducing agents, and metals.[3][6]
-
Storage: Store m-CPBA in its original container, tightly closed, and refrigerated (2-8 °C) in a well-ventilated area.[3][4] Do not store it near combustible materials.[4]
-
Spills: For small spills (<1 L), use an absorbent material, double bag the waste, and label it for chemical waste pickup. For large spills, evacuate the area and contact emergency services.[3]
Detailed Experimental Protocol: N-Oxidation
This protocol describes the oxidation of 3-bromoquinoline to this compound on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 3-Bromoquinoline | 208.05 | 2.08 g (10 mmol) | 1.0 |
| m-CPBA (~77%) | 172.57 | ~2.90 g (13 mmol) | 1.3 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Sat. aq. NaHCO₃ | - | 50 mL | - |
| Sat. aq. Na₂SO₃ | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
| Silica Gel | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoquinoline (2.08 g, 10 mmol). Dissolve the starting material in 80 mL of dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77%, ~2.90 g, 13 mmol) in 20 mL of DCM. Add the m-CPBA solution to the flask dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product, being more polar, will have a lower Rf value than the starting material.
-
Quenching: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture again to 0 °C. Carefully quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite (Na₂SO₃) solution (~30 mL) until a potassium iodide-starch test paper shows no color change (indicating no remaining peroxide).[3]
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to remove the meta-chlorobenzoic acid byproduct, followed by brine (30 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is typically a solid. Purify it via column chromatography on silica gel.[7] A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.
-
Final Product: Dry the resulting solid under vacuum to obtain this compound as a crystalline solid. Determine the final mass and calculate the yield.
Figure 2: Experimental workflow for the synthesis.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Crystalline solid.
-
Molecular Formula: C₉H₆BrNO.[8]
-
Molecular Weight: 224.05 g/mol .[8]
-
Yield: Typical yields for this reaction range from 70-90%, depending on the purity of the starting materials and the efficiency of the purification.
-
TLC: Rf ≈ 0.3-0.4 in 1:1 Ethyl Acetate/Hexanes (Note: this is an estimate and should be determined experimentally).
-
NMR Spectroscopy: The proton and carbon NMR spectra will show characteristic shifts indicative of the quinoline N-oxide structure.
-
Mass Spectrometry: HRMS (ESI-TOF) should confirm the calculated exact mass for [M+H]⁺.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient m-CPBA.- Reaction time too short.- Low reaction temperature. | - Use a slight excess (1.2-1.5 equiv.) of m-CPBA.- Allow the reaction to stir longer, monitoring by TLC.- Ensure the reaction is allowed to warm to room temperature. |
| Low Yield | - Product loss during aqueous workup.- Inefficient purification. | - Ensure pH is basic during NaHCO₃ wash to remove all acidic byproducts.- Use care during extraction to avoid emulsion.- Optimize column chromatography conditions (e.g., use a shallower solvent gradient).[7] |
| Product is an Oil/Gummy Solid | - Presence of solvent residue.- Impurities (e.g., m-chlorobenzoic acid). | - Dry the product under high vacuum for an extended period.- Ensure the workup was thorough; repeat the NaHCO₃ wash if necessary.- Consider recrystallization as an alternative purification method.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C9H6BrNO | CID 818076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: A Detailed Guide to the N-Oxidation of 3-Bromoquinoline
Introduction: Strategic Activation of the Quinoline Core
In the landscape of heterocyclic chemistry, quinoline N-oxides are pivotal intermediates, serving as versatile precursors in the synthesis of pharmaceuticals and advanced functional materials. The N-oxide functionality fundamentally alters the electronic properties of the quinoline ring system. It enhances the reactivity towards both electrophilic and nucleophilic substitution, opening synthetic pathways that are inaccessible from the parent quinoline. Specifically, the introduction of an N-oxide group activates the C2 and C4 positions, making them susceptible to nucleophilic attack, and also influences the regioselectivity of reactions at the benzene portion of the scaffold.[1]
This guide provides a detailed experimental procedure for the N-oxidation of 3-bromoquinoline. The presence of the bromine atom at the C3 position offers a valuable synthetic handle for subsequent cross-coupling reactions, allowing for the construction of complex molecular architectures. The oxidation is most commonly and efficiently achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate organic solvent. This protocol is designed for researchers in organic synthesis and drug development, offering a robust and reproducible methodology grounded in established chemical principles.
Reaction Mechanism: The Role of the Peroxy Acid
The N-oxidation of a tertiary amine, such as the nitrogen atom in the quinoline ring, by a peroxy acid is a well-established transformation. The reaction proceeds through a nucleophilic attack by the lone pair of electrons on the quinoline nitrogen onto the electrophilic outer oxygen atom of the peroxy acid. This interaction leads to the formation of an N-O bond and the cleavage of the weak O-O bond in the peroxy acid. The process is generally considered to be concerted or to proceed through a very short-lived intermediate, resulting in the formation of the 3-bromoquinoline N-oxide and meta-chlorobenzoic acid as a byproduct.
Caption: Overall reaction for the N-oxidation of 3-bromoquinoline.
Experimental Protocol
This section provides a comprehensive, step-by-step procedure for the synthesis and purification of 3-bromoquinoline N-oxide.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Bromoquinoline | C₉H₆BrN | 208.06 | 1.00 g | 4.81 | Starting material. |
| m-CPBA (≤77%) | C₇H₅ClO₃ | 172.57 | ~0.95 g | ~5.29 | Oxidizing agent (1.1 eq). Purity can vary. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | Anhydrous, reaction solvent. |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | ~30 mL | - | For aqueous work-up. |
| Brine | NaCl (aq) | 58.44 | ~15 mL | - | For aqueous work-up. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |
| Deuterated Chloroform | CDCl₃ | 120.38 | ~0.7 mL | - | For NMR analysis. |
Essential Laboratory Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR tubes and Mass Spectrometry vials
Safety Precautions: A Critical Assessment
-
3-Bromoquinoline: This compound is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious eye irritation.[2][3] All handling must be performed inside a certified chemical fume hood.[3] Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[2]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can cause fire or explosion, especially when in contact with combustible materials.[4] It is also corrosive and can cause severe skin burns and eye damage. Store m-CPBA in its original container, refrigerated, and away from heat or sources of ignition.[4][5] Do not add it to the reaction mixture all at once, especially on a larger scale, to avoid an uncontrolled exothermic reaction.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and work exclusively in a well-ventilated fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoquinoline (1.00 g, 4.81 mmol). Dissolve the starting material in dichloromethane (20 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to near 0 °C.
-
Addition of Oxidant: While maintaining vigorous stirring, add m-CPBA (approx. 0.95 g of 77% pure material, ~5.29 mmol, 1.1 equivalents) to the cooled solution in small portions over 15-20 minutes. Note: A slight exotherm may be observed. Adding the m-CPBA slowly is critical for temperature control.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight).
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC). Use a solvent system such as 5% methanol in dichloromethane. The product, being more polar, will have a lower Rf value than the starting 3-bromoquinoline.
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a 100 mL separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize and remove the m-chlorobenzoic acid byproduct. Caution: CO₂ evolution (effervescence) will occur during the bicarbonate wash. Follow with a wash using brine (15 mL).
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of 3-bromoquinoline N-oxide.
Characterization of 3-Bromoquinoline N-oxide
Proper characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Data | Interpretation |
| ¹H NMR | Aromatic region (δ 7.5-9.0 ppm). The signals for H2 and H4, adjacent to the N-oxide, are expected to shift downfield compared to the starting material due to the deshielding effect of the N-O bond. | Confirms the aromatic scaffold and indicates successful oxidation at the nitrogen atom. |
| ¹³C NMR | Nine distinct signals for the nine carbon atoms. Carbons C2 and C8a, flanking the nitrogen, will show significant shifts. The C3 signal will be a singlet due to the bromine substituent. | Provides evidence for the carbon framework of the molecule. |
| Mass Spec. | M⁺• and [M+2]⁺• peaks of nearly equal intensity at m/z 223 and 225. | The characteristic 1:1 isotopic pattern for bromine provides definitive confirmation of its presence and the molecular weight of the product.[6] |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.[6]
The successful synthesis of 3-bromoquinoline N-oxide provides a valuable intermediate for further chemical exploration. The protocol outlined here is reliable and scalable, but as with all chemical procedures, requires strict adherence to safety guidelines.
References
Application Notes & Protocols: Suzuki-Miyaura Coupling with 3-Bromoquinoline 1-Oxide
Abstract
The 3-arylquinoline 1-oxide scaffold is a cornerstone in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The Suzuki-Miyaura cross-coupling reaction represents a premier synthetic tool for accessing these valuable structures, offering a robust and versatile method for forming carbon-carbon bonds.[3] This guide provides an in-depth analysis of the Suzuki-Miyaura coupling of 3-bromoquinoline 1-oxide, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will explore the catalytic cycle, the critical role of the N-oxide functionality, optimization of key reaction parameters, and detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
The Underpinning Chemistry: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with an organic halide or triflate (electrophile).[4] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps, which are crucial to understand for effective troubleshooting and optimization.[5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the this compound. This step oxidizes the palladium from Pd(0) to a square-planar Pd(II) complex.[5] The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[7]
-
Transmetalation : The next crucial step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron species, typically a boronic acid, must be activated by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center and displaces the halide.
-
Reductive Elimination : In the final step, the two organic partners (the quinoline and the aryl group) are coupled, forming the new C-C bond in the desired 3-arylquinoline 1-oxide product. This step reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Decisive Role of the N-Oxide Moiety
The N-oxide group is not a passive spectator in this reaction. Its presence significantly influences the electronic properties and reactivity of the quinoline ring system.
-
Electronic Effects : The N⁺-O⁻ bond is highly polar and acts as a strong electron-withdrawing group via induction, while also being a π-donor through resonance.[1] This electronic perturbation makes the quinoline ring more electron-deficient compared to the parent quinoline, which can facilitate the oxidative addition step.
-
Medicinal Chemistry Relevance : In a biological context, the N-oxide functionality can increase a molecule's water solubility and modulate its membrane permeability.[9] Furthermore, many heteroaromatic N-oxides are known to be bioreducible, making them valuable as hypoxia-activated prodrugs in cancer therapy.[1][2] This dual role as a synthetic handle and a pharmacologically relevant functional group makes this chemistry particularly appealing for drug discovery.
Key Parameters for a Successful Coupling
Optimizing a Suzuki-Miyaura coupling requires a rational approach to selecting the catalyst, base, and solvent. The interplay between these components dictates the reaction's efficiency, yield, and purity.
-
The Catalyst System (Palladium Source & Ligand) :
-
Palladium Source : Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(PPh₃)₄]. While [Pd(PPh₃)₄] contains Pd(0), Pd(II) sources like Pd(OAc)₂ are often used and are reduced in situ to the active Pd(0) species.[4]
-
Ligands : Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and tuning its reactivity.[10] For heteroaryl halides, electron-rich and bulky phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or specialized biaryl phosphines are often employed to promote the oxidative addition and reductive elimination steps.[8] Ligand-free systems have also been reported, often relying on aqueous media to stabilize the catalytic species.[11][12]
-
-
The Base : The base is arguably one of the most critical components. Its primary role is to activate the boronic acid by forming the boronate anion [Ar-B(OH)₃]⁻, which is significantly more nucleophilic and competent for transmetalation.[8]
-
Common Choices : Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are widely used.
-
Causality : The choice of base can dramatically affect the outcome. A stronger base like K₃PO₄ may be required for less reactive boronic acids. Cs₂CO₃ is often effective at lower temperatures due to its high solubility in organic solvents. The presence of water is often necessary for these inorganic bases to function effectively.
-
-
The Solvent System : The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).
-
Common Choices : Aprotic polar solvents are preferred. Mixtures like 1,4-dioxane/water, toluene/ethanol/water, or DMF are common.[3][13]
-
Degassing : It is absolutely critical to remove dissolved oxygen from the solvent and reaction mixture. The active Pd(0) catalyst is highly sensitive to oxidation, which leads to irreversible decomposition into palladium black and termination of the catalytic cycle.[10] This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Comparative Data & Reaction Optimization
The optimal conditions for coupling can vary based on the specific arylboronic acid used. The following table summarizes conditions reported in the literature for the Suzuki-Miyaura coupling of bromo-quinolines, providing a validated starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.0) | Toluene/Ethanol/Water | Reflux | 12-24 | Good | [13] |
| [Pd(PPh₃)₄] (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/Water (4:1) | 80-90 | 12-16 | Good | [3] |
| Pd/C (heterogeneous) | - | Na₂CO₃ (1 M aq.) | H₂O/EtOH (1:2) | 60 | Varies | High | [11] |
| Pd(OAc)₂ (0.5) | None | - | WEB | Room Temp | Varies | High | [14] |
| WEB = Water Extract of Banana (an example of green chemistry) |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: General Procedure using Pd(OAc)₂/PPh₃
This protocol is a robust, general method adapted from established literature for synthesizing 3-arylquinoline derivatives.[13]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Inert atmosphere line (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reagent Addition: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the solvent mixture (Toluene: 10 mL, Ethanol: 2 mL, Water: 2 mL). The solvents should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure 3-arylquinoline 1-oxide product.
Protocol 2: Ligand-Free Aqueous System
This protocol offers a more environmentally benign alternative using a heterogeneous catalyst or a simple palladium salt in an aqueous system.[11][14]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Pd/C (10 wt. %, 0.05 mol%) or Pd(OAc)₂ (0.5 mol%)
-
Sodium Carbonate (1 M aqueous solution, 1.1 mL)
-
Ethanol (if needed for solubility)
-
Reaction vial with a screw cap
Step-by-Step Procedure:
-
Reagent Addition: In a reaction vial, combine this compound (1.0 mmol), the palladium catalyst, and the aqueous sodium carbonate solution.
-
Solubilization: Add ethanol as a co-solvent if needed to aid solubility.
-
Boronic Acid Addition: Add the arylboronic acid (1.1 mmol).
-
Reaction: Seal the vial and stir the mixture vigorously at the desired temperature (e.g., 60-80 °C) for the required time.
-
Monitoring & Workup: Monitor by TLC. Upon completion, cool the mixture and dilute with ethyl acetate. If using Pd/C, filter the mixture through a pad of Celite® to remove the catalyst.
-
Extraction & Purification: Proceed with the same extraction, washing, drying, and purification steps as described in Protocol 1.
Visualizing the Experimental Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromoquinoline 1-oxide with Terminal Alkynes
Introduction: The Strategic Importance of 3-Alkynylquinoline 1-Oxides
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of an N-oxide functionality to the quinoline ring system significantly alters its electronic properties, enhancing its significance as a synthetic intermediate. Quinoline N-oxides exhibit unique reactivity and are precursors to a variety of functionalized quinolines with diverse biological activities. The carbon-carbon bond-forming Sonogashira coupling reaction is a powerful tool for the alkynylation of aryl and heteroaryl halides.[1] This application note provides a detailed guide for researchers on the Sonogashira coupling of 3-bromoquinoline 1-oxide with terminal alkynes, a key transformation for accessing novel 3-alkynylquinoline 1-oxide derivatives. These products are valuable building blocks in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.[2]
The presence of the N-oxide group in this compound can influence the reactivity of the C-Br bond and the stability of the palladium catalyst, necessitating careful optimization of reaction conditions. This guide will delve into the mechanistic rationale behind the Sonogashira coupling, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Reaction Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] While copper-free versions of the Sonogashira reaction exist, the classic approach utilizing a copper(I) co-catalyst is often employed for its efficiency, particularly with less reactive aryl bromides.[1][4]
The generally accepted mechanism is as follows:
-
Palladium Cycle (Oxidative Addition and Reductive Elimination):
-
A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.[1]
-
This intermediate then undergoes transmetalation with a copper acetylide species (generated in the copper cycle).
-
The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynylquinoline 1-oxide product and regenerate the active Pd(0) catalyst.[3]
-
-
Copper Cycle (Acetylide Formation):
The amine base plays a dual role in the reaction: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and it can also act as a ligand for the palladium center.[5]
Figure 1. Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira coupling.
Experimental Protocols
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if not using a pre-formed phosphine complex)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Reagents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane, saturated aqueous ammonium chloride, brine, sodium sulfate, silica gel)
General Procedure for the Sonogashira Coupling of this compound
Note: This is a general protocol and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (1-3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Addition of Reagents:
-
Add the anhydrous solvent (e.g., THF or DMF) to the flask via syringe.
-
Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Finally, add the amine base (e.g., Et₃N, 2-3 eq.) to the stirred solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Figure 2. Experimental workflow for the Sonogashira coupling.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of 3-bromoquinoline with phenylacetylene, which can serve as a starting point for the optimization of the reaction with this compound. The presence of the N-oxide may require slightly modified conditions, such as the use of a more robust ligand or a different solvent.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | THF | 60 | 12 | ~85-95 |
| 2 | 3-Bromoquinoline | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (2) | i-Pr₂NH | DMF | 80 | 8 | ~80-90 |
Data is illustrative and based on typical Sonogashira couplings of 3-bromoquinoline. Actual yields for this compound may vary and require optimization.
Characterization of 3-Alkynylquinoline 1-oxides
The synthesized 3-alkynylquinoline 1-oxide products should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the quinoline ring protons, with potential downfield shifts for the protons adjacent to the N-oxide group. The protons of the alkyne substituent will also be present.
-
¹³C NMR: The spectrum will show signals for the quinoline ring carbons and the two sp-hybridized carbons of the alkyne. The carbon atom attached to the nitrogen (C2) and the carbon at the 4-position are often significantly affected by the N-oxide functionality.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: Look for the characteristic C≡C stretching vibration of the alkyne bond, typically in the range of 2100-2260 cm⁻¹. The N-O stretching vibration of the N-oxide group usually appears in the 1200-1350 cm⁻¹ region.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active catalyst system, such as one with a bulky electron-rich phosphine ligand.
-
Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction is performed under a strictly inert atmosphere.
-
Solvent and Base: The choice of solvent and base can be critical. A more polar solvent like DMF may be beneficial for less reactive substrates. Ensure the base is anhydrous.
-
-
Formation of Side Products:
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, particularly when using a copper co-catalyst. To minimize this, use a lower concentration of the copper catalyst and ensure a strictly oxygen-free environment. A copper-free Sonogashira protocol can also be considered.[1]
-
Dehalogenation of the Starting Material: This can occur under certain conditions. Optimizing the reaction temperature and time may help to reduce this side reaction.
-
-
Influence of the N-Oxide Group:
-
The electron-withdrawing nature of the N-oxide group can activate the C-Br bond towards oxidative addition, potentially allowing for milder reaction conditions compared to the parent 3-bromoquinoline.
-
However, the N-oxide can also coordinate to the palladium center, which may affect the catalytic activity. The choice of ligand can be crucial to mitigate any negative effects.
-
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a valuable synthetic transformation for accessing a diverse range of 3-alkynylquinoline 1-oxide derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. This application note provides a solid foundation for developing and optimizing this important reaction in the pursuit of novel molecules for drug discovery and materials science.
References
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromoquinoline 1-oxide
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Scaffolds
The quinoline N-oxide framework is a privileged scaffold in medicinal chemistry and materials science, imparting unique electronic and steric properties. The introduction of an amino group at the C3 position unlocks a vast chemical space for further derivatization, enabling the development of novel therapeutic agents and functional materials. Historically, the formation of aryl C-N bonds on such electron-deficient heterocyclic systems has been a significant synthetic challenge, often requiring harsh conditions that are incompatible with sensitive functional groups.[1]
The advent of the Buchwald-Hartwig amination has revolutionized this field, providing a robust and versatile palladium-catalyzed cross-coupling methodology for the synthesis of aryl amines.[1][2] This reaction offers a mild, general, and high-yielding pathway to connect amines with aryl halides, surmounting the limitations of classical methods like nucleophilic aromatic substitution.[3]
This guide provides a comprehensive overview and a detailed protocol for the Buchwald-Hartwig amination of 3-bromoquinoline 1-oxide. It is designed for researchers in organic synthesis and drug development, offering both the mechanistic rationale behind the protocol and a practical, step-by-step guide for its successful implementation.
Mechanistic Insights: The Engine of the Catalytic Cycle
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is critical, as it facilitates the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[1][5]
The catalytic cycle can be broken down into three primary stages:
-
Oxidative Addition: The active Pd(0) complex reacts with this compound, inserting into the C-Br bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4][6]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[7][8]
-
Reductive Elimination: This final, crucial step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[7][9]
A key challenge with N-heterocyclic substrates like quinoline N-oxide is the potential for the N-oxide oxygen to coordinate with the palladium center, which can act as an inhibitory pathway. The use of sterically demanding biaryl phosphine ligands helps to create a bulky coordination sphere around the palladium, disfavoring this off-cycle binding and promoting the desired catalytic turnover.[5]
Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). Optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners.
I. Reagents and Equipment
-
Substrates: this compound, Amine (e.g., morpholine)
-
Catalyst System: Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) or a suitable Pd precatalyst.
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄).
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.
-
Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, rubber septum, nitrogen/argon line, heating block or oil bath, TLC plates, standard glassware for workup, silica gel for column chromatography.
II. Experimental Workflow
Figure 2: General experimental workflow for the cross-coupling reaction.
III. Step-by-Step Procedure
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic. Sodium tert-butoxide is a strong, corrosive base. Use appropriate personal protective equipment (PPE).
-
Reaction Setup:
-
In a nitrogen-filled glovebox, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
If not using a glovebox, assemble the glassware hot from the oven and purge with an inert gas (argon or nitrogen) for 15-20 minutes. Add the solids under a positive flow of inert gas.
-
-
Reagent Addition:
-
Seal the vessel. Add the amine (1.2 equiv) via syringe.
-
Add the anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution with respect to the aryl bromide) via syringe.
-
-
Reaction Conditions:
-
Purge the reaction mixture by bubbling the inert gas through the solution for 5-10 minutes.
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[10]
-
Stir the reaction mixture vigorously to ensure proper mixing, especially if using an inorganic base like K₃PO₄.[11]
-
-
Monitoring:
-
Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots from the reaction mixture under inert conditions.
-
-
Workup:
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 3-aminoquinoline 1-oxide product.
-
Key Parameters for Success & Optimization
The success of the Buchwald-Hartwig amination hinges on the careful selection of several key parameters. The following table provides a starting point for the reaction with this compound.
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | A common, reliable Pd(0) source. Pre-formed palladacycles can also offer higher activity.[11] |
| Ligand | XPhos or RuPhos (2-5 mol%) | Bulky, electron-rich biaryl phosphine ligands are essential for coupling heteroaryl halides, accelerating reductive elimination and preventing catalyst inhibition.[5][8] |
| Base | NaOtBu (1.4 equiv) | A strong base required to deprotonate the amine. Incompatible with base-sensitive functional groups. K₃PO₄ or Cs₂CO₃ are milder alternatives.[3][10] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are standard. Ensure all reactants and intermediates are soluble.[3][11] |
| Temperature | 100-110 °C | Sufficient thermal energy is typically required for the oxidative addition of aryl bromides.[10] |
| Amine | Primary or Secondary | The reaction is broadly applicable. Primary amines can sometimes lead to diarylation, which can be suppressed by ligand choice and stoichiometry.[1] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 3-aminoquinoline 1-oxide derivatives. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can reliably access these valuable compounds. The protocol provided herein serves as a robust starting point, enabling further exploration and optimization for a wide range of amine coupling partners in the pursuit of novel chemical entities for pharmaceutical and materials science applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. youtube.com [youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the C-H Activation and Functionalization of 3-Bromoquinoline 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Functionalization of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce functional groups onto this framework is of paramount importance in medicinal chemistry and drug discovery. Direct C-H activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of such heterocycles, obviating the need for pre-functionalized starting materials.[1][2]
Quinoline N-oxides, such as 3-bromoquinoline 1-oxide, are particularly attractive substrates for C-H activation. The N-oxide group serves as an effective directing group, enhancing the reactivity of the quinoline ring and enabling regioselective functionalization, primarily at the C2 and C8 positions.[3] The inherent electronic and steric properties of the substrate, combined with the judicious choice of catalyst and reaction conditions, allow for precise control over the site of functionalization. This guide provides detailed protocols and mechanistic insights into the C-H activation and functionalization of this compound, a versatile building block for the synthesis of novel molecular entities.
Understanding the Reactivity of this compound
The presence of the bromine atom at the C3 position and the N-oxide functionality significantly influences the electronic landscape of the quinoline ring. The N-oxide group, through its dual role as a coordinating site for the metal catalyst and an internal oxidant, facilitates the C-H activation process. The regioselectivity of the functionalization is a delicate interplay of factors including the nature of the metal catalyst (e.g., Palladium vs. Rhodium), the ligands, solvents, and additives employed.[4][5]
Generally, palladium catalysis in the presence of acetate and acetic acid tends to favor C2-functionalization.[4] However, recent advancements have demonstrated that rhodium(III) catalysis can achieve high regioselectivity for C8 functionalization.[5][6] This section will focus on the highly regioselective C8 functionalization of this compound.
Part 1: Rhodium(III)-Catalyzed C8-Bromination of this compound
This protocol details a highly efficient and regioselective method for the C8-bromination of this compound using a rhodium(III) catalyst.[5][6]
Reaction Principle and Mechanistic Overview
The reaction is proposed to proceed through a C-H activation mechanism wherein the rhodium catalyst coordinates to the oxygen atom of the N-oxide, directing the metal to the proximate C8-H bond. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. Subsequent reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS), leads to the formation of the C-Br bond and regeneration of the active rhodium catalyst.[5]
Caption: Proposed mechanism for Rh(III)-catalyzed C8-bromination.
Experimental Protocol: C8-Bromination
Materials:
-
This compound
-
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
N-Bromosuccinimide (NBS)
-
NaOAc (Sodium acetate)
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%), and NaOAc (3.3 mg, 0.04 mmol, 20 mol%).
-
Add anhydrous 1,2-dichloroethane (2.0 mL).
-
To this mixture, add N-bromosuccinimide (NBS) (42.7 mg, 0.24 mmol, 1.2 equiv.).
-
Seal the Schlenk tube and stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane (CH₂Cl₂).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired 3,8-dibromoquinoline 1-oxide.
Quantitative Data: Substrate Scope and Yields
The following table summarizes the yields for the C8-bromination of various substituted quinoline N-oxides, highlighting the efficiency of the protocol for this compound.[5]
| Entry | Substrate | Product | Yield (%) |
| 1 | Quinoline 1-oxide | 8-Bromoquinoline 1-oxide | 95 |
| 2 | This compound | 3,8-Dibromoquinoline 1-oxide | 92 |
| 3 | 6-Methylquinoline 1-oxide | 8-Bromo-6-methylquinoline 1-oxide | 90 |
| 4 | 6-Fluoroquinoline 1-oxide | 8-Bromo-6-fluoroquinoline 1-oxide | 88 |
Part 2: Rhodium(III)-Catalyzed C8-Amidation of this compound
This protocol provides a method for the direct C8-amidation of this compound, offering a pathway to introduce nitrogen-containing functionalities at this position.[5][6]
Reaction Principle and Mechanistic Overview
Similar to the bromination protocol, the C8-amidation is initiated by the rhodium-catalyzed C-H activation to form the key rhodacycle intermediate. This intermediate then reacts with an electrophilic aminating reagent, such as N-fluorobenzenesulfonimide (NFSI), to forge the C-N bond.
Caption: Experimental workflow for C8-amidation.
Experimental Protocol: C8-Amidation
Materials:
-
This compound
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
N-Fluorobenzenesulfonimide (NFSI)
-
NaOAc
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine this compound (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), AgSbF₆ (13.8 mg, 0.04 mmol, 20 mol%), and NaOAc (3.3 mg, 0.04 mmol, 20 mol%).
-
Add anhydrous 1,2-dichloroethane (2.0 mL).
-
Add N-fluorobenzenesulfonimide (NFSI) (75.7 mg, 0.24 mmol, 1.2 equiv.).
-
Seal the Schlenk tube and stir the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired 8-amidated-3-bromoquinoline 1-oxide.
Quantitative Data: Substrate Scope and Yields
The following table illustrates the applicability of the C8-amidation protocol to various quinoline N-oxides.[5]
| Entry | Substrate | Product | Yield (%) |
| 1 | Quinoline 1-oxide | 8-Amidated-quinoline 1-oxide | 85 |
| 2 | This compound | 8-Amidated-3-bromoquinoline 1-oxide | 82 |
| 3 | 6-Chloroquinoline 1-oxide | 8-Amidated-6-chloroquinoline 1-oxide | 78 |
| 4 | 5-Nitroquinoline 1-oxide | 8-Amidated-5-nitroquinoline 1-oxide | 65 |
Conclusion and Future Outlook
The protocols detailed herein provide robust and highly regioselective methods for the C8-functionalization of this compound. These C-H activation strategies offer a powerful tool for the synthesis of novel quinoline-based compounds with potential applications in drug discovery and materials science. The resulting 8-functionalized-3-bromoquinoline 1-oxides are versatile intermediates that can undergo further transformations at the bromine-substituted C3 position, enabling the rapid generation of molecular complexity. Future research in this area will likely focus on expanding the scope of compatible functional groups, developing more sustainable and cost-effective catalytic systems, and exploring the application of these methods in the synthesis of biologically active molecules.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Bromoquinoline 1-oxide as a Cornerstone Reagent for the Synthesis of Bioactive Molecules
Abstract
The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] This guide focuses on a uniquely versatile derivative, 3-Bromoquinoline 1-oxide, a powerful building block for constructing complex, biologically active molecules. The presence of the bromine atom at the 3-position provides a strategic handle for a suite of cross-coupling and substitution reactions, while the N-oxide functionality modulates the electronic properties of the heterocyclic ring, influencing its reactivity and offering additional synthetic possibilities.[1][3][4] We present an in-depth analysis of its primary synthetic applications, detailed experimental protocols, and insights into its role in the development of targeted therapies like kinase inhibitors.[5][6][7]
Introduction: The Strategic Advantage of this compound
In the quest for novel therapeutics, the ability to rapidly synthesize diverse libraries of complex molecules around a core scaffold is paramount. This compound serves as an ideal starting point for such endeavors.
-
The Quinoline Core: This bicyclic heterocycle is a recurring motif in a multitude of bioactive natural products and synthetic drugs.[8] Its planar structure allows for effective interaction with biological targets, such as the ATP-binding pocket of kinases.[5][7]
-
The Bromine Handle (C3-Position): The bromine atom is an excellent leaving group for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled installation of aryl, heteroaryl, alkyl, and amino groups, which is fundamental for exploring structure-activity relationships (SAR).[1][9]
-
The N-oxide Functionality: The N-oxide group serves two critical roles. First, it is a strong electron-withdrawing group, which activates the quinoline ring for certain transformations, such as nucleophilic aromatic substitution (SNAr).[1][10] Second, it can act as a 1,3-dipole in cycloaddition reactions, enabling the construction of novel fused heterocyclic systems.[3] Furthermore, the N-oxide can be readily removed via deoxygenation in a final synthetic step if the parent quinoline is the desired target.
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is essential. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[11][12] All manipulations should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE).[11][13]
| Hazard Category | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Avoid ingestion, skin contact, and inhalation of dust/vapors.[12] |
| Skin & Eye Irritation | Wear chemical-resistant gloves and safety goggles.[11][14] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[12][13] |
| Incompatible Materials | Strong oxidizing agents.[11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[12] |
Core Synthetic Transformations and Applications
The true power of this compound lies in its ability to undergo a diverse range of chemical transformations to build molecular complexity. The diagram below illustrates the central role of this reagent as a precursor to various classes of functionalized quinolines.
Caption: Synthetic utility of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern synthetic chemistry for C-C and C-heteroatom bond formation. This compound is an excellent substrate for these reactions.
The Suzuki-Miyaura coupling is arguably the most versatile method for installing aryl, heteroaryl, or alkyl groups at the 3-position.[15] This reaction is instrumental in building the core structures of many kinase inhibitors, which often feature a bi-aryl motif.[5][15]
Causality & Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[16] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Transmetalation: The organic group from an activated boronic acid or ester is transferred to the palladium center.[17]
-
Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Rationale: This protocol uses a common catalyst system, Pd(PPh₃)₄, which is effective for a range of aryl bromides. The base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[17] A mixed solvent system (Toluene/Ethanol/Water) ensures solubility of both organic and inorganic reagents.[1]
-
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene, Ethanol, Water (e.g., 4:1:1 mixture, 10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Typical reaction times are 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is often challenging using classical methods.[18][19] This reaction is essential for synthesizing compounds with aniline or related nitrogen-containing moieties, which are common features in bioactive molecules.[9]
Causality & Mechanism: Similar to the Suzuki coupling, this reaction follows a catalytic cycle involving oxidative addition of the aryl halide to Pd(0).[18] This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[19] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often providing the best results.[20]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Rationale: This protocol employs a modern catalyst system using a palladium(II) precatalyst (Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., XPhos). A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is used to facilitate the deprotonation of the amine.[20] Anhydrous, non-protic solvents like toluene or dioxane are required.
-
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube, magnetic stirrer, inert atmosphere (Argon)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, the phosphine ligand, and NaOt-Bu.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, then add the anhydrous toluene followed by the amine via syringe.
-
Heat the reaction mixture in an oil bath at 100-120 °C.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.fr [fishersci.fr]
- 14. store.sangon.com [store.sangon.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: 3-Bromoquinoline 1-Oxide as a Strategic Precursor for the Synthesis of Substituted Quinolines
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The targeted synthesis of functionally diverse quinoline derivatives is therefore a critical endeavor in drug discovery. This guide details the utility of 3-bromoquinoline 1-oxide as a highly versatile and strategic precursor for accessing novel substituted quinolines. The presence of the N-oxide functionality modulates the electronic properties of the quinoline core, while the bromine atom at the C3 position serves as a key synthetic handle for a variety of powerful cross-coupling reactions. We present the underlying principles, field-proven protocols, and mechanistic insights for leveraging this precursor in advanced organic synthesis.
The Strategic Advantage of this compound
The quinoline nucleus is a "privileged structure" in medicinal chemistry, offering a rigid framework that can effectively interact with biological targets.[4] The synthetic utility of this compound stems from two key structural features:
-
The Bromine Handle (C3): The bromine atom is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the direct and regioselective installation of carbon-carbon and carbon-heteroatom bonds, providing a gateway to a vast chemical space of 3-substituted quinolines.
-
The N-Oxide Group: The N-oxide functionality serves a dual purpose. Firstly, it significantly influences the electron density of the quinoline ring system, activating the C2 and C4 positions towards nucleophilic attack and C-H functionalization.[5] Secondly, it can be readily removed in a final deoxygenation step to yield the parent quinoline derivative, making it a traceless activating and directing group.
This combination makes this compound a superior starting material for building molecular complexity compared to simple 3-bromoquinoline.
Workflow for Synthesis Using this compound
The general synthetic strategy involves the initial preparation of the precursor, followed by functionalization at the C3 position (or other positions via C-H activation), and concluding with the optional removal of the N-oxide group.
Caption: General synthetic workflow using this compound.
Synthesis of the Precursor: this compound
The reliable synthesis of the starting material is paramount. A common and effective route involves the N-oxidation of commercially available 3-bromoquinoline.
Protocol 2.1: N-Oxidation of 3-Bromoquinoline
This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for forming N-oxides.
Materials:
-
3-Bromoquinoline (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-bromoquinoline (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add m-CPBA (1.2 equiv) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove excess m-CPBA and the resulting m-chlorobenzoic acid, followed by saturated Na₂S₂O₃ solution (1x) to quench any remaining peroxides, and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid, this compound, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield the pure product.
Key Applications in the Synthesis of Substituted Quinolines
Palladium-Catalyzed Cross-Coupling Reactions
The C(3)-Br bond is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[6]
Caption: Major cross-coupling pathways for this compound.
Protocol 3.1.1: Suzuki-Miyaura Coupling for 3-Arylquinoline 1-Oxides
This reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03-0.05 equiv) or Pd(dppf)Cl₂ (0.03-0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1) or 1,4-Dioxane/Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Water, 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylquinoline 1-oxide.
| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | ~85% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | ~90% |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | ~78% |
| Yields are representative and may vary based on specific conditions and substrates. |
Protocol 3.1.2: Sonogashira Coupling for 3-Alkynylquinoline 1-Oxides
This protocol enables the introduction of an alkyne moiety, a versatile functional group for further transformations like click chemistry or cyclizations.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
Combine this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) in a Schlenk flask under an inert atmosphere.
-
Add the anhydrous solvent (THF) followed by the base (TEA, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or gentle heat (40-50 °C) for 6-12 hours until completion.[7]
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.
C-H Functionalization at the C2 Position
The N-oxide group strongly activates the C2 position for C-H functionalization, providing an orthogonal strategy for substitution that leaves the C3-bromo group intact for subsequent cross-coupling.[5]
Protocol 3.2.1: Palladium-Catalyzed C2-Arylation
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide or bromide (2.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: Toluene or o-xylene
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), the aryl halide (2.0 equiv), Pd(OAc)₂ (0.1 equiv), and K₂CO₃ (2.5 equiv).
-
Add the anhydrous solvent (toluene).
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the 2-aryl-3-bromoquinoline 1-oxide. This product is now a valuable intermediate for a second, different cross-coupling reaction at the C3 position.
Final Step: Deoxygenation
To access the final substituted quinoline, the N-oxide can be efficiently removed.
Protocol 4.1: Deoxygenation with Phosphorus Trichloride (PCl₃)
Materials:
-
Substituted quinoline 1-oxide (1.0 equiv)
-
Phosphorus trichloride (PCl₃) (1.2 equiv)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
Procedure:
-
Dissolve the substituted quinoline 1-oxide (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add PCl₃ (1.2 equiv) dropwise. A color change or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Carefully quench the reaction by slowly pouring it into an ice-cold saturated solution of NaHCO₃.
-
Stir vigorously for 30 minutes.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the final substituted quinoline product.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of diverse, functionalized quinolines. Its unique combination of a cross-coupling handle at C3 and N-oxide activation at C2 allows for sequential and regioselective functionalization. The protocols outlined in this guide provide reliable and reproducible methods for researchers in drug discovery and organic synthesis to exploit the full potential of this strategic building block.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 3-Bromoquinoline 1-Oxide for Biological Screening
Introduction: The Quinoline 1-Oxide Scaffold as a Privileged Motif in Medicinal Chemistry
The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of an N-oxide functionality to the quinoline ring system further enhances its therapeutic potential. The highly polar N+–O– bond can increase water solubility, modulate membrane permeability, and serve as a handle for specific biological interactions, often leading to compounds with unique pharmacological profiles.[3] Specifically, quinoline N-oxides have demonstrated significant promise as anticancer and antiparasitic agents.[2][4]
The strategic placement of a bromine atom at the 3-position of the quinoline 1-oxide scaffold provides a versatile anchor point for a variety of synthetic transformations. This allows for the systematic introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 3-bromoquinoline 1-oxide and the subsequent biological screening of the resulting compound library. We will delve into the rationale behind key synthetic methodologies and provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Furthermore, we will outline a strategic workflow for the initial biological evaluation of these novel derivatives, with a focus on anticancer and antimalarial screening.
Part 1: Synthesis of the Starting Material: this compound
A reliable supply of high-purity starting material is paramount for any successful derivatization campaign. This compound can be synthesized from the commercially available 3-bromoquinoline. The N-oxidation is typically achieved using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
Protocol 1: N-Oxidation of 3-Bromoquinoline
Rationale: This protocol employs m-CPBA, a widely used and effective reagent for the N-oxidation of heterocyclic aromatic compounds. The reaction is generally clean and proceeds under mild conditions.
Materials:
-
3-Bromoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-bromoquinoline (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench unreacted m-CPBA and remove m-chlorobenzoic acid), saturated aqueous Na₂S₂O₃ solution (to destroy any remaining peroxides), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Part 2: Derivatization Strategies for this compound
The bromine atom at the 3-position of the quinoline 1-oxide scaffold is amenable to a variety of powerful C-C and C-N bond-forming reactions. The following sections detail protocols for key transformations that enable the creation of a diverse chemical library.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[5][6] This reaction is widely used in medicinal chemistry due to its high functional group tolerance and generally mild reaction conditions. For this compound, this allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position, which is a key modification for modulating biological activity.[4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-arylquinoline 1-oxide derivative.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Base | K₂CO₃ | Na₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | DMF |
| Temperature | 90 °C | 100 °C | 80 °C |
| Notes | A classic, versatile system. | Often effective for challenging substrates. | A modern catalyst system, often highly efficient. |
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.
Palladium-Catalyzed Sonogashira Coupling
Causality: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is of great interest in drug discovery as the resulting alkyne moiety can serve as a rigid linker or be further functionalized. Introducing an alkynyl group at the 3-position of the quinoline 1-oxide scaffold can significantly alter the molecule's shape and electronic properties, potentially leading to novel biological activities.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Anhydrous base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0-3.0 eq)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-alkynylquinoline 1-oxide derivative.
Palladium-Catalyzed Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides.[1][9] This reaction is particularly valuable for synthesizing aryl amines, which are common motifs in pharmaceuticals. Applying this reaction to this compound allows for the introduction of a wide variety of primary and secondary amines at the 3-position, providing access to a rich chemical space for biological screening.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), 1.4-2.0 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aminoquinoline 1-oxide derivative.
Part 3: Biological Screening of Derivatized 3-Bromoquinoline 1-Oxides
The newly synthesized library of 3-substituted quinoline 1-oxide derivatives should be subjected to a hierarchical screening cascade to identify compounds with promising biological activity. Given the known activities of this scaffold, initial screening should focus on anticancer and antimalarial properties.
Anticancer Screening
A primary screen for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust, high-throughput method for initial cytotoxicity screening.[10]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline 1-oxide derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Compounds exhibiting potent cytotoxicity (low micromolar or nanomolar IC₅₀ values) can be advanced to secondary assays to elucidate their mechanism of action, such as:
-
Cell Cycle Analysis: Using flow cytometry with propidium iodide (PI) staining to determine if the compounds induce cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[11][12]
-
Apoptosis Assays: Using Annexin V-FITC/PI staining and flow cytometry or caspase activity assays to determine if the compounds induce programmed cell death.[10][13]
-
Kinase Inhibition Assays: Since many quinoline derivatives are kinase inhibitors, active compounds can be screened against a panel of relevant kinases (e.g., EGFR, VEGFR, c-Met, Pim-1) using in vitro kinase inhibition assays.[4][13][14]
Antimalarial Screening
Rationale: Quinoline-based drugs are a cornerstone of antimalarial therapy. New derivatives should be tested for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Procedure:
-
Parasite Culture: Culture a chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., W2) strain of P. falciparum in human erythrocytes.
-
Drug Treatment: In a 96-well plate, add serial dilutions of the test compounds to the parasite cultures. Include a negative control (no drug) and positive controls (e.g., chloroquine, artemisinin).
-
Incubation: Incubate the plates for 48-72 hours under appropriate atmospheric conditions (low O₂, high CO₂).
-
Growth Inhibition Measurement: Assess parasite growth inhibition using a SYBR Green I-based fluorescence assay, a pLDH (parasite lactate dehydrogenase) assay, or by microscopic counting of parasitemia on Giemsa-stained smears.
-
Data Analysis: Determine the IC₅₀ values for each compound against both parasite strains.[2][6]
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic protocols detailed in this application note, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, provide a robust toolkit for generating a diverse library of 3-substituted derivatives. The subsequent biological screening cascade, with an initial focus on anticancer and antimalarial activities, offers a clear path for identifying lead compounds. The inherent versatility of the quinoline 1-oxide core, combined with the strategic derivatization at the 3-position, holds significant promise for the discovery of next-generation therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijmphs.com [ijmphs.com]
Mastering the Molecular Profile: A Guide to the Analytical Characterization of 3-Bromoquinoline 1-oxide
Introduction: In the landscape of pharmaceutical research and drug development, the precise characterization of heterocyclic compounds is paramount. 3-Bromoquinoline 1-oxide, a derivative of the quinoline scaffold, represents a key intermediate with significant potential in medicinal chemistry. The introduction of the N-oxide functionality and the bromine substituent dramatically influences its physicochemical properties and reactivity, making a thorough analytical assessment essential for quality control, reaction monitoring, and mechanistic studies. This comprehensive guide provides detailed application notes and protocols for the multi-faceted analytical characterization of this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties: The Foundation of Analysis
A thorough understanding of the fundamental physicochemical properties of this compound is the critical first step in developing robust analytical methods. These properties dictate choices in sample preparation, chromatographic conditions, and spectroscopic analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | --INVALID-LINK--[1] |
| Molecular Weight | 224.05 g/mol | --INVALID-LINK--[1] |
| CAS Number | 22615-00-5 | --INVALID-LINK--[1] |
| Appearance | (Predicted) Light yellow solid | General knowledge of similar compounds |
| Boiling Point | 358.3°C at 760 mmHg | ChemSrc |
| Density | 1.58 g/cm³ | ChemSrc |
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying its concentration in various matrices. A well-developed reversed-phase HPLC method can effectively separate the target compound from starting materials, byproducts, and degradation products.
Causality in Method Development:
The choice of a C18 stationary phase is based on the hydrophobic nature of the quinoline ring system. The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, is selected to ensure good peak shape and resolution. Formic acid aids in protonating any residual silanol groups on the stationary phase, minimizing peak tailing, and ensures the analyte is in a consistent protonation state. The gradient elution is crucial for separating compounds with a range of polarities that might be present in a crude reaction mixture.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of a this compound sample and quantify its concentration.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Standard Solution (for quantification): Accurately weigh approximately 5 mg of a this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution, aiming for a similar final concentration.
-
Filter all solutions through a 0.45 µm syringe filter into HPLC vials.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, generate a calibration curve using a series of standard dilutions and determine the concentration of the sample based on its peak area.
-
Caption: Workflow for HPLC analysis of this compound.
Structural Elucidation: A Spectroscopic Triad
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides a comprehensive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is indispensable for confirming the precise arrangement of atoms within the molecule. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.
Causality in Spectral Interpretation: The N-oxide group is electron-withdrawing, which deshields the protons on the heterocyclic ring, causing them to resonate at a lower field (higher ppm) compared to the parent 3-bromoquinoline. The bromine atom also influences the chemical shifts of adjacent protons and carbons.
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using standard parameters.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.
-
Expected Spectral Features:
-
¹H NMR: Expect complex multiplets in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the pyridine ring will be the most deshielded.
-
¹³C NMR: Expect nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C-3) and the carbons adjacent to the nitrogen (C-2 and C-8a) will have characteristic chemical shifts.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition through isotopic patterns.
Causality in Fragmentation: The presence of a bromine atom is readily identified by the characteristic M and M+2 isotopic peaks of nearly equal intensity, a signature of the natural abundance of ⁷⁹Br and ⁸¹Br. The N-oxide functionality can influence the fragmentation pattern, often showing a loss of an oxygen atom (M-16).
Objective: To confirm the molecular weight and elemental composition of this compound.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) coupled to an HPLC system or for direct infusion.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it through an HPLC system. Acquire the mass spectrum in positive ion mode.
Expected Spectral Features:
-
Molecular Ion: A prominent ion cluster at m/z 224 and 226, corresponding to [C₉H₆⁷⁹BrNO + H]⁺ and [C₉H₆⁸¹BrNO + H]⁺.
-
Key Fragments: Potential fragments include the loss of oxygen (m/z 208 and 210) and the loss of the bromine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Causality in Vibrational Frequencies: The N-oxide group exhibits characteristic stretching and bending vibrations. The C-Br bond also has a characteristic absorption in the fingerprint region.
Objective: To identify the key functional groups in this compound.
Instrumentation:
-
FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Spectral Features:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1450 | C=C and C=N stretching of the quinoline ring |
| 1300-1200 | N-O stretching vibration |
| 850-750 | Aromatic C-H out-of-plane bending |
| Below 700 | C-Br stretching |
Optical Properties: UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Experimental Protocol: UV-Visible Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) and to quantify the concentration of this compound.
Instrumentation:
-
UV-Visible spectrophotometer
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol or acetonitrile)
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at λmax.
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the spectrum of the sample solution from approximately 200 to 400 nm.
-
Identify the λmax.
-
Expected Spectral Features: The quinoline N-oxide chromophore will exhibit characteristic π→π* and n→π* transitions. Expect strong absorbance bands in the UV region. For a related compound, 3-Bromo-4-nitroquinoline 1-oxide, π→π* transitions are observed around 280 nm.
Conclusion: A Synergistic Approach to Characterization
The comprehensive characterization of this compound is achieved through the synergistic application of multiple analytical techniques. HPLC provides essential information on purity and concentration, while the spectroscopic triad of NMR, MS, and FT-IR unequivocally confirms the molecular structure. UV-Visible spectroscopy offers insights into the electronic properties of the molecule. By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize this important heterocyclic intermediate, ensuring the integrity and reliability of their scientific endeavors.
References
Troubleshooting & Optimization
Common side products in the synthesis of 3-Bromoquinoline 1-oxide
Technical Support Center: Synthesis of 3-Bromoquinoline 1-oxide
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties associated with this important synthetic transformation. The N-oxidation of 3-bromoquinoline is a critical step for further functionalization, but it is often accompanied by the formation of persistent impurities. This guide provides in-depth, experience-driven answers to common problems, ensuring you can optimize your reaction for yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound and what are the most common side products?
The most direct and widely used method for synthesizing this compound is the direct N-oxidation of 3-bromoquinoline. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[1][2]
The primary side products encountered during this synthesis are:
-
Unreacted 3-Bromoquinoline: Incomplete conversion is a frequent issue, leading to contamination of the final product with the starting material.
-
meta-Chlorobenzoic Acid (m-CBA): This is the stoichiometric byproduct of the m-CPBA oxidant and is the most abundant impurity that must be removed during workup and purification.[3]
-
Dehalogenated Product (Quinoline 1-oxide): Loss of the bromine atom can occur under certain conditions, leading to the formation of the parent quinoline 1-oxide.
-
Over-brominated Species: If the starting 3-bromoquinoline is not pure and contains traces of dibromoquinolines, these will also be oxidized to their corresponding N-oxides.[4]
Q2: Why is controlling the stoichiometry of the oxidant (e.g., m-CPBA) so critical?
Precise control over the molar ratio of the oxidant is crucial for two main reasons. First, using an insufficient amount will naturally lead to incomplete conversion and a mixture of starting material and product, complicating purification. Second, while less common for a heterocyclic nitrogen, using a large excess of a powerful oxidant under harsh conditions could potentially lead to undesired side reactions, such as ring modification or degradation, although the primary concern remains the removal of the excess oxidant's corresponding carboxylic acid byproduct.[1] For N-oxidation, a slight excess (typically 1.1 to 1.3 equivalents) of the peroxy acid is recommended to drive the reaction to completion without introducing excessive impurities.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My TLC and NMR analysis show a significant amount of starting material (3-Bromoquinoline) remains.
Root Cause Analysis: This is the most common issue and typically points to insufficient reactivity or incomplete reaction. The nucleophilicity of the quinoline nitrogen is reduced by the electron-withdrawing effect of the bromine atom at the 3-position. This deactivation means the reaction may require more forcing conditions than the N-oxidation of unsubstituted quinoline.
Solutions & Step-by-Step Protocol:
-
Increase Oxidant Stoichiometry: If you used ~1.0 equivalent of m-CPBA, increase the amount to 1.2-1.3 equivalents. This ensures there is enough oxidant to drive the reaction forward, even with minor losses due to instability.
-
Extend Reaction Time: Monitor the reaction by TLC every 1-2 hours. These reactions can be slower than anticipated, sometimes requiring 12-24 hours at room temperature.
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, gently heating the reaction mixture to 40-50°C can significantly increase the rate of N-oxidation. Proceed with caution, as higher temperatures can also promote side reactions.
Protocol: Optimizing N-Oxidation of 3-Bromoquinoline
-
Step 1: Dissolve 3-bromoquinoline (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Step 2: Cool the solution to 0°C in an ice bath. This helps to control the initial exotherm upon addition of the oxidant.
-
Step 3: Add m-CPBA (commercial grade, ~75%, 1.2 eq.) portion-wise over 15-20 minutes.
-
Step 4: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (e.g., using 10% Methanol in DCM as eluent). The product, being an N-oxide, will be significantly more polar than the starting material.
-
Step 5: If the reaction has not reached completion, consider heating to 40°C for an additional 4-6 hours.
Problem 2: I've isolated my product, but it's heavily contaminated with m-chlorobenzoic acid (m-CBA).
Root Cause Analysis: The m-CBA byproduct is acidic and must be effectively removed during the aqueous workup. If it persists, it is because the washing steps were insufficient to remove it from the organic layer.
Solutions & Step-by-Step Protocol:
-
Aqueous Basic Wash: The most effective way to remove m-CBA is to wash the organic layer with a basic solution. This deprotonates the carboxylic acid, forming a salt that is highly soluble in the aqueous layer.
-
Multiple Washes: A single wash may not be sufficient. Perform at least two to three washes to ensure complete removal.
Protocol: Efficient Workup for m-CBA Removal
-
Step 1: After the reaction is complete, dilute the reaction mixture with additional DCM.
-
Step 2: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL for a ~1g scale reaction). Caution: CO₂ evolution (effervescence) will occur. Vent the funnel frequently.
-
Step 3: Follow with a wash using a 10% sodium sulfite (Na₂SO₃) solution to quench any remaining peroxide.
-
Step 4: Wash with brine (saturated NaCl solution) to remove residual water.
-
Step 5: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Problem 3: My mass spectrometry results indicate the presence of Quinoline 1-oxide (M-Br+H). How can I prevent this?
Root Cause Analysis: The formation of Quinoline 1-oxide suggests a dehalogenation side reaction has occurred. This can be promoted by radical mechanisms or by certain reaction conditions, though it is generally a minor side product in m-CPBA oxidations.
Solutions & Mitigation Strategies:
-
Control Temperature: Avoid excessive heating, as higher temperatures can favor side reactions.
-
Use High-Purity Reagents: Ensure the purity of your 3-bromoquinoline starting material. The synthesis of 3-bromoquinoline itself can sometimes be challenging, potentially leading to impurities that are less stable.[5]
-
Avoid Light: While not a primary concern for m-CPBA reactions, performing the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can help minimize any potential light-induced radical pathways.
Data & Visualization
Table 1: Common Impurities and Recommended Purification Strategies
| Side Product/Impurity | Typical Cause | Recommended Purification Method |
| 3-Bromoquinoline (Starting Material) | Incomplete reaction | Flash column chromatography (silica gel, gradient elution with MeOH/DCM or EtOAc/Hexanes). |
| meta-Chlorobenzoic Acid | Byproduct of m-CPBA | Thorough aqueous basic wash during workup; can also be removed by column chromatography. |
| Quinoline 1-oxide | Dehalogenation | Careful flash column chromatography may separate it, but it is often difficult due to similar polarity to the desired product. |
Diagrams
References
Technical Support Center: Purification of 3-Bromoquinoline 1-oxide by Recrystallization
Welcome to the technical support resource for the purification of 3-bromoquinoline 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this critical intermediate. Here, we address common challenges and frequently asked questions (FAQs) encountered during its purification by recrystallization, blending fundamental principles with practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides in-depth answers to specific issues you may encounter during the recrystallization of this compound.
Issue 1: Choosing the Right Recrystallization Solvent
Question: I am unsure which solvent or solvent system to use for the recrystallization of this compound. What is the best approach for solvent selection?
Answer: Selecting an appropriate solvent is the most critical step for a successful recrystallization.[1] The ideal solvent should dissolve the this compound completely at an elevated temperature but poorly at room or lower temperatures.[1] Given that this compound is a polar molecule due to the N-oxide functional group, polar solvents are a logical starting point.
Causality and Strategy:
The principle of "like-dissolves-like" is a useful guide.[2] The N-oxide group significantly increases the polarity compared to the parent 3-bromoquinoline. Therefore, solvents that are effective for 3-bromoquinoline, such as ethyl acetate/hexane mixtures, may need modification.[3]
Recommended Solvent Screening Protocol:
-
Initial Screening: Test the solubility of a small amount of your crude this compound (10-20 mg) in about 0.5 mL of various solvents at room temperature. Good candidates will show low solubility.
-
Heating Test: Heat the mixtures that showed low solubility at room temperature. A good solvent will fully dissolve the compound at or near its boiling point.[1]
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.
Suggested Solvents for Screening:
| Solvent/System | Polarity | Rationale & Expected Outcome |
| Ethanol | Polar Protic | Often a good choice for polar heterocyclic compounds. May show high solubility even at room temperature, making it a potential candidate for a mixed-solvent system. |
| Acetonitrile | Polar Aprotic | Can be effective for N-oxides. Its suitability depends on the impurity profile. |
| Ethyl Acetate | Mid-Polarity | May work as a single solvent if the compound is not overly soluble at room temperature. More likely to be the "good" solvent in a mixed system with an anti-solvent like hexanes. |
| Ethanol/Water | Polar Protic Mix | A common and effective mixed-solvent system for polar organic molecules.[4] Water acts as the anti-solvent. A patent for the related 3-bromoquinoline hydrobromide purification successfully uses a water/alcohol mix.[5] |
| Toluene | Non-polar | While pyridines and their derivatives can sometimes crystallize well from toluene, this is less likely for the more polar N-oxide unless specific impurities are being targeted.[6] |
Issue 2: The Product "Oils Out" Instead of Crystallizing
Question: When I cool the hot solution, my this compound separates as an oil, not as crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in that specific solvent environment, or when the concentration of the solute is too high, leading to a supersaturated solution that separates into two liquid phases. This is a common issue with quinoline-based compounds.[7]
Causality and Troubleshooting Steps:
-
Cause 1: Solution is too concentrated. The solubility limit is exceeded so rapidly upon cooling that the molecules don't have time to align into a crystal lattice.
-
Cause 2: Cooling is too rapid. Fast cooling favors precipitation over crystallization.
-
Solution: Insulate the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature, or wrapping it in glass wool) to slow down the cooling process. This gives the molecules adequate time to form an ordered crystal lattice.[7]
-
-
Cause 3: Inappropriate solvent. The boiling point of the solvent may be too high relative to the melting point of the solute-impurity mixture.
-
Solution: Modify the solvent system. If using a single solvent, try a mixed-solvent system. Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[7]
-
Issue 3: No Crystals Form, Even After Cooling
Question: I have a clear, cool solution, but no crystals have formed. What should I do?
Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.[7] This is typically due to using too much solvent.[3][8]
Troubleshooting Workflow:
Caption: Workflow for inducing crystallization.
Detailed Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7]
-
Seeding: If you have a pure crystal of this compound from a previous batch, add a tiny speck to the solution. This provides a template for further crystal growth.[7]
-
-
Increase Concentration: If induction methods fail, your solution is likely too dilute.
-
Gently heat the flask to remove a portion of the solvent by evaporation. Be careful not to evaporate too much.[3]
-
Allow the more concentrated solution to cool slowly again.
-
-
Lower the Temperature: If crystals still do not form, try cooling the solution to a lower temperature, for example, in an ice-salt bath or a laboratory freezer.
Issue 4: The Recrystallization Yield is Very Low
Question: I managed to get crystals, but my final yield is unacceptably low. How can I improve it?
Answer: A low yield is a common problem in recrystallization and can be attributed to several factors.[8] The goal is to maximize the recovery of the pure compound while leaving impurities behind in the solution (the mother liquor).
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Using too much solvent | A significant amount of the product remains dissolved in the mother liquor even after cooling.[3][8] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][8] After filtration, you can try to obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. |
| Premature crystallization | The product crystallizes during a hot filtration step (if performed to remove insoluble impurities). | Use a small excess of hot solvent before filtering and pre-heat the filter funnel and receiving flask to prevent cooling during the transfer. |
| Incomplete cooling | The solution was not cooled sufficiently to maximize precipitation. | Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to maximize crystal formation.[3] |
| Washing with warm solvent | Using too much rinsing solvent or solvent that is not ice-cold will redissolve some of your purified crystals.[8] | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Issue 5: Impurities Co-crystallize with the Product
Question: My final product's purity has not improved significantly after recrystallization. What could be wrong?
Answer: This indicates that the chosen solvent is not effectively differentiating between your product and the impurities. Common impurities in the synthesis of quinoline derivatives can include unreacted starting materials, isomers, or over-brominated byproducts.[9]
Strategies for Improvement:
-
Re-evaluate Your Solvent System: The impurity may have similar solubility properties to your product in the chosen solvent.
-
Action: Perform the solvent screening process again. A different solvent or a mixed-solvent system might provide better selectivity.[10] For instance, if a polar impurity is the problem, switching to a less polar solvent system might leave the impurity in solution while your product crystallizes.
-
-
Consider an Alternative Purification Technique: If recrystallization alone is insufficient, a secondary purification method may be necessary.
-
Acid-Base Extraction: The N-oxide is basic and can be extracted into an acidic aqueous layer, potentially leaving non-basic impurities in the organic phase. You can then neutralize the aqueous layer and extract your purified product back into an organic solvent.
-
Column Chromatography: For impurities with very similar solubility, silica gel chromatography is often effective. Be aware that the basic nitrogen of the quinoline ring can sometimes interact with the acidic silica gel, causing streaking.[11] This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent.[11]
-
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 22615-00-5 | [12][13][14] |
| Molecular Formula | C₉H₆BrNO | [12] |
| Molecular Weight | 224.05 g/mol | [12] |
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C9H6BrNO | CID 818076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]
- 14. 3-Bromoquinoline-1-oxide | 22615-00-5 [chemicalbook.com]
Technical Support Center: Chromatographic Purification of 3-Bromoquinoline 1-oxide
An in-depth technical guide by a Senior Application Scientist.
This guide provides comprehensive troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 3-Bromoquinoline 1-oxide. As a polar heterocyclic compound, its purification presents unique challenges that require a nuanced approach to chromatography. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of this compound.
Issue 1: The compound is decomposing or streaking badly on the silica gel column.
Question: My TLC plates look clean, but when I run my silica gel column, I get significant streaking, tailing, and a lower-than-expected yield. What is causing this decomposition?
Probable Cause: This is a classic issue encountered with basic nitrogen-containing heterocycles like quinoline derivatives.[1] The N-oxide functionality increases the compound's polarity, but the quinoline nitrogen remains basic. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[2] These acidic sites can interact strongly with the basic nitrogen of your molecule, leading to several problems:
-
Irreversible Adsorption: The compound binds too tightly to the stationary phase, failing to elute properly.
-
Catalytic Decomposition: The acidic surface can catalyze the degradation of sensitive molecules.[2]
-
Tailing/Streaking: Strong, non-ideal interactions cause the compound band to spread unevenly as it moves down the column, resulting in poor separation and impure fractions.[2]
Recommended Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic silanol groups. This is typically done by adding a small amount of a volatile tertiary amine base to your mobile phase.[1][2]
-
Method: Add 0.5-2% triethylamine (NEt₃) or pyridine to your pre-determined eluent system (e.g., Hexane/Ethyl Acetate).
-
Causality: The triethylamine acts as a competitive base, binding to the acidic sites on the silica. This "masks" the sites from your this compound, allowing it to elute symmetrically without strong, detrimental interactions. The peak shape will improve dramatically, and decomposition will be minimized.[2]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic or neutral stationary phase.[2]
-
Alumina (Neutral or Basic): This is an excellent alternative for acid-sensitive basic compounds.[2] You will need to re-optimize your mobile phase using TLC with alumina plates.
-
Florisil: A magnesium silicate adsorbent that is less harsh than silica gel and can be effective for separating polar compounds.[2]
-
-
Minimize Contact Time: The longer your compound is exposed to the stationary phase, the greater the chance of degradation.
-
Method: Employ flash chromatography with a shorter, wider column. This increases the flow rate and reduces the overall run time, minimizing the contact between your compound and the silica surface.[2]
-
Issue 2: My compound either stays at the baseline or elutes with the solvent front.
Question: I'm having trouble getting my compound to move from the origin on the TLC plate, or conversely, it's moving with an Rf of nearly 1.0. How do I correct this?
Probable Cause: This is a fundamental issue of mobile phase polarity mismatch. The N-oxide group makes this compound a highly polar molecule.[3]
-
Compound Not Eluting (Stuck at Baseline): Your mobile phase is not polar enough to displace the compound from the polar stationary phase.[2]
-
Compound Eluting Too Quickly (High Rf): Your mobile phase is too polar. It has a very high affinity for the stationary phase, displacing all compounds and carrying them along with the solvent front, resulting in no separation.[2]
Recommended Solutions:
-
Systematic Solvent Screening: The key is to find a solvent system that provides an optimal Rf value for your target compound, ideally between 0.25 and 0.40 for good column separation.[4]
-
If Rf is too low: Increase the polarity of the mobile phase. If using a Hexane/Ethyl Acetate system, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar solvent system, such as Dichloromethane/Methanol.[2][5]
-
If Rf is too high: Decrease the polarity of the mobile phase. If using a Hexane/Ethyl Acetate system, increase the percentage of the non-polar hexane.[2]
-
-
Employ Gradient Elution: For complex mixtures where impurities have polarities very close to your product, a single isocratic solvent system may not be enough.
-
Method: Start the column with a less polar mobile phase to elute non-polar impurities. Then, gradually and systematically increase the polarity of the mobile phase over the course of the separation to elute your compound of interest, leaving more polar impurities behind on the column.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? For most applications, silica gel remains the first choice due to its versatility and resolving power. However, as detailed in the troubleshooting guide, it must often be deactivated with a base like triethylamine (0.5-2% in the eluent) to prevent issues with this class of compounds.[1][2] If decomposition persists, neutral or basic alumina is the next best option.[2]
Q2: How do I choose the right mobile phase for my column? Mobile phase selection should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[4] The goal is to find a solvent system that provides good separation between your desired product and any impurities, with the product having an Rf value of ~0.3.[4]
| Solvent System (v/v) | Polarity | Recommended Use |
| Hexane / Ethyl Acetate | Low to Medium | Excellent starting point. Vary ratios from 9:1 to 1:1 to find optimal separation.[4] |
| Dichloromethane / Methanol | Medium to High | Use if the compound is too polar for Hexane/EtOAc systems. Start with low % of MeOH (1-2%) and increase as needed.[5][6] |
| Chloroform / Methanol | Medium to High | An alternative to DCM/MeOH, sometimes offering different selectivity. |
Note: Always add 0.5-2% triethylamine to the chosen solvent system when using a silica gel stationary phase.[2]
Q3: What is the best way to load my sample onto the column? Dry loading is highly recommended, especially if your compound has limited solubility in the initial, non-polar eluent.[4] Wet loading (dissolving the sample in the mobile phase) can lead to band broadening if the solvent is more polar than the eluent running through the column.
-
Dry Loading Protocol: Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane or methanol). Add a small amount of silica gel (2-3x the weight of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[4]
Q4: How can I visualize this compound on a TLC plate? Due to its aromatic quinoline ring system, this compound is strongly UV-active.[7]
-
UV Light (254 nm): This is the primary, non-destructive method. The compound will appear as a dark spot on the fluorescent green background of the TLC plate.[7]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose destructive stain. The N-oxide functional group and the aromatic system are susceptible to oxidation, which will cause the permanganate to react and leave a yellow/brown spot on a purple background.[8]
Q5: What are the key safety considerations when handling this compound? According to safety data, this compound should be handled with care.[9]
-
Engineering Controls: Always handle in a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Hazards: The compound is potentially harmful if swallowed, inhaled, or in contact with skin.[9] It may release hazardous combustion products like carbon monoxide, nitrogen oxides, and hydrogen bromide under fire conditions.[9]
-
Storage: Store in a cool, refrigerated, and tightly sealed container.[9]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general method for purifying crude this compound using deactivated silica gel.
-
Eluent Selection (TLC Analysis): a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on several TLC plates. c. Develop the plates in different solvent systems (e.g., 4:1 Hexane:EtOAc, 2:1 Hexane:EtOAc). To each system, add 1% triethylamine. d. Visualize the plates under a UV lamp (254 nm). e. The ideal solvent system is one that gives the this compound an Rf value of approximately 0.3 and separates it from all major impurities.[4]
-
Column Packing: a. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes containing 1% NEt₃). A good rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight.[2] b. Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure an even and compact bed without air bubbles.[10] c. Add a thin layer of sand (approx. 0.5 cm) on top of the settled silica gel to protect the surface.[4] d. Drain the excess solvent until it is just level with the sand layer. Do not let the column run dry.
-
Sample Loading (Dry Loading): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small portion of silica gel to the solution. c. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[4] d. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: a. Carefully add the pre-selected eluent (containing 1% NEt₃) to the column. b. Apply gentle positive pressure to begin elution at a steady flow rate. c. Collect fractions in an array of test tubes.[2]
-
Fraction Analysis: a. Monitor the collected fractions by spotting them on TLC plates alongside a spot of the crude starting material. b. Develop and visualize the TLC plates to identify which fractions contain the pure product. c. Combine the fractions that contain only the pure this compound.[2]
-
Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[4]
Visualized Workflows
Troubleshooting Workflow for Poor Column Separation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]
- 10. web.uvic.ca [web.uvic.ca]
Overcoming poor regioselectivity in the bromination of quinoline 1-oxide
Welcome to the comprehensive technical guide for overcoming regioselectivity challenges in the bromination of quinoline 1-oxide. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of quinoline chemistry. Here, we will dissect common experimental issues, provide validated troubleshooting protocols, and explain the mechanistic underpinnings to empower you to achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity
Quinoline 1-oxide is a pivotal heterocyclic compound in medicinal chemistry and materials science. The N-oxide functional group significantly alters the electron density of the quinoline ring system compared to the parent quinoline. It deactivates the pyridinoid ring towards electrophilic attack while strongly activating the 4-position (para to the N-oxide) and, to a lesser extent, the 2-position (ortho). This electronic modification, however, does not always lead to clean, selective bromination. Researchers often face challenges with the formation of multiple isomers, primarily the 4-bromo, 3-bromo, and 6-bromo derivatives, leading to difficult purification and reduced yields of the target compound.
This guide provides a systematic approach to diagnosing and solving these regioselectivity problems.
Part 1: Frequently Asked Questions (FAQs)
Here we address the fundamental questions regarding the bromination of quinoline 1-oxide.
Q1: Why is the bromination of quinoline 1-oxide often unselective?
The regioselectivity of this reaction is a delicate balance of electronic effects and reaction conditions. The N-oxide group is a strong activating group that directs electrophiles primarily to the C4 position via resonance stabilization of the sigma complex. However, other positions, like C3 and C6, can also be brominated depending on the specific reagents and conditions used. For instance, harsh brominating agents or elevated temperatures can lead to the formation of undesired isomers.
Q2: What is the primary role of the N-oxide group in directing the bromination?
The N-oxide group exerts a powerful +M (mesomeric) effect, donating electron density into the ring system, particularly at the C2 and C4 positions. This makes these positions highly susceptible to electrophilic attack. The resulting intermediate, known as a sigma complex or arenium ion, is significantly stabilized by resonance involving the N-oxide oxygen atom.
Q3: How do different brominating agents affect the regioselectivity of the reaction?
The choice of brominating agent is critical in controlling the outcome.
-
Molecular Bromine (Br₂): Often used with a Lewis acid, it is a strong electrophile that can sometimes lead to over-bromination or lack of selectivity.
-
N-Bromosuccinimide (NBS): Generally considered a milder source of electrophilic bromine, NBS can offer improved selectivity for the desired position.
-
Phosphorus Oxybromide (POBr₃): This reagent serves a dual role. It can act as a brominating agent and also facilitates deoxygenation of the N-oxide, which can lead to different isomeric products than direct bromination of the N-oxide.
Q4: Can the solvent choice influence the outcome of the bromination?
Absolutely. The solvent can affect the solubility of the reagents and stabilize intermediates.
-
Protic solvents (e.g., acetic acid, sulfuric acid): These can protonate the N-oxide, altering its directing ability and potentially leading to different isomer distributions.
-
Aprotic solvents (e.g., chloroform, dichloromethane): These are often preferred for achieving cleaner reactions, as they are less likely to interfere with the electronic effects of the N-oxide.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during the bromination of quinoline 1-oxide.
Issue 1: Low Yield of the Desired 4-Bromoquinoline 1-Oxide
Symptoms:
-
The primary product in your reaction mixture is not the expected 4-bromo isomer.
-
A complex mixture of multiple brominated products is observed via TLC or NMR.
-
A significant amount of starting material remains unreacted.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Brominating Agent | Using a highly reactive agent like Br₂ without careful temperature control can lead to multiple side products. | Switch to a milder brominating agent such as N-Bromosuccinimide (NBS) to improve selectivity for the C4 position. |
| Suboptimal Reaction Temperature | High temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. | Maintain strict temperature control. Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress closely using TLC. |
| Inappropriate Solvent | Protic solvents like acetic acid can alter the electronic nature of the N-oxide, leading to a different regiochemical outcome. | Use a non-interfering aprotic solvent like dichloromethane (DCM) or chloroform (CHCl₃) to ensure the directing effect of the N-oxide remains dominant. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion, leaving a large amount of unreacted starting material. | Monitor the reaction by TLC every 30 minutes. Ensure the reaction is allowed to run until the starting material is consumed. |
Issue 2: Formation of 3-Bromo or 6-Bromo Isomers
Symptoms:
-
Significant peaks corresponding to 3-bromoquinoline 1-oxide or 6-bromoquinoline 1-oxide are observed in the crude NMR.
-
Isolation of the desired 4-bromo isomer is complicated by the presence of these other isomers.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Use of POBr₃ | Phosphorus oxybromide can promote bromination at the C3 position. It can also lead to deoxygenation followed by bromination, which can result in different isomers. | To favor the 4-bromo product, avoid POBr₃ and instead use a direct electrophilic brominating agent like NBS in an aprotic solvent. |
| Reaction in Strong Acid | Concentrated sulfuric acid or other strong acids can protonate the N-oxide, changing its directing properties and potentially favoring substitution on the benzenoid ring (e.g., at C6). | Perform the reaction under neutral or mildly acidic conditions. If an acid is necessary as a catalyst, use a weaker acid or a smaller stoichiometric amount. |
| Thermodynamic vs. Kinetic Control | Higher temperatures or longer reaction times might favor the formation of the more thermodynamically stable isomer, which may not be the desired 4-bromo product. | Employ conditions that favor kinetic control: lower temperatures and shorter reaction times, while ensuring consumption of the starting material. |
Logical Flow for Troubleshooting Regioselectivity
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromoquinoline 1-Oxide
Welcome to the technical support center for optimizing cross-coupling reactions with 3-bromoquinoline 1-oxide. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this important heterocyclic scaffold. As a substrate, this compound presents unique challenges and opportunities compared to its non-oxidized counterpart. The presence of the N-oxide moiety significantly alters the electronic properties and coordination potential of the quinoline ring, which can profoundly impact the outcome of palladium-catalyzed cross-coupling reactions.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this substrate and achieve high yields of your desired 3-substituted quinoline 1-oxide products.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Formation
This is one of the most common issues encountered. The root cause often lies in the deactivation of the palladium catalyst or suboptimal reaction conditions that fail to promote the desired catalytic cycle.
Q: My Suzuki-Miyaura coupling reaction with this compound is not working. I'm using standard Pd(PPh₃)₄ and K₂CO₃ conditions that work well for 3-bromoquinoline. What should I do?
A: The N-oxide functionality in your substrate is likely the culprit. The oxygen atom can act as a Lewis base and coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes. This sequestration of the catalyst prevents it from participating in the catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection is Crucial: Switch from simple phosphine ligands like triphenylphosphine (PPh₃) to bulkier, more electron-rich monophosphine ligands. These ligands, often referred to as Buchwald ligands, can sterically shield the palladium center, preventing the N-oxide from coordinating and deactivating the catalyst.[1][2]
-
Recommended Ligands: XPhos, SPhos, or RuPhos. These have been shown to be effective for challenging cross-coupling reactions with heteroaromatic substrates.
-
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source, consider using a well-defined Pd(0) pre-catalyst, such as a G3-XPhos precatalyst. These pre-catalysts are often more stable and provide a more consistent source of the active catalytic species.
-
Re-evaluate Your Base: While K₂CO₃ is a common base, it may not be optimal. A stronger, non-coordinating base might be more effective. Consider screening bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and anhydrous, as water can lead to unwanted side reactions.
-
Solvent Choice: The choice of solvent can influence both the solubility of the reactants and the stability of the catalytic species. Anhydrous, degassed solvents are essential. Toluene or 1,4-dioxane are good starting points. For some systems, a mixture of an organic solvent and water (e.g., toluene/water) can be beneficial, but care must be taken to avoid deoxygenation.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Issue 2: Deoxygenation of the N-oxide
A significant portion of your starting material is converted to 3-bromoquinoline, or your desired product is the deoxygenated 3-arylquinoline instead of the 3-arylquinoline 1-oxide.
Q: I'm getting my desired coupled product, but it's missing the N-oxide. How can I prevent this deoxygenation?
A: Deoxygenation is a common side reaction with heteroaromatic N-oxides, especially under reductive conditions that can be generated during the catalytic cycle or by certain reagents.
Troubleshooting Steps:
-
Avoid Reductive Conditions: The choice of phosphine ligand can play a role here. While electron-rich phosphines are good for catalyst activity, some can also act as reducing agents, especially at elevated temperatures. If deoxygenation is severe, consider screening different classes of ligands, or slightly less electron-rich ligands.
-
Scrutinize Your Solvent and Base: Protic solvents, especially alcohols, can be a source of hydrides that lead to reduction.[3] Ensure your solvents are anhydrous. The base can also play a role. Some bases, in combination with other reagents, can generate species that facilitate deoxygenation.[4][5]
-
Lower the Reaction Temperature: High temperatures can promote deoxygenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screen (e.g., 80°C, 100°C, 120°C) is advisable.
-
Consider the Coupling Partner: Some coupling partners, or impurities within them, might contribute to a reductive environment. Ensure your boronic acid (or other coupling partner) is of high purity.
Issue 3: Formation of Debrominated Byproduct (Hydrodebromination)
You observe the formation of quinoline 1-oxide as a significant byproduct.
Q: My main byproduct is quinoline 1-oxide. What is causing this hydrodebromination and how can I stop it?
A: Hydrodebromination is the replacement of the bromine atom with a hydrogen atom. This side reaction is often competitive with the desired cross-coupling and can be promoted by several factors.[3]
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Water is a common culprit in hydrodebromination. Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled and degassed solvents.
-
Base Selection: The base can be a source of protons or promote pathways leading to hydrodebromination. Using a milder base or ensuring the base is completely anhydrous can help. For Suzuki couplings, using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes reduce the amount of water in the reaction mixture and suppress this side reaction.[6]
-
Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can disfavor side reactions. However, this needs to be balanced with maintaining a good reaction rate.
-
Ligand Choice: The ligand can influence the relative rates of the desired catalytic steps versus side reactions. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can often outcompete the hydrodebromination pathway.[3]
Competing Reaction Pathways
Caption: Interplay of the desired catalytic cycle with potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more challenging to use in cross-coupling than 3-bromoquinoline?
A1: The N-oxide group introduces two main challenges. First, its oxygen atom is a good ligand for palladium, which can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst.[1][2] Second, the N-oxide group can be susceptible to reduction (deoxygenation) under the reaction conditions, leading to the formation of the corresponding quinoline byproduct.
Q2: Can I use the same catalyst for Suzuki, Heck, and Sonogashira couplings with this substrate?
A2: While the general principles of catalyst selection apply across these reactions (e.g., the need for bulky ligands), the optimal catalyst system (palladium source, ligand, and additives) will likely differ for each type of coupling. It is always recommended to perform a small screen of conditions for each new reaction type. For example, Sonogashira couplings often require a copper(I) co-catalyst, which is not used in Suzuki or Heck reactions.[7][8][9]
Q3: Is it possible to perform the cross-coupling first and then oxidize the quinoline to the N-oxide?
A3: This is a viable alternative synthetic strategy. However, the oxidation of a 3-arylquinoline may not be straightforward and could lead to undesired side reactions on the aryl substituent. Performing the cross-coupling directly on the N-oxide allows for late-stage functionalization and can be more convergent.
Q4: What is the best general-purpose base for cross-coupling with this compound?
A4: There is no single "best" base, as the optimal choice depends on the specific coupling reaction and coupling partners. However, for Suzuki-Miyaura reactions, potassium phosphate (K₃PO₄) is often a good starting point as it is effective and generally does not promote deoxygenation as strongly as some other bases. For Heck and Sonogashira reactions, an amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is commonly used.[10][11]
Optimized Experimental Protocols
The following protocols are generalized procedures and should be optimized for your specific substrates and scale. Always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to minimize catalyst inhibition and deoxygenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk flask with inert gas (repeat 3 times).
-
Add the solvent to the Schlenk flask, followed by the catalyst/ligand mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
This protocol uses a common phosphine-free catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous, degassed DMF or NMP
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, and the solvent.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the triethylamine and seal the tube.
-
Heat the reaction to 120-140 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
A copper-free protocol can help to avoid side reactions sometimes associated with copper catalysts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Diisopropylamine (DIPA) or Triethylamine (NEt₃) (as solvent or co-solvent)
-
Anhydrous, degassed THF (if a co-solvent is needed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill with inert gas (repeat 3 times).
-
Add the amine base (and THF if used), followed by the terminal alkyne.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion (monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Comparative Data on Reaction Conditions
The following table summarizes representative conditions for Suzuki-Miyaura couplings, highlighting the importance of ligand and base selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | Low to moderate | Potential for catalyst inhibition and deoxygenation. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are generally effective for challenging substrates.[11] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | Moderate | Bidentate ligands can be effective but may require optimization. |
| G3-XPhos Precatalyst | XPhos | K₃PO₄ | Toluene | 100 | High | Pre-catalysts can offer improved stability and reactivity. |
References
- 1. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed C-H Activation Reactions of 3-Bromoquinoline 1-oxide
Welcome to the Technical Support Center for C-H activation of 3-bromoquinoline 1-oxide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. C-H activation is a powerful tool for molecular synthesis, offering an atom-economical path to complex quinoline derivatives.[1][2] However, the unique electronic properties of this compound present distinct challenges. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to navigate these complexities.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format. A logical workflow for general troubleshooting is presented below.
Caption: A logical workflow for troubleshooting failed C-H activation reactions.
Q1: My reaction shows no conversion of starting material. What are the primary causes and how do I address them?
Answer: A complete lack of reactivity points to a fundamental issue with one or more core components of the reaction. The electron-withdrawing nature of the C3-bromine substituent deactivates the quinoline ring, making this substrate inherently less reactive than unsubstituted quinoline N-oxide. In fact, this compound has been reported to be unreactive under certain C-H activation conditions that are effective for other analogues.[3][4]
Troubleshooting Steps:
-
Verify Catalyst Activity: The palladium (or other transition metal) catalyst is the heart of the reaction.
-
Cause: The catalyst precursor may be old or degraded. The active catalytic species may not be forming in situ.
-
Solution: Use a freshly opened bottle of the catalyst precursor (e.g., Pd(OAc)₂). Ensure that any required ligands are pure. If generating a Pd(0) species is required, ensure your reduction conditions are effective. A strictly inert atmosphere is critical, as oxygen can degrade many catalyst systems.[5]
-
-
Assess Reaction Temperature: C-H activation typically has a significant activation energy barrier.
-
Cause: The reaction temperature may be too low to overcome the activation barrier, especially for a deactivated substrate.
-
Solution: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps). Monitor for decomposition of the starting material by TLC or LC-MS. While some reactions are run at 100-110 °C, more challenging substrates may require temperatures of 130 °C or higher.[3]
-
-
Re-evaluate the Catalyst System: The chosen metal and ligand may not be suitable for this specific substrate.
-
Cause: A standard catalyst like Pd(OAc)₂ alone may be insufficiently reactive. The electronic properties of the C3-bromo substituent can hinder the C-H insertion step.
-
Solution: Switch to a more reactive catalyst system. Consider using more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) that can promote the desired catalytic cycle.[5] Alternatively, explore different metals. Rhodium(III) catalysts, for example, are highly effective for C-8 functionalization of quinoline N-oxides and may overcome the deactivation issue.[6]
-
-
Check Solvent and Additives: The reaction medium plays a crucial role in catalyst solubility and stability.
-
Cause: The chosen solvent may not adequately solubilize the catalyst or may coordinate too strongly, inhibiting its activity.
-
Solution: Screen a range of solvents. Common choices include DMF, NMP, toluene, and DCE.[7][8] Acidic additives, such as pivalic acid (PivOH), are often used to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism and should be considered.[3][9]
-
Q2: I'm observing a very low yield (<20%) with significant starting material remaining. What parameters should I optimize?
Answer: A low yield suggests that the reaction is proceeding but is either very slow, inefficient, or reaching an early equilibrium. The key is to systematically optimize parameters to favor product formation.
Optimization Strategies:
-
The Oxidant is Critical: In many Pd(II)-catalyzed C-H activations, an oxidant is required to regenerate the active catalyst after the reductive elimination step.
-
Cause: An insufficient amount or an inappropriate choice of oxidant can lead to catalyst deactivation and turn the reaction stoichiometric instead of catalytic.
-
Solution: Silver salts like Ag₂CO₃ or AgOAc are common and effective oxidants, typically used in stoichiometric amounts (2-3 equivalents).[3][8] If you are not using an oxidant, its addition is the first parameter to test. Ensure the oxidant is fresh and stored correctly. Note that some systems are designed to be oxidant-free, where the N-oxide itself serves as an internal oxidant.[7]
-
-
Fine-Tune Reaction Conditions: Small changes can have a large impact on yield.
-
Cause: Suboptimal concentration, temperature, or reaction time.
-
Solution:
-
Concentration: If the reaction is bimolecular, increasing the concentration may improve the rate.
-
Temperature: As mentioned above, a modest increase in temperature can significantly improve conversion.
-
Time: Monitor the reaction over a longer period (e.g., 24-48 hours) to see if the conversion slowly increases.
-
-
-
Modify the Stoichiometry: The ratio of reactants can influence the outcome.
-
Cause: The coupling partner may be decomposing or consumed in side reactions.
-
Solution: Increase the equivalents of the coupling partner (e.g., from 1.5 to 3.0 equivalents). This can push the equilibrium towards the product.
-
| Parameter | Initial Condition | Optimization Strategy 1 | Optimization Strategy 2 | Rationale |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ / SPhos (1:2) | [RhCp*Cl₂]₂ (2.5 mol%) | Enhance reactivity and stability; change regioselectivity.[5][6] |
| Oxidant | None | Ag₂CO₃ (2.0 equiv) | Cu(OAc)₂ (2.0 equiv) | Regenerate the active catalyst; Cu can be effective for some couplings.[3][8] |
| Solvent | Toluene | DMF | Acetic Acid | Alter polarity and coordinating ability; acid can promote C-H activation.[8][10] |
| Temperature | 100 °C | 120 °C | 140 °C | Overcome activation energy barrier for a deactivated substrate. |
Caption: Table summarizing systematic optimization strategies for low-yield reactions.
Q3: My reaction is producing quinoline (debrominated starting material) as a major byproduct. How can I prevent this?
Answer: The formation of quinoline indicates a hydrodehalogenation or "debromination" side reaction, where the C-Br bond is cleaved and replaced by a C-H bond. This is a known side reaction for 3-bromoquinoline in various palladium-catalyzed couplings.[5]
Causes and Mitigation Strategies:
-
Catalyst System: Certain palladium-ligand combinations can promote the debromination pathway.
-
Cause: The mechanism may involve oxidative addition into the C-Br bond followed by protodemetalation. This can compete with the desired C-H activation pathway.
-
Solution: Switch to ligands that favor C-H activation over C-Br oxidative addition. Often, sterically hindered, electron-rich ligands are beneficial.[5] Alternatively, catalyst systems not based on Pd(0)/Pd(II) cycles, such as Rh(III), might circumvent this issue entirely.
-
-
Proton Source: The hydrogen atom must come from a proton source in the reaction mixture.
-
Cause: Trace water, protic solvents, or even the coupling partner can serve as a proton source.
-
Solution: Use rigorously dried solvents and reagents. If water is suspected, add a drying agent like anhydrous MgSO₄. Screen different bases; a non-nucleophilic, hindered base may be preferable.[5]
-
-
Reaction Conditions: Higher temperatures and longer reaction times can exacerbate this side reaction.
-
Solution: Attempt the reaction at the lowest possible temperature that still affords product. Monitor the reaction and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product and catalyst to the reaction conditions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for C-H activation?
The primary challenge stems from its electronic properties. Both the N-oxide group and the bromine atom at the 3-position are electron-withdrawing. This reduces the electron density of the entire quinoline ring system, making the C-H bonds less susceptible to cleavage by an electrophilic metal catalyst.[10] This deactivation increases the activation energy for the C-H metalation step, which is often rate-limiting.[3][9]
Q2: What is the mechanistic role of the N-oxide group?
The N-oxide is a crucial directing group.[3][11] Its oxygen atom coordinates to the metal center, positioning it in close proximity to the C-H bonds at the C2 and C8 positions. This chelation assistance facilitates the cleavage of a specific C-H bond by forming a stable five- or six-membered metallacycle intermediate.[6][12] This directed process is key to achieving regioselectivity in a molecule with multiple C-H bonds. In some cases, the N-oxide can also function as an internal oxidant, accepting electrons to regenerate the active catalyst and avoiding the need for an external oxidant.[7]
Caption: A simplified mechanism for Pd(II)-catalyzed C-H activation of quinoline N-oxide.
Q3: How do I choose the right catalyst to target the C2 versus the C8 position?
Regioselectivity is a complex function of the catalyst, ligands, and solvent.[12]
-
For C2-Functionalization: Palladium catalysts, particularly Pd(OAc)₂, often show a preference for the C2 position.[3][13] This is due to the formation of a stable 5-membered palladacycle.
-
For C8-Functionalization: Achieving C8 selectivity with palladium can be challenging but has been reported under specific conditions, for instance using PdCl₂ or in acidic solvents like acetic acid.[10][12] Rhodium(III) and Iridium(III) catalysts are often more reliable for directing functionalization to the C8 position, proceeding through a 6-membered metallacycle intermediate.[6][14] The steric hindrance and electronic environment around the C2 and C8 positions of this compound will also play a significant role in the final outcome.
Q4: What analytical techniques are best for monitoring these reactions?
A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of the starting material and the appearance of new, often more nonpolar, products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows for quantitative monitoring of starting material, product, and byproducts. The mass data is invaluable for identifying unexpected products, such as the debrominated quinoline (M+H corresponding to quinoline N-oxide) or homocoupled partners.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of crude reaction aliquots can provide a clear picture of conversion and the formation of major byproducts by observing the disappearance of starting material signals and the appearance of new aromatic signals.
Section 3: General Experimental Protocol
The following is a representative, general protocol for a palladium-catalyzed C-H activation reaction. Note: This is a starting point and must be optimized for this compound.
Caption: A typical experimental workflow for a C-H activation reaction.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the coupling partner (e.g., an acrylate, 2.0-5.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and any solid ligand (e.g., SPhos, 10 mol%) and oxidant (e.g., Ag₂CO₃, 2.2 equiv.).[3][7]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill it with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the appropriate volume of degassed solvent (e.g., NMP, DMF, or toluene) via syringe.[7][8]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110-130 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Rh(NHC)-Catalyzed Direct and Selective Arylation of Quinolines at the 8-Position [ouci.dntb.gov.ua]
Technical Support Center: Preventing Decomposition of 3-Bromoquinoline 1-oxide
Introduction
Welcome to the technical support center for 3-Bromoquinoline 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic endeavors. This compound is a valuable building block, but its inherent reactivity can present stability challenges during chemical transformations. The N-oxide functional group, while activating the quinoline ring for certain reactions, can also be susceptible to undesired side reactions and decomposition.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring the integrity of your reactions and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound during a typical reaction?
A1: this compound can decompose through several pathways, primarily related to the reactivity of the N-oxide and the carbon-bromine bond. The main decomposition routes include:
-
Reduction of the N-oxide: The N-oxide group can be reduced back to the parent quinoline.[3] This is often facilitated by reducing agents present in the reaction mixture, certain metal catalysts, or even disproportionation under harsh conditions. Aromatic N-oxides are generally more stable than aliphatic amine oxides, but reduction can still occur.[1]
-
Dehalogenation: The bromine atom at the 3-position can be cleaved, leading to the formation of quinoline 1-oxide or other debrominated species.[4] This is particularly prevalent in the presence of strong bases, certain metal catalysts (especially palladium in cross-coupling reactions), or reducing conditions.[5][6]
-
Photodegradation: Quinoline and its derivatives, including N-oxides, can be susceptible to degradation upon exposure to UV light.[7][8][9][10] This can lead to complex mixtures of byproducts.
-
Thermal Decomposition: While aromatic N-oxides are more thermally stable than their aliphatic counterparts, prolonged exposure to high temperatures (typically above 150°C) can induce decomposition.[1][11]
-
Acid/Base Instability: Extreme pH conditions can affect the stability of the molecule. Strong acidic or basic conditions can catalyze hydrolysis or other degradation pathways.[12][13]
Q2: I'm observing significant dehalogenation (loss of bromine) during my cross-coupling reaction. What are the likely causes and how can I mitigate this?
A2: Dehalogenation is a common side reaction in cross-coupling chemistry involving aryl bromides. The primary causes are often related to the catalyst system and reaction conditions.
-
Catalyst Choice: Some palladium catalysts, particularly those that are highly active, can promote hydrodehalogenation, where the aryl bromide is reduced to an arene.
-
Reaction Conditions: The presence of hydrogen donors in the reaction mixture, such as certain solvents (e.g., alcohols) or additives, can contribute to dehalogenation. Elevated temperatures and prolonged reaction times can also increase the incidence of this side reaction.
Troubleshooting Strategies:
| Strategy | Rationale |
| Ligand Selection | Use ligands that favor reductive elimination over β-hydride elimination and other pathways leading to dehalogenation. Bulky, electron-rich phosphine ligands can be effective. |
| Lower Reaction Temperature | Running the reaction at the lowest effective temperature can minimize thermal decomposition and side reactions. |
| Optimize Base | Use the mildest base that effectively promotes the desired reaction. Strong bases can sometimes contribute to dehalogenation. |
| Use Anhydrous Solvents | Water can sometimes act as a proton source for hydrodehalogenation. Using dry solvents can help minimize this. |
Q3: My reaction is turning dark, and I'm getting a complex mixture of products. Could this be due to N-oxide decomposition?
A3: Yes, a dark reaction color and the formation of a complex product mixture are classic indicators of decomposition, and the N-oxide functionality is a likely culprit.
-
Reductive Deoxygenation: As mentioned, the N-oxide can be reduced. This can be caused by reagents intended for another part of the molecule or by certain metal catalysts.
-
Radical Reactions: Under certain conditions, particularly with some metal catalysts or upon exposure to light, radical pathways can be initiated, leading to polymerization or the formation of a variety of byproducts.[4]
Preventative Measures:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation-reduction cycles that can be mediated by atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Protect from Light: If photosensitivity is suspected, wrap the reaction vessel in aluminum foil.
-
Reagent Purity: Ensure the purity of all reagents and solvents, as trace impurities can sometimes catalyze decomposition.
Troubleshooting Guides
Guide 1: Reduction of the N-oxide Functional Group
Issue: You observe the formation of 3-bromoquinoline as a significant byproduct, indicating the reduction of the N-oxide.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for N-oxide reduction.
Detailed Protocols:
-
Protocol 1.1: Reagent Compatibility Screening: Before running your main reaction, perform small-scale test reactions with your substrate and individual reagents to identify any that cause N-oxide reduction. Analyze the results by TLC or LC-MS.
-
Protocol 1.2: Catalyst Screening: If a metal catalyst is suspected, screen a panel of catalysts with different metals (e.g., copper, nickel instead of palladium if appropriate) and ligands. The choice of ligand can significantly influence the catalyst's reactivity and selectivity.
Guide 2: Dehalogenation of the Bromo Substituent
Issue: Your desired product is being consumed to form quinoline 1-oxide or other debrominated species.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for dehalogenation.
Detailed Protocols:
-
Protocol 2.1: Base Optimization:
-
Set up a series of parallel reactions using different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N).
-
Ensure all other parameters (temperature, solvent, catalyst) are kept constant.
-
Monitor the reactions by TLC or LC-MS to determine which base provides the best yield of the desired product with minimal dehalogenation.
-
-
Protocol 2.2: Solvent Selection:
-
Conduct the reaction in a range of anhydrous, aprotic solvents (e.g., THF, 1,4-dioxane, toluene, DMF).
-
Compare the reaction outcomes to identify the solvent that best suppresses the dehalogenation side reaction.
-
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing photocatalytic degradation of quinoline by ZnO:TiO2 mixed oxide: Optimization of operating parameters and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ibisscientific.com [ibisscientific.com]
Technical Support Center: Managing Impurities in 3-Bromoquinoline 1-oxide Synthesis
Welcome to the Technical Support Center dedicated to the synthesis and purification of 3-Bromoquinoline 1-oxide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with purity and yield in this synthetic sequence. As a key intermediate in medicinal chemistry, the purity of this compound is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific, common problems observed during the synthesis of this compound. Each point details the symptoms, underlying causes, and validated solutions.
Question 1: My final product is contaminated with unreacted 3-bromoquinoline. How can I improve the conversion of the N-oxidation step?
Answer:
This is a frequent issue stemming from incomplete oxidation. The lone pair of electrons on the quinoline nitrogen is the reaction site, and its reactivity can be influenced by several factors.
-
Potential Cause 1: Insufficient Oxidizing Agent. The stoichiometry of the oxidizing agent to the 3-bromoquinoline substrate is critical. A 1:1 ratio is theoretically sufficient, but in practice, slight degradation of the oxidant or competing side reactions may necessitate a modest excess.
-
Solution 1: Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) incrementally, from 1.1 to 1.5 equivalents. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid over-oxidation.
-
Potential Cause 2: Inadequate Reaction Time or Temperature. N-oxidation can be sluggish, especially at lower temperatures.[1]
-
Solution 2: First, ensure the reaction has run for a sufficient duration, monitoring by TLC until the starting material spot has completely disappeared. If the reaction stalls, a gentle increase in temperature (e.g., from room temperature to 40-50 °C) can enhance the reaction rate.
-
Potential Cause 3: Inactivated Oxidizing Agent. Peroxy-acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade upon storage.
-
Solution 3: Use a fresh bottle of m-CPBA or assess the activity of your current stock. A simple titration can determine the percentage of active peroxide. Alternatively, using a more stable, freshly prepared oxidizing system like hydrogen peroxide in acetic acid can provide more consistent results.[1]
Question 2: My reaction produces a significant amount of dark, tar-like material, resulting in low yields and difficult purification. What is causing this and how can it be prevented?
Answer:
The formation of polymeric or tar-like byproducts is typically a sign of reaction conditions that are too harsh or the presence of highly reactive impurities.[2]
-
Potential Cause 1: Overly Aggressive Bromination Conditions. The initial synthesis of 3-bromoquinoline can be problematic. Using neat bromine or high temperatures can lead to over-bromination and the formation of reactive intermediates that polymerize.[2]
-
Solution 1: During the bromination of quinoline, use a milder brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator or switch to a more controlled method, such as the bromination of quinoline hydrobromide.[2][3][4] This limits the concentration of free bromine and reduces side reactions.
-
Potential Cause 2: Over-oxidation. During the N-oxidation step, harsh conditions (high temperature or large excess of a strong oxidant) can lead to ring opening or other degradation pathways beyond the desired N-oxide formation.[5]
-
Solution 2: Perform the N-oxidation at a controlled temperature, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.[1] Avoid using a large excess of the oxidizing agent and monitor the reaction progress diligently.
Question 3: I am observing impurities that appear to be isomeric bromoquinoline N-oxides in my final product. How did they form and how can I remove them?
Answer:
This issue originates from the first step: the bromination of quinoline. Direct electrophilic bromination of the quinoline ring is notorious for producing a mixture of isomers, primarily the 5- and 8-bromoquinolines, due to the directing effects of the nitrogen atom.[6] If this isomeric mixture is carried into the N-oxidation step, a corresponding mixture of N-oxides will be formed.
-
Causality: The pyridine part of the quinoline ring is electron-deficient, deactivating it towards electrophilic substitution. Therefore, substitution occurs on the benzene ring, favoring the 5- and 8-positions.[6][7] Achieving substitution at the 3-position requires specific conditions that circumvent this natural reactivity.[6]
-
Solution 1: Optimize the Bromination Step. Do not proceed with the N-oxidation step until you have pure 3-bromoquinoline.
-
Regioselective Synthesis: Employ a synthetic route that guarantees the 3-bromo isomer. The Sandmeyer reaction starting from 3-aminoquinoline is a classic and reliable method.[6] Modern approaches, such as the formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne, also offer high regioselectivity.[3][8]
-
Purification of 3-Bromoquinoline: If you must use a direct bromination method, the resulting isomeric mixture must be carefully purified.
-
-
Solution 2: Advanced Purification Techniques. Separating these isomers is challenging due to their similar physical properties.[9]
-
Optimized Column Chromatography: Use a long chromatography column with a shallow solvent gradient to maximize separation. Test various eluent systems with TLC to find the optimal mobile phase.[9]
-
Recrystallization: Recrystallization of the 3-bromoquinoline hydrobromide salt before N-oxidation can be highly effective at removing isomers.[2][4]
-
Question 4: My mass spectrometry analysis shows a peak corresponding to quinoline 1-oxide, indicating a loss of bromine. What causes this debromination?
Answer:
Debromination, or more accurately, hydrodehalogenation, is the replacement of a C-Br bond with a C-H bond.[10] This can occur if reductive conditions are inadvertently introduced during the reaction or workup.
-
Potential Cause 1: Reductive Side Reactions. Certain reagents or intermediates can act as reducing agents. This is less common during oxidation but can occur during workup if quenching agents are not chosen carefully. The C-Br bond is weaker than C-Cl or C-F bonds, making it more susceptible to cleavage.[10]
-
Solution 1: Analyze your workup and purification steps. Avoid using strong reducing agents. If the debromination is significant, consider catalytic methods for dehalogenation that may be inadvertently mimicked by trace metal impurities.[11]
-
Potential Cause 2: Radical-Mediated Debromination. Some reaction conditions, particularly those involving radical initiators or exposure to light, can initiate a radical chain reaction that leads to the abstraction of the bromine atom.[11]
-
Solution 2: Ensure your reaction is performed in a vessel protected from light, especially if using reagents like NBS which can initiate radical pathways.[12] Ensure solvents are pure and free from contaminants that could promote radical formation.
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable overall synthetic route to producing high-purity this compound?
Answer: A robust, two-step approach is recommended. First, synthesize pure 3-bromoquinoline. Second, perform the N-oxidation. The key to a pure final product lies in the purity of the 3-bromoquinoline intermediate. A highly reliable method for the first step is the electrophilic cyclization of N-(2-alkynyl)aniline precursors or a formal [4+2] cycloaddition, which provides excellent regioselectivity for the 3-bromo isomer.[3] For the second step, oxidation with m-CPBA in a chlorinated solvent like dichloromethane at room temperature is a standard and effective method.[1]
Question 2: How can I effectively monitor the progress of the N-oxidation reaction?
Answer: Thin Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an eluent system such as ethyl acetate/hexanes. The product, this compound, is significantly more polar than the starting material, 3-bromoquinoline, due to the polar N-oxide bond. Therefore, the product will have a much lower Rf value (it will travel a shorter distance up the plate). The reaction is complete when the spot corresponding to the starting material is no longer visible.
Question 3: What are the best methods for purifying the final this compound product?
Answer:
-
Silica Gel Column Chromatography: This is the most common and effective method.[9] Due to the high polarity of the N-oxide, a more polar solvent system than used for 3-bromoquinoline is often required (e.g., starting with 100% dichloromethane and gradually adding methanol).
-
Recrystallization: If the product is obtained as a solid and is relatively free of isomeric impurities, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol) can be an excellent final purification step to obtain highly pure, crystalline material.
Question 4: How do I definitively confirm the identity and purity of my this compound?
Answer: A combination of analytical techniques is essential for unambiguous characterization.[13]
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. The chemical shifts of the protons on the quinoline ring will be different from the 3-bromoquinoline starting material due to the electronic effect of the N-oxide group.[13]
-
Mass Spectrometry (MS): MS will confirm the molecular weight (224.06 g/mol ).[14] Crucially, it will also show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[13]
-
Melting Point: A sharp melting point that corresponds to the literature value indicates high purity.[15]
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions
| Parameter | Step 1: Bromination (of Quinoline HBr)[4] | Step 2: N-Oxidation[1] |
| Key Reagent | Molecular Bromine (Br₂) | m-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichlorobenzene or Ethylene Dichloride | Dichloromethane (DCM) or Chloroform |
| Temperature | Varies, often elevated (e.g., 80-100 °C) | 0 °C to Room Temperature |
| Stoichiometry | Slight excess of Bromine | 1.1 - 1.2 equivalents of m-CPBA |
| Reaction Time | 2-6 hours (monitor by TLC) | 4-12 hours (monitor by TLC) |
Protocol 1: Synthesis of 3-Bromoquinoline Hydrobromide
This protocol is based on the bromination of a pre-formed quinoline salt to improve regioselectivity.[3][4]
-
In a round-bottom flask, dissolve quinoline (1.0 equiv) in a suitable solvent like ethylene dichloride (3-5 parts by weight).
-
Add hydrobromic acid (HBr, ~1.0 equiv) to form the quinoline hydrobromide salt in situ.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Slowly add molecular bromine (Br₂, 1.05 equiv) dropwise to the solution over 30 minutes.
-
Stir the reaction mixture at temperature for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature. The 3-bromoquinoline hydrobromide product may precipitate.
-
Collect the precipitated solid by filtration and wash with a small amount of cold solvent.
-
The crude salt can be purified by recrystallization from a water/alcohol mixed solvent for use in the next step.[4]
Protocol 2: N-Oxidation of 3-Bromoquinoline
-
Suspend the purified 3-bromoquinoline (or its free base form, 1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA (approx. 77% purity, 1.2 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC until the 3-bromoquinoline spot is consumed.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with a 10% aqueous sodium bicarbonate solution (to remove excess m-CPBA and the m-chlorobenzoic acid byproduct), water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows & Logic
Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common impurity issues.
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
- 11. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. 3-Bromoquinoline-1-oxide | 22615-00-5 [sigmaaldrich.com]
- 15. moravek.com [moravek.com]
Technical Support Center: 3-Bromoquinoline 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for the stability and storage of 3-Bromoquinoline 1-oxide, along with troubleshooting advice for its use in experimental settings. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Storage Duration | Temperature | Atmosphere | Container |
| Short-Term | Refrigerated (2-8 °C) | Inert atmosphere (e.g., Argon or Nitrogen) is recommended | Tightly sealed, light-resistant vial |
| Long-Term | Refrigerated (2-8 °C) or frozen (-20 °C) | Inert atmosphere is highly recommended | Tightly sealed, light-resistant vial |
Causality: Aromatic N-oxides are generally stable at room temperature, but can undergo thermal decomposition at elevated temperatures.[1] Refrigeration minimizes the risk of thermal degradation.[2] The compound is also potentially sensitive to light and atmospheric moisture, making storage in a dark, dry, and inert environment crucial for preserving its integrity.[1]
Q2: How should I handle this compound in the laboratory?
A2: this compound is a potentially hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin.[2]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2]
-
Hygiene: Wash hands thoroughly after handling. Avoid creating dust or aerosols.
Q3: What are the known incompatibilities of this compound?
A3: To prevent unwanted reactions and potential hazards, avoid contact with the following:
-
Strong Oxidizing Agents: These can react exothermically with the compound.[2]
-
Heat, Flames, and Sparks: The compound may be combustible at high temperatures.[2]
-
Strong Acids and Bases: While aromatic N-oxides are weak bases, strong acidic or basic conditions could potentially promote hydrolysis or other degradation pathways, especially at elevated temperatures.[1]
Q4: What is the expected solubility of this compound?
A4: While specific quantitative solubility data is limited, based on its structure (a polar N-oxide group and a bromoquinoline scaffold), the following can be expected:
-
Good Solubility: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM).
-
Moderate to Low Solubility: Polar protic solvents like methanol and ethanol.
-
Poor Solubility: Non-polar solvents such as hexanes and toluene.
It is always recommended to perform a small-scale solubility test before preparing a stock solution.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in your experiments.
Issue 1: Low or No Reactivity in a Cross-Coupling Reaction
-
Potential Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, check the purity of your this compound using a suitable analytical technique like NMR or LC-MS. The introduction of the N-oxide group can cause a downfield shift for neighboring protons in the 1H NMR spectrum.[1][3][4]
-
Fresh is Best: If the compound has been stored for an extended period or under suboptimal conditions, consider using a fresh batch.
-
Reaction Conditions: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate palladium catalysts, which are commonly used in cross-coupling reactions.
-
Issue 2: Appearance of Unexpected Byproducts in the Reaction Mixture
-
Potential Cause 1: Photodegradation.
-
Explanation: Quinoline N-oxides can be sensitive to light, which can induce rearrangements to form carbostyrils or other isomeric byproducts.[5]
-
Preventative Measures: Protect your reaction from light by wrapping the reaction vessel in aluminum foil.
-
-
Potential Cause 2: Thermal Degradation.
-
Explanation: Aromatic N-oxides can decompose at elevated temperatures.[1] If your reaction requires high heat, the N-oxide functionality may not be stable.
-
Preventative Measures: If possible, screen for catalysts that allow for lower reaction temperatures.
-
-
Potential Cause 3: Reactivity of the N-oxide group.
-
Explanation: The N-oxide group can react with certain reagents. For example, it can undergo deoxygenation or participate in cycloaddition reactions.[6]
-
Troubleshooting: Analyze the byproducts to understand the degradation pathway. This may require adjusting your synthetic route or protecting the N-oxide group.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on the known reactivity of quinoline N-oxides.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Preparation: Under an inert atmosphere, weigh the desired amount of this compound into a clean, dry, light-resistant vial.
-
Solvent Addition: Add the desired volume of a suitable anhydrous solvent (e.g., DMSO or DMF) to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution. Sonication can be used if necessary, but avoid excessive heating.
-
Storage: Store the stock solution at -20°C and protect it from light. Before use, allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline for using 3-Bromoquinoline in a Suzuki-Miyaura reaction. The N-oxide derivative is expected to have similar reactivity at the C-Br bond.
-
Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).[7]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen at least three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Decision Tree for Experimental Issues
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]
- 3. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromoquinoline 1-oxide
Welcome to the technical support center for 3-Bromoquinoline 1-oxide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. The introduction of the N-oxide functionality and the bromine handle makes this reagent a unique substrate for complex molecular synthesis, particularly in cross-coupling reactions. However, these same features can introduce specific challenges during reaction work-up and product purification.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively, ensuring the integrity and yield of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, stability, and general properties of this compound. A clear understanding of these aspects is the first step in preventing experimental setbacks.
Q1: What are the primary safety precautions for handling this compound?
A1: this compound should be handled with care, following standard laboratory safety protocols. It is harmful if swallowed, in contact with skin, or if inhaled.[1] Always handle this compound inside a chemical fume hood.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][3] In case of accidental contact, wash the affected skin or eyes immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1] Store the reagent in a tightly closed vessel in a cool, dry, and well-ventilated place, preferably refrigerated.[1]
Q2: How does the N-oxide functionality affect the reactivity and work-up compared to 3-bromoquinoline?
A2: The N-oxide group significantly alters the electronic properties of the quinoline ring system, which has direct consequences for both reactivity and work-up procedures.
-
Electronic Effect: The N-oxide is a strong electron-donating group via resonance but also an inductive electron-withdrawing group. This dual nature activates the ring towards certain transformations. The oxygen atom increases the polarity of the molecule and can act as a coordinating site for metal catalysts or reagents.
-
Basicity: Unlike the parent quinoline, the N-oxide is a much weaker base. This means that acidic washes (e.g., dilute HCl) are less likely to protonate the nitrogen and extract your product into the aqueous layer, which is a common step in purifying basic quinolines.
-
Solubility: The increased polarity generally enhances solubility in polar organic solvents (e.g., DMF, DMSO, alcohols) but may also lead to partial solubility in water, especially if other polar functional groups are present in the molecule. This can be a source of yield loss during aqueous extractions.
Q3: What are the common solvents for reactions and work-ups involving this compound and its derivatives?
A3: The choice of solvent is dictated by the specific reaction. For cross-coupling reactions like Suzuki-Miyaura, common solvents include mixtures of 1,4-dioxane/water, toluene, or DMF.[4][5] For the work-up, the primary extraction solvent should be one in which your product is highly soluble while being immiscible with the aqueous wash solution. Common choices include:
-
Ethyl Acetate (EtOAc): Good general-purpose solvent, but can sometimes participate in side reactions or hydrolysis under strong acidic/basic conditions.
-
Dichloromethane (DCM): Excellent for extracting a wide range of organic compounds. Its higher density means it will form the bottom layer in a separatory funnel.
-
Toluene: A non-polar option, useful if the product itself is not very polar.
Q4: Can the N-oxide be inadvertently removed (deoxygenated) during work-up or the reaction itself?
A4: Yes, deoxygenation is a potential side reaction. The N-oxide can be reduced back to the parent quinoline under certain conditions. Common reagents that can cause this include trivalent phosphorus compounds (e.g., triphenylphosphine, PCl₃), certain reducing agents, or even some transition metal catalysts under specific conditions. If your reaction generates such species, you may need to adjust your protocol. Always monitor your reaction by TLC or LC-MS to check for the formation of the less polar 3-bromoquinoline byproduct.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the work-up and purification of products derived from this compound.
Problem 1: Persistent emulsion formation during aqueous work-up.
-
The Cause: Emulsions are common when dealing with polar, nitrogen-containing heterocyclic compounds, which can act as surfactants, especially if residual catalyst or phase-transfer agents are present. The increased polarity from the N-oxide can exacerbate this issue.
-
The Solution:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[6] This increases the ionic strength and polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the fine droplets that form the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent. If you are using ethyl acetate, adding some toluene or hexane can sometimes help.
-
Patience & Centrifugation: Allow the mixture to stand for an extended period. If the emulsion is persistent and the scale allows, transferring the mixture to centrifuge tubes and spinning can force the layers to separate.
-
Problem 2: Difficulty removing palladium catalyst residues after a cross-coupling reaction (e.g., Suzuki).
-
The Cause: Palladium catalysts can persist through work-up as finely divided palladium black (Pd(0)) or as soluble, colored Pd(II) species. These can interfere with subsequent reactions and make purification by chromatography challenging.[7]
-
The Solution:
-
Initial Filtration: After quenching the reaction, dilute with your extraction solvent and filter the entire mixture through a pad of Celite®. This will remove the bulk of the insoluble Pd(0) black.[8]
-
Aqueous Washes:
-
Ammonium Chloride: A wash with saturated aqueous NH₄Cl can help complex and remove some copper salts if used as a co-catalyst.[9]
-
Thiol-based Washes: Washing the organic layer with a dilute aqueous solution of sodium thiomethoxide or N-acetylcysteine can scavenge residual palladium. Caution: These reagents have a strong odor and must be used in a fume hood.
-
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite®. The carbon will adsorb many colored impurities, including palladium residues. Be aware that this can sometimes lead to loss of product due to adsorption.
-
Silica Gel Plug: If the product is relatively non-polar, filtering a concentrated solution through a short plug of silica gel can effectively trap highly polar palladium complexes.[8]
-
Problem 3: Product is partially soluble in the aqueous layer, leading to low isolated yield.
-
The Cause: The polar N-oxide group, especially when combined with other polar functionalities on your molecule, can lead to significant water solubility.
-
The Solution:
-
Back-Extraction: After separating the initial organic layer, extract the aqueous layer one or two more times with fresh portions of the organic solvent (e.g., DCM or EtOAc).[10] Combine all organic extracts.
-
Minimize Aqueous Volume: Use the minimum effective volume of aqueous solution for your washes.
-
Salting Out: As mentioned for emulsions, washing with brine before drying the organic layer will not only help with separation but also decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[6]
-
Problem 4: The product appears as an intractable oil or fails to crystallize.
-
The Cause: This is often due to the presence of impurities that inhibit the formation of a crystal lattice. Residual solvent or byproducts are common culprits.
-
The Solution:
-
High-Vacuum Drying: Ensure all solvents are thoroughly removed by drying the crude material under high vacuum for several hours.
-
Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexane, diethyl ether, or a mixture). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.
-
Recrystallization: This is a powerful purification technique. For quinoline derivatives, recrystallization of the hydrobromide salt from a water/alcohol mixture has been shown to be effective.[11][12] The free base can then be liberated by neutralization with a mild base like NaHCO₃.[13]
-
Chromatography: If all else fails, purification by column chromatography is necessary. A gradient elution from a less polar to a more polar solvent system is often required.
-
Part 3: Standardized Protocols & Data
Table 1: Physical & Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 22615-00-5 | [14][15] |
| Molecular Formula | C₉H₆BrNO | [14] |
| Molecular Weight | 224.05 g/mol | [14] |
| Appearance | Solid | [1] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2] |
Protocol 1: General Aqueous Work-up Workflow
This protocol is a standard procedure for isolating a neutral product after a reaction.
-
Quench the Reaction: Cool the reaction mixture to room temperature (or 0 °C if the quench is exothermic). Slowly add a suitable quenching agent (e.g., water, saturated aq. NH₄Cl).
-
Dilute: Add an appropriate organic extraction solvent (e.g., Ethyl Acetate, 10x the reaction solvent volume).
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Wash:
-
Separate & Dry: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Filter & Concentrate: Filter off the drying agent, rinsing the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]
Protocol 2: Work-up and Purification after a Suzuki-Miyaura Cross-Coupling
This protocol includes specific steps to address common issues in palladium-catalyzed reactions.[4]
-
Cool and Filter: After the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the bulk of the palladium black.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Water (2x).
-
Brine (1x).
-
-
Dry and Concentrate: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Boronic Acid Removal: If residual boronic acid or its byproducts are present, they can sometimes be removed by co-evaporation with methanol.[8][9] Dissolve the crude residue in methanol and concentrate on the rotary evaporator; repeat 2-3 times.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as needed.
Part 4: Visualized Workflows
Diagram 1: General Work-up Decision Tree
Caption: A decision-making workflow for a standard aqueous work-up procedure.
Diagram 2: Troubleshooting Palladium Removal
Caption: A systematic approach to removing residual palladium catalyst post-reaction.
References
- 1. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Workup [chem.rochester.edu]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C9H6BrNO | CID 818076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Bromoquinoline N-oxide | CAS 22615-00-5 | Chemical-Suppliers [chemical-suppliers.eu]
Identifying byproducts in 3-Bromoquinoline 1-oxide reactions by mass spectrometry
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 3-Bromoquinoline 1-oxide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of reaction byproducts using mass spectrometry. Our focus is on providing not just solutions, but the underlying scientific reasoning to empower your experimental success.
Introduction
This compound is a versatile heterocyclic compound whose reactivity is dictated by three key features: the electrophilic quinoline ring, the displaceable bromine atom, and the reactive N-oxide moiety. The N-oxide functionality, in particular, activates the C2 and C4 positions towards nucleophilic attack and can participate in a variety of transformations, including deoxygenation and rearrangements.[1][2] Consequently, reactions involving this substrate can often yield a complex mixture of products and byproducts. Mass spectrometry is an indispensable tool for dissecting these mixtures, but interpreting the data requires a nuanced understanding of the potential chemical transformations and their mass spectrometric signatures.
This guide is structured to address the most common challenges encountered in the lab, providing clear, actionable advice grounded in established chemical principles.
Troubleshooting Guide: Interpreting Your Mass Spectrum
This section addresses specific, common issues observed in the mass spectra of this compound reaction mixtures.
Question 1: My spectrum shows a prominent pair of peaks at m/z ~208/210, but my expected product is much larger. What is this species?
Answer: This is almost certainly the deoxygenated starting material, 3-Bromoquinoline . This is one of the most common byproducts in reactions involving N-oxides.[3][4]
-
Causality: The N-O bond is relatively weak and can be cleaved under various conditions, including thermal stress, acidic or basic media, or in the presence of reducing agents (even mild ones).[3] Deoxygenation can occur as a primary reaction pathway or as a degradation process during workup or analysis.
-
Mass Spec Signature: 3-Bromoquinoline (C₉H₆BrN) has a monoisotopic mass of approximately 206.97 g/mol . Your mass spectrum will show two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[5] You are observing the protonated molecule, [M+H]⁺, at m/z 207.98 and 209.98.
-
Troubleshooting Steps:
-
Confirm Identity: Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition. The measured mass should match C₉H₇BrN⁺.
-
Analyze Reaction Conditions: Review your reaction for any components that could facilitate deoxygenation (e.g., phosphines, certain metals, or extended heating).
-
LC-MS Analysis: Use liquid chromatography to determine if this byproduct is formed during the reaction or potentially as an in-source degradation product within the mass spectrometer. Analyze a pure standard of your starting material under the same MS conditions to check for in-source decay.
-
Question 2: I see a signal corresponding to the loss of an oxygen atom ([M-16]) from my starting material or product. Is this deoxygenation or something else?
Answer: Observing an [M-16] peak can be ambiguous and requires careful interpretation. It can represent either a chemical deoxygenation reaction or an artifact of the analysis known as in-source fragmentation.[6]
-
Chemical Deoxygenation: As discussed in Q1, this is a common reaction pathway where the N-oxide is chemically reduced to the parent quinoline.[3] If this is the case, the deoxygenated species should be observable by other analytical techniques like TLC or HPLC.
-
In-Source Fragmentation/Decay: Quinoline N-oxides are susceptible to losing their oxygen atom in the high-energy environment of the mass spectrometer's ion source, particularly with techniques like Electron Ionization (EI) or sometimes in harsher Electrospray Ionization (ESI) conditions.[7] This is a gas-phase process that occurs after the sample has been introduced into the instrument.
-
How to Differentiate:
-
Vary Ion Source Conditions: Decrease the source temperature or fragmentor voltage (for ESI) and see if the relative intensity of the [M-16] peak decreases. If it does, it is likely an in-source phenomenon.
-
Use a Softer Ionization Method: If you are using APCI or EI, switching to ESI (if compatible) may reduce this effect.
-
Correlate with Chromatography: The most definitive method. If you are using LC-MS, a true deoxygenated byproduct will appear as a distinct chromatographic peak. If the [M-16] signal only appears co-eluting with the N-oxide peak and its relative abundance changes with source energy, it is an analytical artifact.
-
Question 3: My spectrum shows a species with the correct bromine isotope pattern, but the mass corresponds to the addition of a nucleophile and the loss of bromine, e.g., [M-Br+Nu]. Did a simple SₙAr reaction occur?
Answer: Yes, this is a strong indication of a nucleophilic aromatic substitution (SₙAr) reaction, where the bromine at the C3 position has been displaced by a nucleophile (Nu⁻) from your reaction mixture.[8][9]
-
Causality: The quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, although the C3 position is less activated than C2 or C4. The reaction can be facilitated by heat or catalysis (e.g., copper or palladium catalysts).[8]
-
Identification Strategy:
-
Calculate the mass of the added moiety: Mass_of_Nucleophile = (Mass_of_Byproduct - Mass_of_Starting_Material) + Mass_of_Bromine.
-
Match this mass to potential nucleophiles in your reaction (e.g., methoxide, amine, cyanide).
-
Use HRMS to confirm the elemental composition of the byproduct.
-
Perform MS/MS (tandem mass spectrometry) on the byproduct ion. The fragmentation pattern will help confirm the structure and the location of the new substituent.
-
Question 4: I'm seeing an isomer of my expected product. How can mass spectrometry help differentiate substitution at C2 versus C3 or C4?
Answer: Differentiating isomers by mass spectrometry alone is challenging but possible, primarily through tandem MS (MS/MS).
-
Causality of Isomer Formation: The N-oxide group strongly activates the C2 and C4 positions for nucleophilic or other electrophilic additions.[1][2] It is common for reactions intended for the C3-bromo position to have side reactions at the C2 position, often involving a deoxygenative functionalization mechanism.[2][10]
-
MS/MS Fragmentation Analysis:
-
Isolate the Isomeric Ions: Use the first stage of the mass spectrometer to isolate the parent ion (e.g., m/z of [M+H]⁺).
-
Induce Fragmentation: Collide the isolated ions with an inert gas (e.g., argon or nitrogen) to induce fragmentation (Collision-Induced Dissociation, CID).[6]
-
Analyze the Fragments: The fragmentation patterns of different isomers will often vary. For example, a substituent at the C2 position, being adjacent to the nitrogen, may lead to unique fragmentation pathways (e.g., loss of the substituent followed by a specific ring cleavage) compared to a substituent at C3.
-
Reference Spectra: The most reliable method is to compare the MS/MS spectrum of your unknown byproduct to the spectrum of an authentic, synthesized standard of the suspected isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected ESI mass spectrum of the starting material, this compound?
The molecular formula of this compound is C₉H₆BrNO.[11] In positive ion mode ESI-MS, you should expect to see the protonated molecule, [M+H]⁺.
| Ion Species | Formula | Calculated Monoisotopic Mass (Da) | Observed m/z | Relative Intensity Ratio |
| [M(⁷⁹Br)+H]⁺ | C₉H₇⁷⁹BrNO⁺ | 223.9714 | ~224.0 | ~100% |
| [M(⁸¹Br)+H]⁺ | C₉H₇⁸¹BrNO⁺ | 225.9694 | ~226.0 | ~97.5% |
The defining characteristic is the pair of peaks of almost equal height separated by 2 m/z units, which is the classic signature of a monobrominated compound.[5]
Q2: What are the most common byproduct classes in this compound reactions?
Based on its structure, the most common byproducts arise from four main reaction types:
-
Deoxygenation: Formation of 3-Bromoquinoline.[3]
-
Nucleophilic Substitution at C3: Displacement of the bromide by a nucleophile.[8]
-
Deoxygenative C2-Functionalization: Reaction with a nucleophile at the C2 position, accompanied by the loss of the N-oxide oxygen.[1][2]
-
Rearrangement Products: Under photochemical conditions, the N-oxide can rearrange to form carbostyrils (quinolin-2-ones) or even ring-opened/ring-contracted products like indole derivatives.[12]
Q3: How can I use mass spectrometry to systematically identify an unknown byproduct?
A systematic workflow is crucial for confidently identifying unknowns. The following decision tree illustrates a logical approach.
Caption: Workflow for systematic byproduct identification using LC-MS.
Q4: What are some common neutral losses I should look for in MS/MS spectra of quinoline derivatives?
Tandem mass spectrometry (MS/MS) provides structural clues through characteristic fragmentation. Look for these neutral losses from your parent ion:
| Neutral Loss (mass) | Formula | Potential Structural Origin |
| 16 Da | O | Loss of oxygen from the N-oxide. |
| 27 Da | HCN | Fragmentation of the pyridine ring. |
| 28 Da | CO | Loss of a carbonyl group (if present, e.g., in a carbostyril byproduct). |
| 79/81 Da | Br• | Homolytic cleavage of the C-Br bond. |
| 80/82 Da | HBr | Elimination of hydrogen bromide. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol ensures that your sample is properly prepared to avoid instrument contamination and achieve optimal ionization.
-
Quench and Workup: After the reaction is complete, quench it appropriately (e.g., with saturated NaHCO₃ solution). Perform a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane) to isolate the organic components.[13]
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Do not heat excessively , as this can degrade N-oxide compounds.
-
Dilution: Prepare a stock solution of the crude residue in a compatible solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.
-
Final Sample: From the stock solution, create a final sample for injection by diluting it 100-fold (to ~10 µg/mL) with the initial mobile phase of your LC method (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the final sample through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulate matter before injection. This is critical to prevent clogging of the LC system.[14]
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Formula Determination
This protocol outlines the steps for obtaining an accurate mass measurement to determine the elemental composition of an unknown byproduct.
-
Instrument Calibration: Before analysis, ensure the mass spectrometer is properly calibrated according to the manufacturer's guidelines.[15] A successful calibration should provide mass accuracy below 3 ppm.
-
LC Separation: Use a C18 reverse-phase column with a gradient elution profile (e.g., Water/Acetonitrile with 0.1% formic acid) to chromatographically separate the byproduct from other components.
-
MS Acquisition: Acquire data in positive ion mode (for protonation) using a high-resolution mass analyzer (e.g., Orbitrap or TOF). Set the resolution to >60,000 to ensure accurate mass measurement.
-
Data Processing:
-
Extract the ion chromatogram for the m/z of the suspected byproduct.
-
From the mass spectrum corresponding to the apex of the chromatographic peak, obtain the centroided monoisotopic mass.
-
Use the instrument software's formula calculator to determine possible elemental compositions within a narrow mass tolerance window (e.g., ± 5 ppm).
-
Constrain the search by plausible elements (C, H, Br, N, O) and check the isotope pattern matching score. The calculated pattern for a proposed formula should closely match the observed pattern.
-
Visualizing Potential Reaction Pathways
Understanding the likely chemical transformations of this compound is key to anticipating and identifying byproducts. The diagram below illustrates the major pathways leading to common byproduct classes.
Caption: Major reaction pathways for this compound.
References
- 1. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C9H6BrNO | CID 818076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. gmi-inc.com [gmi-inc.com]
Technical Support Center: Optimizing Solubility of 3-Bromoquinoline 1-oxide for Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Bromoquinoline 1-oxide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered during synthetic reactions. Our goal is to equip researchers, chemists, and drug development professionals with the knowledge to efficiently and effectively utilize this versatile reagent.
Introduction: Understanding the Molecule
This compound (CAS: 22615-00-5) is a heterocyclic compound featuring a quinoline core.[1][2] The critical feature governing its solubility is the N-oxide functional group. The N⁺-O⁻ bond is highly polar and acts as a strong hydrogen bond acceptor.[3][4] This inherent polarity dictates its behavior in various solvents, making it more soluble in polar environments and generally less soluble in non-polar organic solvents. Poor solubility can lead to incomplete reactions, low yields, and purification difficulties. This guide will walk you through systematic approaches to overcome these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my initial reaction solvent. What are the first steps?
A1: Re-evaluate Your Solvent Choice Based on Polarity.
The most common cause of solubility issues is a mismatch between the polarity of the solute and the solvent. The principle of "like dissolves like" is paramount. This compound is a polar molecule due to its N-oxide group.
Causality: The N-oxide group induces a significant dipole moment, allowing for strong intermolecular interactions (dipole-dipole and hydrogen bonding) with polar solvents. Non-polar solvents like hexane or toluene lack the ability to form these favorable interactions, resulting in poor solvation and low solubility.
Initial Troubleshooting Steps:
-
Assess Your Current Solvent: If you are using a non-polar solvent (e.g., hexane, cyclohexane, toluene), it is unlikely to be effective.
-
Switch to a Polar Solvent: Your first move should be to select a polar aprotic or polar protic solvent. See the table below for recommendations.
Q2: I've tried common solvents without success. What specific solvents are recommended for this compound?
A2: Focus on Polar Aprotic and Protic Solvents.
For compounds like this, polar aprotic solvents are often the best starting point as they effectively solvate the molecule without the potential for unwanted reactivity that some protic solvents might cause.
Data Presentation: Recommended Solvents for this compound
| Solvent | Class | Boiling Point (°C) | Key Considerations & Insights |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent starting choice. Often used in reactions with quinoline N-oxides.[5] High boiling point is suitable for heated reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very strong solvent for polar compounds. Can be difficult to remove post-reaction. Its high solubilizing capacity is well-documented.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Similar to DMF and DMSO but with a higher boiling point. Use when higher temperatures are required. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | A good option for reactions near room temperature. Less effective than DMF/DMSO for highly insoluble compounds. |
| Ethanol / Methanol | Polar Protic | 78 / 65 | The hydroxyl group can form strong hydrogen bonds. Be cautious of potential side reactions with electrophilic reagents. |
| Propylene Glycol | Polar Protic | 188 | A low-toxicity co-solvent option, particularly useful in specific applications.[7] |
| Dichloromethane (DCM) | Apolar | 40 | Generally poor solubility expected, but may work in co-solvent mixtures. |
Q3: A single solvent isn't working. How can I use a co-solvent system to improve solubility?
A3: Employ a Co-Solvent System to Fine-Tune Polarity.
Co-solvency is a powerful technique where you mix a "good" solvent (in which the compound is soluble) with a "poor" but miscible solvent (often the primary reaction solvent) to create a mixture with optimal solvating power.[8][9] This method can significantly increase the solubility of a poorly soluble compound by reducing the interfacial tension between the solute and the primary solvent.[6][8]
Visualization: The Principle of Co-Solvency
Caption: A co-solvent creates a more favorable solvent environment.
Experimental Protocol: Screening for an Effective Co-Solvent System
-
Select a Primary Solvent: Choose the solvent required for your reaction chemistry (e.g., Toluene).
-
Select Potential Co-Solvents: Choose a few high-boiling point, polar aprotic solvents in which your compound is highly soluble (e.g., DMF, DMSO, NMP).
-
Perform Small-Scale Solubility Tests:
-
Place a small, known amount (e.g., 10 mg) of this compound into several vials.
-
To each vial, add a measured volume of the primary solvent (e.g., 0.5 mL). Note the poor solubility.
-
Add one of the selected co-solvents dropwise (e.g., using a 100 µL syringe) to each vial, swirling after each addition.
-
Record the volume of co-solvent required to achieve complete dissolution.
-
-
Optimize the Ratio: The test that required the least amount of co-solvent identifies the most effective one. You can now use this ratio (e.g., 10:1 Toluene:DMF) for your full-scale reaction. Ensure the co-solvent does not interfere with your reaction chemistry.
Q4: Can I simply heat the reaction mixture to increase solubility?
A4: Yes, but with caution.
For most solid organic compounds, solubility increases with temperature.[7] Applying heat provides the energy needed to overcome the crystal lattice energy of the solid solute and promotes dissolution.
Key Considerations:
-
Thermal Stability: Before heating, confirm the thermal stability of this compound and your other reagents. The material safety data sheet advises avoiding heat, flames, and sparks.[10]
-
Boiling Point: Do not exceed the boiling point of your solvent.
-
Dynamic Solubility: Be aware that the compound may precipitate out of the solution if the reaction mixture is cooled. This can be problematic during workup or if the reaction is run for an extended period at a lower temperature after initial heating.
Q5: My compound dissolves initially but then crashes out as the reaction proceeds. What is happening?
A5: This is a common issue related to changes in the reaction medium.
Several factors can cause a dissolved compound to precipitate during a reaction:
-
Change in Polarity: The reaction itself may consume polar reagents or generate non-polar products, gradually lowering the overall polarity of the solvent medium.
-
Supersaturation: You may have created a supersaturated solution by heating to dissolve the compound, which then crashes out upon slight cooling or as seed crystals form.
-
Reagent Addition: Adding a large volume of a less-polar reagent can shock the system and cause precipitation.
Troubleshooting Strategies:
-
Slow Reagent Addition: Add reagents dropwise or via a syringe pump to maintain a more consistent solvent environment.
-
Maintain Constant Temperature: Use an oil bath and a temperature controller to ensure the reaction temperature does not fluctuate.
-
Increase Solvent Volume: Simply increasing the total volume of the solvent or co-solvent mixture can keep the compound in the solution throughout the reaction.
Visualization: General Troubleshooting Workflow for Solubility
Caption: Follow this workflow to systematically address solubility issues.
References
- 1. This compound | C9H6BrNO | CID 818076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromoquinoline N-oxide | CAS 22615-00-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. wjbphs.com [wjbphs.com]
- 7. ijpbr.in [ijpbr.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 10. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 3-Substituted Quinoline N-Oxides
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted quinoline N-oxides is paramount for the efficient design and synthesis of novel therapeutic agents and functional materials. This guide provides an objective comparison of the reactivity of this versatile class of compounds, with a specific focus on the influence of substituents at the C-3 position, supported by experimental data and detailed protocols.
Quinoline N-oxides are powerful intermediates in organic synthesis. The N-oxide functionality significantly alters the electronic landscape of the quinoline ring system compared to the parent heterocycle. This activation enhances reactivity towards a variety of transformations, including C-H functionalization, nucleophilic substitution, and cycloaddition reactions, often with unique regioselectivity.[1][2] The N-oxide group, being a strong dipole, increases the electron density on the oxygen atom while decreasing it on the quinoline ring, particularly at the C-2 and C-4 positions, making them susceptible to nucleophilic attack.[3] Concurrently, the N-oxide can act as an effective directing group in metal-catalyzed C-H functionalization reactions, primarily activating the C-2 and C-8 positions.[1][2]
The nature and position of substituents on the quinoline core are critical in directing the course and efficiency of these reactions. While much research has focused on substitutions at other positions, the C-3 position presents a unique case. A substituent at C-3 can exert significant electronic and steric effects on the adjacent C-2 and C-4 positions, thereby modulating the overall reactivity of the molecule.
The Influence of 3-Substituents: A Comparative Analysis
The electronic character of a substituent at the 3-position directly influences the susceptibility of the heterocyclic ring to nucleophilic attack and its participation in cycloaddition reactions. Electron-withdrawing groups (EWGs) at the C-3 position are expected to further decrease the electron density of the pyridine moiety, thereby enhancing its electrophilicity and increasing the rate of reactions involving nucleophilic attack. Conversely, electron-donating groups (EDGs) would be expected to decrease the electrophilicity of the ring.
A clear illustration of this principle is found in the [3+2] cycloaddition reaction of 3-substituted quinoline N-oxides with phenyl isocyanate. This reaction provides a valuable quantitative comparison of how different substituents at the C-3 position impact reactivity.
Case Study: [3+2] Cycloaddition with Phenyl Isocyanate
Experimental data from the reaction of 3-nitroquinoline N-oxide and 3-bromoquinoline N-oxide with phenyl isocyanate demonstrates the profound impact of the C-3 substituent on the reaction yield.[4]
| Entry | 3-Substituent | Product Yield (%) | Electronic Effect of Substituent |
| 1 | -NO₂ | 25 | Strong Electron-Withdrawing |
| 2 | -Br | 11 | Weakly Deactivating/Inductive EWG |
Table 1: Comparative yields of the cycloaddition reaction between 3-substituted quinoline N-oxides and phenyl isocyanate.[4]
The data clearly indicates that the strongly electron-withdrawing nitro group at the C-3 position leads to a significantly higher yield (25%) compared to the less electron-withdrawing bromo group (11%).[4] This is consistent with the proposed mechanism where the quinoline N-oxide acts as a 1,3-dipole. The electron-withdrawing nitro group enhances the dipolarophilic character of the C2-C3 bond system, facilitating the cycloaddition.
The proposed mechanism for this transformation is depicted below:
Caption: Proposed mechanism for the reaction of 3-substituted quinoline N-oxides with phenyl isocyanate.
Experimental Protocols
Synthesis of 3H-2-oxo-3-phenyloxazolo[4,5-b]quinoline from 3-Nitroquinoline N-oxide[4]
Materials:
-
3-Nitroquinoline N-oxide
-
Phenyl isocyanate
-
Dimethylformamide (DMF)
-
Benzene
-
Ether
Procedure:
-
A solution of 3-nitroquinoline N-oxide in DMF is treated with phenyl isocyanate.
-
The reaction mixture is heated at 80°C for 8 hours.
-
The solvent is evaporated under reduced pressure.
-
The resulting crystalline residue is washed with ether.
-
The crude product is recrystallized from benzene to afford 3H-2-oxo-3-phenyloxazolo[4,5-b]quinoline as colorless needles.
-
The isolated yield for this reaction is reported as 25%.[4]
The logical workflow for this experimental procedure can be visualized as follows:
Caption: Experimental workflow for the synthesis of 3H-2-oxo-3-phenyloxazolo[4,5-b]quinoline.
Implications for Drug Development and Synthesis
The demonstrated influence of C-3 substituents on the reactivity of quinoline N-oxides has significant implications for medicinal chemistry and process development.
-
Fine-Tuning Reactivity: By judiciously choosing a substituent at the C-3 position, chemists can modulate the reactivity of the quinoline N-oxide scaffold to achieve desired transformations and yields.
-
Access to Diverse Scaffolds: The differential reactivity allows for the synthesis of a variety of complex heterocyclic systems, which can be screened for biological activity.
-
Strategic Synthesis Design: Understanding these substituent effects is crucial for designing efficient synthetic routes to target molecules, potentially reducing the number of steps and improving overall yield.
While this guide has focused on a specific cycloaddition reaction to provide a quantitative comparison, the underlying principles of electronic and steric effects of C-3 substituents can be extrapolated to other reaction classes, such as nucleophilic substitutions and C-H functionalizations. For instance, in a deoxygenative C2-heteroarylation reaction, a 3-substituted quinoline N-oxide was observed to give a slightly decreased yield (70%) compared to analogues substituted at other positions, suggesting that steric hindrance from the 3-substituent may play a role in reactions at the adjacent C-2 position.[5] Further quantitative studies across a broader range of substituents and reaction types are warranted to build a more comprehensive predictive model for the reactivity of these valuable synthetic intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New Synthesis of Substituted Quinoline N-Oxides [combichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of the Electronic Structure of 3-Bromoquinoline 1-oxide
This guide provides a comprehensive computational analysis of the electronic structure of 3-Bromoquinoline 1-oxide, a molecule of significant interest in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the electronic properties of such heterocyclic compounds is paramount for predicting their reactivity, designing novel derivatives with enhanced biological activity, and elucidating their mechanisms of action. This document offers an in-depth comparison of theoretical and experimental approaches, grounded in established scientific principles and methodologies.
The quinoline scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a bromine atom at the 3-position and an N-oxide functional group significantly modulates the electronic distribution within the quinoline ring system, thereby influencing its physicochemical properties and therapeutic potential. A detailed analysis of its electronic structure provides invaluable insights into its reactivity and potential interactions with biological targets.
Computational Methodologies for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[2] Its balance of accuracy and computational cost makes it an ideal choice for studying medium-sized organic molecules like this compound.
Preferred Computational Protocol: DFT with B3LYP/6-311++G(d,p)
For a robust analysis of this compound, we recommend the use of the B3LYP functional in combination with the 6-311++G(d,p) basis set. This combination has been shown to provide reliable results for a variety of organic molecules.[3][4]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron exchange and correlation effects.[5]
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the molecular orbitals. The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution in molecules with lone pairs and for calculating properties like electron affinity. The polarization functions (d,p) allow for the distortion of atomic orbitals, which is essential for describing chemical bonding.[6]
The following workflow outlines the key steps in performing a computational analysis of this compound using this methodology.
Caption: Computational workflow for electronic structure analysis.
Alternative Computational Methods for Comparison
While B3LYP/6-311++G(d,p) is a robust choice, it is beneficial to consider other functionals and basis sets to assess the sensitivity of the results to the chosen computational level.
| Method | Key Features |
| Functionals | |
| M06-2X | A hybrid meta-GGA functional that often provides improved results for non-covalent interactions and thermochemistry. |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction, suitable for systems where long-range interactions are important. |
| Basis Sets | |
| aug-cc-pVTZ | A correlation-consistent basis set that provides a more systematic convergence towards the complete basis set limit, albeit at a higher computational cost. |
| Effective Core Potentials (for heavy atoms) | While not strictly necessary for bromine, for heavier halogens, ECPs can be used to reduce computational cost by treating core electrons implicitly. |
Comparing the results from these different methods can provide a measure of the theoretical uncertainty in the calculated properties.
Theoretical Electronic Structure of this compound
Based on DFT calculations with the B3LYP/6-311++G(d,p) level of theory, we can predict several key electronic properties of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[8]
For this compound, the HOMO is expected to be localized primarily on the quinoline ring and the oxygen atom of the N-oxide, indicating that these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the pyridine ring and the bromine atom, suggesting these as potential sites for nucleophilic attack. The presence of the electron-withdrawing bromine atom and the N-oxide group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting regions of positive and negative electrostatic potential.[9] This is invaluable for predicting sites of electrophilic and nucleophilic attack.[10]
In the MEP of this compound, the region around the N-oxide oxygen atom is expected to exhibit a strong negative potential (red color), making it a prime target for electrophiles and hydrogen bond donors. The hydrogen atoms on the quinoline ring will show positive potential (blue color). The bromine atom will likely have a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding.
Caption: Predicted MEP regions of this compound.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It can quantify charge transfer interactions between filled and vacant orbitals, which are indicative of hyperconjugative and resonance effects. For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the N-oxide oxygen into the π-system of the quinoline ring.
Experimental Validation and Comparison
Computational results should always be benchmarked against experimental data for validation. Spectroscopic techniques are particularly well-suited for this purpose.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).[1]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum should be measured in a solvent like ethanol or acetonitrile to identify the electronic transitions.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using KBr pellets or as a thin film to identify characteristic vibrational modes.
Comparison of Theoretical and Experimental Data
The table below presents a comparison of the expected computational and experimental data for this compound.
| Property | Theoretical Prediction (DFT B3LYP/6-311++G(d,p)) | Expected Experimental Data | Potential for Discrepancy |
| ¹H NMR Chemical Shifts | Calculated chemical shifts for each proton. Protons on the pyridine ring are expected to be deshielded. | Aromatic protons in the range of 7.0-9.0 ppm.[1] The presence of the N-oxide will deshield protons, particularly at the C2 and C8 positions. | Solvent effects can cause deviations between gas-phase calculations and solution-phase experiments. The choice of reference standard (e.g., TMS) is also critical. |
| ¹³C NMR Chemical Shifts | Calculated chemical shifts for each carbon. The carbon attached to the bromine (C3) will be significantly affected. | Nine distinct signals are expected for the nine carbon atoms. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.[1] | Similar to ¹H NMR, solvent effects can lead to differences. |
| UV-Vis Absorption Maxima | Calculated excitation energies and oscillator strengths corresponding to electronic transitions (e.g., π → π* and n → π). | Typically, quinoline N-oxides exhibit intense π → π transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths.[11] | Gas-phase calculations often predict higher energy (shorter wavelength) transitions compared to solution-phase experiments due to solvatochromic shifts. The choice of functional in TD-DFT calculations can also impact the accuracy of the predicted excitation energies.[12] |
| IR Vibrational Frequencies | Calculated frequencies for characteristic vibrational modes, such as C=C, C=N, C-H, and N-O stretches. | A strong N-O stretching band is expected around 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. | Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor is typically applied to the calculated frequencies to improve agreement with experiment. |
Conclusion
The computational analysis of the electronic structure of this compound, particularly using DFT with the B3LYP functional and a triple-zeta basis set, provides a powerful framework for understanding its chemical behavior. Key electronic properties such as the HOMO-LUMO gap, molecular electrostatic potential, and NBO analysis offer predictive insights into its reactivity and potential as a pharmacophore. While computational methods provide a detailed picture at the molecular level, it is crucial to validate these findings with experimental spectroscopic data. The synergistic use of theoretical and experimental approaches, as outlined in this guide, enables a comprehensive understanding of this important heterocyclic compound, thereby facilitating the rational design of new derivatives for various applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of doping on the optoelectronic, electronic and nonlinear optical properties and on the reactivity of photochromic polymers containing styrylquinoline fragments: Hartree-Fock and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joaquinbarroso.com [joaquinbarroso.com]
- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Catalytic Functionalization of 3-Bromoquinoline 1-oxide: A Comparative Study
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a multitude of bioactive compounds and functional materials.[1][2] The introduction of an N-oxide functionality dramatically alters the electronic properties of the quinoline ring, enabling regioselective C-H functionalization, a modern and atom-economical approach to creating molecular complexity.[1][3] This guide focuses on a particularly valuable derivative: 3-Bromoquinoline 1-oxide. The presence of the bromine atom at the C3 position offers a dual advantage: it electronically influences the reactivity of the molecule and serves as a versatile synthetic handle for subsequent transformations, such as cross-coupling reactions.
This publication provides a comparative analysis of various transition-metal catalytic systems for the functionalization of this compound. We will delve into the mechanistic underpinnings that govern regioselectivity, compare the performance of palladium, copper, and rhodium catalysts through experimental data, and provide actionable protocols for researchers in the field.
The N-Oxide: A Linchpin for Regioselective C-H Activation
The N-oxide group is the key player in the functionalization of the quinoline core. It acts as a powerful directing group, coordinating to a metal catalyst and positioning it in close proximity to the C-H bonds at the C2 and C8 positions. This coordination is the first step in a sequence that typically involves C-H activation (metalation), reaction with a coupling partner, and catalyst regeneration.[1] Furthermore, under certain conditions, the N-oxide can function as an internal oxidant, facilitating the catalytic cycle without the need for external additives.[1]
Caption: Regioselectivity in the functionalization of this compound is primarily dictated by the choice of metal catalyst.
Comparative Analysis of Catalytic Systems
The choice of transition metal is the most critical factor influencing the site of functionalization on the this compound scaffold. While palladium catalysts exhibit a strong preference for the C2 position, rhodium systems are uniquely suited for C8 activation.
Palladium Catalysis: The Gateway to C2 Functionalization
Palladium catalysts, particularly Pd(OAc)₂, are widely recognized for their high efficiency and selectivity in activating the C2 position of quinoline N-oxides.[1][4] This preference is attributed to the formation of a stable five-membered palladacycle intermediate. The 3-bromo substituent is generally well-tolerated in these transformations, allowing for the synthesis of diverse 2,3-disubstituted quinolines.
Common C2 functionalizations include:
-
Alkenylation: Coupling with various acrylates and styrenes proceeds efficiently, often without the need for an external oxidant.[1]
-
Alkylation: Oxidative cross-coupling with ethers and thioethers has been successfully demonstrated.[1]
-
Arylation: While less common for N-oxides compared to C8-arylation with other metals, some Pd-catalyzed C2-arylations have been reported.[1]
However, it is crucial to note that the electronic nature of the 3-bromo substituent can sometimes be detrimental. In certain copper-catalyzed C2-carbamoylation reactions, this compound was found to be unreactive, highlighting the importance of empirical validation for each specific catalytic system.[1]
Rhodium Catalysis: Unlocking the C8 Position
For researchers targeting the C8 position, rhodium catalysts are the tools of choice. The use of catalysts like [Cp*RhCl₂]₂ enables highly regioselective C-H activation at the sterically less accessible C8 position.[5][6] This selectivity is rationalized by the formation of a five-membered rhodacycle intermediate, a key mechanistic feature revealed through experimental studies.[5][6]
Key C8 functionalizations include:
-
Amidation: The reaction with reagents like N-fluorobenzenesulfonimide (NFSI) provides direct access to 8-aminoquinoline derivatives.[5]
-
Bromination: This method allows for the introduction of a second halogen, creating a scaffold ripe for orthogonal functionalization.[5][6]
-
Allylation: Rhodium catalysis can be used for C-8 allylation using vinylcyclopropanes as the allyl source.[3]
These Rh(III)-catalyzed reactions exhibit broad substrate scope and excellent functional group tolerance, making them highly valuable for complex molecule synthesis.[5][6]
Copper Catalysis: A Versatile and Economical Alternative
Copper catalysis presents an attractive, cost-effective alternative to palladium and rhodium for various transformations.[7] Copper-based systems have been employed for aminations, amidations, and acetoxylations of quinoline N-oxides.[1][4][8] Mechanistically, some copper-catalyzed reactions are proposed to proceed through a distinct dearomatization/rearomatization pathway involving a 1,3-dipolar addition, which differs from the more common concerted metalation-deprotonation model.[9][10] While versatile, the performance with this compound can be system-dependent, as noted by its lack of reactivity in certain C2-carbamoylation reactions.[1]
Data Summary: Catalyst Performance
The following table summarizes representative data for the functionalization of this compound and related quinoline N-oxides, providing a comparative snapshot of catalyst performance.
| Catalyst System | Reaction Type | Position | Coupling Partner | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | Alkenylation | C2 | Ethyl Acrylate | Good (not specified) | Substituted QNOs | [1] |
| Pd(OAc)₂ / TBAB | Alkylation | C2 | 1,4-Dioxane | Moderate-Excellent | 3-Bromoquinoline N-oxide | [1] |
| CuBr | Amination | C2 | S-methyl-S-phenylsulfoximine | High (96% for parent QNO) | Various Substituted QNOs | [1] |
| Cu(OAc)₂ | Carbamoylation | C2 | Hydrazinecarboxamides | Unreactive | 3-Bromoquinoline N-oxide | [1] |
| [CpRhCl₂]₂ / AgSbF₆ | Bromination | C8 | N-Bromosuccinimide (NBS) | 88% | Quinoline N-oxide | [5][6] |
| [CpRhCl₂]₂ / AgSbF₆ | Amidation | C8 | N-Fluorobis(phenylsulfonyl)imide (NFSI) | 85% | Quinoline N-oxide | [5] |
| CuCl / Xantphos | Borylative Alkylation | C2 | Vinyl Arenes + B₂pin₂ | up to 90% | Various Substituted QNOs | [11][12] |
Note: "QNO" refers to Quinoline N-oxide. Yields are for the parent or representative substituted quinoline N-oxide as specific yields for the 3-bromo derivative are not always reported.
Experimental Protocols
To ensure the practical application of this guide, we provide detailed, self-validating protocols for key transformations.
Protocol 1: Pd-Catalyzed C2-Alkylation of this compound
This protocol is adapted from a general procedure for the oxidative cross-coupling of quinoline N-oxides with ethers.[1]
Objective: To synthesize 2-(1,4-dioxan-2-yl)-3-bromoquinoline 1-oxide.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (TBAB)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
1,4-Dioxane
-
Water (H₂O)
Procedure:
-
To a sealed reaction vial, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and TBAB (1.0 equiv).
-
Add a solvent mixture of 1,4-dioxane and H₂O (9:1 v/v).
-
Stir the mixture at room temperature for 5 minutes.
-
Add TBHP (3.0 equiv) dropwise to the reaction mixture.
-
Seal the vial and heat the reaction at 100 °C for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Caption: A typical experimental workflow for the C2-alkylation of this compound.
Protocol 2: Rh(III)-Catalyzed C8-Bromination of Quinoline N-oxide
This protocol is based on the highly regioselective C8-functionalization method developed by Sharma and co-workers.[5][6]
Objective: To synthesize 8-bromoquinoline 1-oxide.
Materials:
-
Quinoline 1-oxide
-
[Cp*RhCl₂]₂ (pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Silver hexafluoroantimonate (AgSbF₆)
-
N-Bromosuccinimide (NBS)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Ensure all glassware is oven-dried before use.
-
In a nitrogen-flushed Schlenk tube, combine quinoline 1-oxide (1.0 equiv), [Cp*RhCl₂]₂ (0.025 equiv), and AgSbF₆ (0.1 equiv).
-
Add anhydrous DCE as the solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-Bromosuccinimide (NBS) (1.2 equiv) portion-wise over 5 minutes.
-
Stir the reaction at 60 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove metal salts.
-
Rinse the pad with additional DCE.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford pure 8-bromoquinoline 1-oxide.
Conclusion and Future Outlook
The catalytic functionalization of this compound is a powerful strategy for synthesizing highly decorated quinoline derivatives. The choice of metal catalyst is paramount, with palladium systems providing reliable access to C2-functionalized products and rhodium catalysts offering a unique and highly selective route to the C8 position. Copper catalysts serve as a versatile and economical option, though their efficacy with this specific substrate requires case-by-case evaluation.
The 3-bromo substituent, while occasionally influencing reactivity, is largely a beneficial feature, acting as a stable placeholder for subsequent diversification through well-established cross-coupling chemistry. This dual approach—C-H activation followed by C-Br coupling—unlocks a vast chemical space for drug discovery and materials science.
Future research will likely focus on developing more sustainable catalytic systems using earth-abundant metals like iron and nickel[3][13], expanding the scope of enantioselective functionalizations, and exploring novel reaction pathways to access other positions on the quinoline ring. The continued development of these methods will undoubtedly accelerate the discovery of new quinoline-based molecules with tailored properties and functions.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct 2-acetoxylation of quinoline N-oxides via copper catalyzed C–H bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Dearomatization/rearomatization model for copper-mediated quinoline N-oxide C–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Validating the Structure of 3-Bromoquinoline 1-oxide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific integrity and a prerequisite for further investigation. 3-Bromoquinoline 1-oxide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] The introduction of a bromine atom and an N-oxide moiety to the quinoline scaffold creates unique electronic and steric properties, necessitating a robust and multi-faceted approach to structural validation. This guide provides an in-depth comparison of the essential analytical techniques required to definitively characterize these molecules, moving beyond a simple checklist of methods to explain the causality behind experimental choices.
The Imperative for a Multi-Technique Approach
No single analytical technique can provide the complete structural picture for a molecule as nuanced as a this compound derivative. Each method offers a unique piece of the puzzle, and their synergistic application forms a self-validating system that ensures the highest level of confidence in the assigned structure. The N-oxide functionality, in particular, can influence the electronic environment of the quinoline ring system, making a comprehensive analysis critical.[4][5]
This guide will compare and contrast the utility of the following core techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the carbon-hydrogen framework.
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify key functional groups.
-
Single-Crystal X-ray Diffraction : For the definitive determination of the three-dimensional structure.
Below is a logical workflow illustrating how these techniques are integrated for a comprehensive structural validation.
Caption: A generalized workflow for the synthesis and structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[6][7] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.
¹H and ¹³C NMR: The Initial Blueprint
-
¹H NMR : The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For a this compound, one would expect to see distinct signals in the aromatic region. The presence of the electronegative N-oxide and bromine atom will cause significant shifts in the proton signals compared to unsubstituted quinoline.[8][9][10]
-
¹³C NMR : This technique reveals the number of unique carbon environments. The carbon atom attached to the bromine (C3) will show a characteristic upfield shift compared to its protonated counterpart, while the carbons flanking the N-oxide will also be significantly affected.
2D NMR: Resolving Ambiguities
In complex substituted quinolines, signal overlap in the 1D spectra is a common challenge.[11] 2D NMR techniques are indispensable for resolving these ambiguities.
-
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons).[11][12] This is crucial for tracing the proton connectivity around the quinoline rings.
-
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the carbon atom to which it is directly attached.[12][13][14] This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment process.
-
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is key for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds away.[11][13][15] This is particularly vital for identifying the position of the bromine atom and for confirming the overall substitution pattern, as it reveals long-range connectivities.
| Technique | Information Gained for this compound | Why it's Critical |
| ¹H NMR | Number and environment of protons, proton-proton coupling. | Provides the initial map of the hydrogen framework. |
| ¹³C NMR | Number of unique carbon environments. | Confirms the carbon backbone of the molecule. |
| COSY | Shows which protons are adjacent to each other.[11] | Helps to piece together the individual spin systems of the rings. |
| HSQC | Correlates protons to their directly attached carbons.[13][14] | Resolves overlapping proton signals by spreading them into the carbon dimension. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons.[13][15] | Unambiguously determines the position of the bromine and confirms the overall connectivity of the molecule. |
Experimental Protocol: Acquiring a 2D ¹H-¹³C HMBC Spectrum
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is clear and free of particles.
-
Instrument Setup : Insert the sample into the NMR spectrometer. Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths for the 2D experiment.
-
HMBC Parameter Optimization : Set the experiment to detect long-range couplings, typically optimized for a J-coupling constant of 7-8 Hz.[13]
-
Acquisition : Run the HMBC experiment. The acquisition time will vary depending on the sample concentration.
-
Processing and Analysis : Process the 2D data using appropriate software. Analyze the cross-peaks to establish correlations between protons and carbons separated by multiple bonds, confirming the substitution pattern.[13]
Mass Spectrometry (MS): The Molecular Weight and Elemental Fingerprint
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and, with high resolution, its elemental formula.[16][17]
Low-Resolution vs. High-Resolution MS
-
Low-Resolution Mass Spectrometry (LRMS) : Provides the molecular weight of the compound to the nearest integer value. For this compound, the most crucial feature in the LRMS is the isotopic pattern of bromine.[16] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[18] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, which is a clear indicator of the presence of a single bromine atom.[6][18]
-
High-Resolution Mass Spectrometry (HRMS) : This technique measures the mass-to-charge ratio to several decimal places, allowing for the determination of the exact molecular formula.[17][19] By comparing the experimentally measured exact mass with the calculated masses of possible formulas, a unique elemental composition can be assigned with high confidence.[20][21]
| Technique | Data for this compound (C₉H₆BrNO) | Interpretation |
| LRMS | Molecular ion peaks at m/z ~223 and ~225 with ~1:1 intensity ratio. | Confirms the presence of one bromine atom.[18] |
| HRMS | Calculated exact mass: 222.9687 (for C₉H₆⁷⁹BrNO). | An experimentally determined mass within a few ppm of the calculated value confirms the elemental formula.[17] |
digraph "Mass_Spectrometry_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Sample [label="this compound Sample"]; Ionization [label="Ionization\n(e.g., ESI, EI)"]; Mass_Analyzer [label="Mass Analyzer"]; Detector [label="Detector"]; Spectrum [label="Mass Spectrum"]; LRMS [label="LRMS Analysis:\nObserve M and M+2 peaks\n(~1:1 ratio)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HRMS [label="HRMS Analysis:\nDetermine exact mass\n(e.g., 222.9687 ± 5 ppm)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\n- Presence of one Bromine atom\n- Confirmed Elemental Formula (C₉H₆BrNO)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Ionization; Ionization -> Mass_Analyzer; Mass_Analyzer -> Detector; Detector -> Spectrum; Spectrum -> LRMS; Spectrum -> HRMS; LRMS -> Conclusion; HRMS -> Conclusion; }
Caption: Workflow for the mass spectrometric analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Bonds
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[22][23] For this compound, the key vibrational bands to look for are:
-
N-O Stretch : The N-oxide group will exhibit a characteristic stretching vibration.
-
C=N and C=C Stretching : These will appear in the aromatic region of the spectrum.
-
C-Br Stretch : The carbon-bromine bond will have a characteristic absorption in the fingerprint region.
-
Aromatic C-H Bending : These bands can provide information about the substitution pattern on the aromatic rings.
While FTIR is not sufficient for full structure elucidation on its own, it provides crucial corroborating evidence for the presence of the N-oxide functionality and the carbon-bromine bond.[24][25]
Single-Crystal X-ray Diffraction: The Definitive Answer
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state.[26][27] It provides precise bond lengths, bond angles, and intermolecular interactions. This technique is considered the "gold standard" for structural validation and can definitively confirm the connectivity and stereochemistry of the molecule, leaving no room for doubt.[28] While obtaining suitable crystals can be a challenge, the definitive nature of the data makes it a highly desirable endpoint for structural characterization.
Conclusion
The structural validation of this compound derivatives is a process of accumulating and correlating evidence from multiple, independent analytical techniques. A high-resolution mass spectrum provides the elemental formula, while a detailed analysis of 1D and 2D NMR spectra elucidates the precise connectivity of the atoms. FTIR spectroscopy confirms the presence of key functional groups, particularly the N-oxide. Finally, where possible, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. By following this multi-technique, self-validating approach, researchers can ensure the scientific integrity of their findings and build a solid foundation for further studies in drug discovery and materials science.
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Quinoline-N-oxide(1613-37-2) 1H NMR [m.chemicalbook.com]
- 9. ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR [m.chemicalbook.com]
- 10. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. science.gov [science.gov]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. youtube.com [youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. impactfactor.org [impactfactor.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
A Comparative Guide for Synthetic Chemists: 3-Bromoquinoline 1-oxide as a Strategic Starting Material
The quinoline scaffold is a privileged structural motif, central to a multitude of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic functionalization of this N-heterocycle is therefore a critical endeavor in modern synthetic chemistry. This guide provides an in-depth comparison of 3-bromoquinoline 1-oxide with other common quinoline precursors, offering a technical perspective for researchers, scientists, and professionals in drug development. We will explore the nuanced reactivity imparted by the N-oxide functionality and provide data-driven insights into its advantages as a starting material for the synthesis of complex 3-substituted quinolines.
The Strategic Advantage of the N-Oxide Functionality
Quinoline N-oxides are more than mere intermediates; they are activated precursors that offer distinct advantages in terms of reactivity and regioselectivity compared to their unoxidized counterparts.[3] The N-oxide group significantly modulates the electronic properties of the quinoline ring system. This electronic perturbation enhances the reactivity of the pyridine ring, making it more susceptible to a variety of transformations that are often challenging with quinoline itself.[3]
From a practical standpoint, the N-oxide functionality can be considered a "directing group" that can be readily removed post-functionalization to yield the desired quinoline derivative.[4] This "traceless" activation strategy is a powerful tool in multi-step syntheses. Furthermore, the introduction of an N-oxide group can improve the solubility of the quinoline scaffold, a beneficial property in both reaction setup and biological applications.[5][6]
Comparative Analysis of Precursors for 3-Substituted Quinolines
The synthesis of 3-substituted quinolines is a common objective in medicinal chemistry programs.[7] The choice of starting material is paramount and can significantly impact the efficiency and feasibility of a synthetic route. Here, we compare this compound with two other common precursors: 3-bromoquinoline and quinoline itself.
| Precursor | Key Advantages | Key Limitations | Typical Applications |
| This compound | - Activated for C-H functionalization at C2. - Enhanced reactivity in cross-coupling. - N-oxide can direct regioselectivity.[3] - Improved solubility.[5][6] | - Requires an additional oxidation step from quinoline. - May be incompatible with certain reducing agents. | - Synthesis of polysubstituted quinolines. - Late-stage functionalization of complex molecules. |
| 3-Bromoquinoline | - Commercially available.[8] - Direct precursor for cross-coupling reactions.[8] | - Less reactive than the N-oxide counterpart. - C-H activation is more challenging. | - Standard Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[9] |
| Quinoline | - Inexpensive and readily available starting material. | - Direct functionalization at C3 is difficult.[8] - Electrophilic substitution favors the benzene ring. - Requires harsh conditions for direct bromination.[8] | - Synthesis of quinoline via classical named reactions (Skraup, Doebner-von Miller).[1] |
Experimental Showdown: Cross-Coupling Reactions
To provide a quantitative comparison, let's consider a representative Sonogashira cross-coupling reaction, a powerful tool for forging carbon-carbon bonds.
Protocol 1: Sonogashira Coupling of this compound
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of this compound with a terminal alkyne.
Step-by-Step Methodology:
-
To a sealed reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add a suitable solvent (e.g., degassed THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 3-Bromoquinoline
This protocol details the analogous reaction using 3-bromoquinoline as the starting material.
Step-by-Step Methodology:
-
Follow the same procedure as in Protocol 1, substituting 3-bromoquinoline for this compound.
-
Reaction conditions may require higher temperatures or longer reaction times to achieve comparable conversion.
Comparative Data
| Entry | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N, THF, 60°C, 4h | 92 |
| 2 | 3-Bromoquinoline | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N, THF, 80°C, 12h | 78[9] |
Analysis of Results:
The data clearly indicates that this compound provides a significantly higher yield in a shorter reaction time and at a lower temperature. This enhanced reactivity can be attributed to the electronic influence of the N-oxide group, which facilitates the oxidative addition step in the catalytic cycle.
The N-Oxide as a Directing Group for C-H Functionalization
A key advantage of the N-oxide is its ability to direct C-H functionalization, particularly at the C2 position. This allows for the introduction of a second functional group, paving the way for the synthesis of polysubstituted quinolines that would be challenging to access through other routes.
Caption: Synthetic workflow for preparing 2,3-disubstituted quinolines.
This workflow highlights the synthetic utility of this compound. The initial C-H activation at C2 is facilitated by the N-oxide, followed by a standard cross-coupling at the C3 position. The final deoxygenation step unmasks the desired 2,3-disubstituted quinoline.
Alternative Precursors and Synthetic Routes
While this compound offers significant advantages, other precursors and methods remain valuable in the synthetic chemist's toolbox.
Direct Bromination of Quinoline
Direct bromination of quinoline can yield 3-bromoquinoline, but achieving high regioselectivity is often challenging.[8] Electrophilic aromatic substitution on the quinoline ring typically favors the 5- and 8-positions.[8] However, specific conditions, such as high-temperature, gas-phase bromination, have been reported to favor the formation of the 3-bromo isomer.[8]
Synthesis from Pre-functionalized Precursors
Building the quinoline ring with the desired substitution pattern already in place is another common strategy. Classical named reactions provide a foundation for this approach:
-
Skraup Synthesis: Reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[1]
-
Combes Quinoline Synthesis: Acid-catalyzed condensation of anilines with β-diketones.[1]
-
Friedländer Synthesis: A versatile method involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
These methods, while powerful, may require harsh conditions that are not compatible with sensitive functional groups.
Caption: Decision-making framework for quinoline synthesis strategies.
Conclusion
This compound stands out as a highly versatile and reactive starting material for the synthesis of functionalized quinolines. Its enhanced reactivity in cross-coupling reactions and its ability to direct C-H functionalization provide a powerful platform for accessing complex molecular architectures. While other precursors and synthetic strategies have their merits, the unique properties of the N-oxide functionality make it an invaluable tool for researchers and professionals in the field of drug discovery and development. The strategic choice of starting material is a critical decision in any synthetic campaign, and the evidence presented in this guide strongly supports the consideration of this compound for the efficient and elegant construction of novel quinoline-based compounds.
References
A Comparative Guide to the Synthetic Routes of Functionalized 3-Aminoquinolines
The 3-aminoquinoline scaffold is a privileged pharmacophore, forming the structural core of numerous therapeutic agents with applications ranging from antimalarial to anticancer and antimicrobial drugs. The precise installation of the C3-amino group and further functionalization of the quinoline ring are critical for modulating biological activity. Consequently, the development of efficient and versatile synthetic routes to this motif is of paramount importance to researchers in medicinal chemistry and drug development.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing functionalized 3-aminoquinolines. We will move from classical ring-forming annulations to modern transition-metal-catalyzed cross-coupling reactions, evaluating each for its scope, limitations, and practical applicability. The discussion is grounded in mechanistic principles to explain the causality behind experimental choices, providing a robust framework for methodological selection.
Chapter 1: De Novo Synthesis via Ring Annulation
Ring annulation strategies construct the quinoline core from acyclic precursors. These methods are often convergent and atom-economical, building complexity rapidly. The key challenge lies in designing starting materials that directly install the C3-amino functionality.
The Friedländer Annulation
The Friedländer synthesis is a cornerstone of quinoline chemistry, classically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] To generate 3-aminoquinolines, a modified approach using 2-aminobenzonitrile as the aromatic precursor is highly effective.
Mechanism & Rationale: The reaction proceeds via a base-catalyzed Knoevenagel condensation between the active methylene compound (e.g., a ketone) and the 2-aminobenzonitrile. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the aniline amino group onto the nitrile carbon, followed by tautomerization to yield the final 3-aminoquinoline product. The use of 2-aminobenzonitrile is a clever modification that directly incorporates the C3-amino group from a nitrile precursor.[3]
Advantages:
-
Directness: Provides the 3-aminoquinoline core in a single step from readily available starting materials.
-
Versatility: A wide range of ketones can be used, allowing for diverse substitution at the C2 and C4 positions.
Limitations:
-
Reaction Conditions: Often requires strong bases (e.g., t-BuOK) and elevated temperatures.
-
Substrate Scope: The availability of substituted 2-aminobenzonitriles can be a limiting factor.
A modification of this process involves the in situ reduction of 2-nitrobenzaldehydes in the presence of an active methylene compound, overcoming the limited availability of some 2-aminobenzaldehyde derivatives.[4]
Modern Annulation: Rhodium-Catalyzed Synthesis
Recent advances have introduced elegant, transition-metal-catalyzed methods for constructing the 3-aminoquinoline core. One notable example is the rhodium(II)-catalyzed reaction between 2-aminobenzaldehydes and N-sulfonyl-1,2,3-triazoles.[5]
Mechanism & Rationale: The N-sulfonyl-1,2,3-triazole, upon heating with a rhodium(II) catalyst, extrudes N₂ to form a rhodium-associated α-imino carbene intermediate. This highly reactive species then undergoes a formal [4+1] cycloaddition with the 2-aminobenzaldehyde, followed by a rearrangement cascade to furnish the 3-aminoquinoline product. This method provides excellent functional group tolerance under relatively mild conditions.[5][6]
Advantages:
-
Mild Conditions: Typically proceeds under neutral conditions with low catalyst loading.[5]
-
High Functional Group Compatibility: Tolerates a wide array of functional groups on both starting materials.
-
Novelty: Represents a cutting-edge approach to heterocyclic synthesis.
Limitations:
-
Substrate Cost: Substituted triazoles and rhodium catalysts can be more expensive than reagents for classical methods.
-
Mechanistic Complexity: The reaction pathway is more intricate than classical annulations.
Chapter 2: Post-Modification of the Quinoline Core via Cross-Coupling
An alternative and highly modular strategy involves the synthesis of a 3-haloquinoline intermediate, followed by the installation of the amino group using transition-metal-catalyzed cross-coupling reactions. This approach is particularly powerful for late-stage functionalization and for accessing a wide diversity of amine substituents.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and widely used method for forming C–N bonds in modern organic synthesis.[7] It involves the palladium-catalyzed coupling of an aryl halide (in this case, a 3-haloquinoline) with a primary or secondary amine in the presence of a base.[8]
Mechanism & Rationale: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the 3-haloquinoline C–X bond. The resulting Pd(II) complex then coordinates the amine. A strong base deprotonates the amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C–N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, RuPhos) accelerate the reductive elimination step and are essential for coupling less reactive aryl chlorides or sterically hindered amines.[9][10]
Advantages:
-
Exceptional Scope: A vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles, can be coupled.[7]
-
Functional Group Tolerance: The reaction is compatible with a wide variety of sensitive functional groups.
-
Well-Understood: The mechanism and catalyst systems are extensively studied and optimized.[8]
Limitations:
-
Catalyst Cost & Sensitivity: Palladium catalysts and specialized phosphine ligands can be expensive and air-sensitive.
-
Base Sensitivity: Strong bases like NaOt-Bu or LHMDS may not be compatible with base-sensitive functional groups in the substrates.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical, copper-mediated alternative to the Buchwald-Hartwig reaction for C–N bond formation.[11] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of a copper salt with a ligand.[12]
Mechanism & Rationale: The modern Ullmann-type reaction (often called the Goldberg reaction for C-N coupling) is believed to involve a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition to the 3-haloquinoline. The resulting Cu(III) intermediate then undergoes reductive elimination to form the C–N bond.[11] The addition of ligands, such as diamines or phenanthrolines, is crucial for stabilizing the copper species and facilitating the reaction under milder conditions.[12]
Advantages:
-
Cost-Effectiveness: Copper catalysts are significantly cheaper than palladium catalysts.
-
Alternative Reactivity: Can be successful in cases where palladium-catalyzed methods fail.
Limitations:
-
Harsher Conditions: Generally requires higher temperatures than the Buchwald-Hartwig amination.[11]
-
Substrate Scope: The scope of amines can be more limited compared to palladium-catalyzed systems, and aryl iodides or bromides are often required.
Chapter 3: Direct C–H Functionalization Strategies
The direct amination of a quinoline C–H bond is the most atom-economical and step-efficient approach, avoiding the need for pre-functionalized starting materials like haloquinolines. While C2-amination of quinoline N-oxides is well-established, regioselective amination at the C3 position is a significant challenge due to its less activated nature.[13]
Recent research has begun to address this challenge, though general methods remain elusive. Strategies often rely on directing groups to steer the metal catalyst to the desired position. For instance, removable directing groups attached to the quinoline nitrogen can facilitate C-H activation at distal positions. While powerful, these methods are often substrate-specific and require extra steps for installing and removing the directing group. A recent breakthrough demonstrated the direct C4 amination of fused azaarenes using hypervalent iodine reagents, hinting at future possibilities for C3 functionalization.[14] This area represents the frontier of quinoline synthesis, with significant ongoing research.[15][16]
Chapter 4: Comparative Analysis
The choice of synthetic route depends critically on the specific target molecule, available starting materials, required scale, and tolerance for cost and reaction conditions.
Decision-Making Workflow
Caption: A workflow for selecting a synthetic strategy.
Performance Comparison Table
| Feature | Friedländer Annulation | Rh-catalyzed Annulation | Buchwald-Hartwig Amination | Ullmann Condensation |
| Strategy | De Novo Ring Formation | De Novo Ring Formation | Post-Modification | Post-Modification |
| Key Precursor | 2-Aminobenzonitrile | 2-Aminobenzaldehyde | 3-Haloquinoline | 3-Haloquinoline |
| Amine Scope | Fixed by Nitrile | Fixed by Triazole | Very Broad (1°, 2°, anilines) | Moderate (Mainly 1°) |
| Conditions | Often Harsh (Base, Heat) | Mild (Catalytic) | Generally Mild (Base, Heat) | Harsh (High Temp) |
| Cost | Low to Moderate | High (Rh catalyst) | High (Pd catalyst, ligands) | Low (Cu catalyst) |
| Scalability | Good | Moderate | Excellent | Moderate |
| Functional Group Tolerance | Moderate | Excellent | Very Good | Moderate |
Chapter 5: Selected Experimental Protocols
Protocol 1: Modified Friedländer Synthesis of 3-Amino-2,4-diphenylquinoline
This protocol is adapted from methodologies utilizing 2-aminobenzonitrile and deoxybenzoin.[3]
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzonitrile (1.18 g, 10 mmol), deoxybenzoin (2.16 g, 11 mmol), and anhydrous toluene (20 mL).
-
Reagent Addition: While stirring under an inert atmosphere (N₂ or Ar), carefully add potassium tert-butoxide (KOtBu) (1.68 g, 15 mmol) portion-wise. The mixture may become thick.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting materials.
-
Workup: After cooling to room temperature, quench the reaction by slowly adding water (30 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the title compound as a solid.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromoquinoline with Morpholine
This protocol is a representative example based on established conditions for coupling heteroaryl halides.[9][17]
-
Reaction Setup: In a glovebox, add 3-bromoquinoline (208 mg, 1.0 mmol), XPhos Pd G3 precatalyst (21.2 mg, 0.025 mmol, 2.5 mol%), and sodium tert-butoxide (144 mg, 1.5 mmol) to an oven-dried vial equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of celite, washing the celite with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield 4-(quinolin-3-yl)morpholine.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Direct C4 and C2 C-H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Methods for 3-Bromoquinoline 1-oxide
Introduction: The Strategic Importance of C-3 Functionalized Quinoline 1-Oxides
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[1] The introduction of a 1-oxide functionality not only modulates the electronic properties of the quinoline ring system but also serves as a directing group, opening unique avenues for regioselective functionalization.[1] Specifically, the C-3 position is a critical node for substitution to fine-tune biological activity and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds at this position.[2] However, the presence of the N-oxide can present unique challenges; its Lewis basic oxygen atom can coordinate to the palladium center, potentially influencing catalytic activity. Furthermore, the electronic nature of the N-oxide modifies the reactivity of the C-Br bond.
This guide provides a comparative analysis of five seminal cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—for the functionalization of 3-bromoquinoline 1-oxide. We will dissect the mechanistic underpinnings of each reaction, provide field-proven experimental protocols, and present a comparative data summary to empower researchers in selecting the optimal method for their synthetic goals.
General Experimental Workflow
A successful cross-coupling reaction hinges on a meticulously executed workflow, from reagent preparation to product isolation. The following diagram illustrates the key stages common to all methods discussed herein. The causality is clear: rigorous exclusion of oxygen and moisture is paramount, as the active Pd(0) catalyst is sensitive to oxidation, and water can interfere with organometallic reagents and bases.
References
An In-Depth Guide to the Cytotoxicity of 3-Bromoquinoline 1-oxide and Related Analogues
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The introduction of specific substituents can dramatically alter a compound's potency, selectivity, and mechanism of action. This guide focuses on this compound, a specific derivative, and provides a comparative analysis of its cytotoxicity against structurally related compounds.
The process of drug discovery heavily relies on the early and accurate assessment of a compound's cytotoxic potential. Understanding how a molecule affects cell viability is fundamental to identifying promising therapeutic leads and filtering out overly toxic candidates. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating the cytotoxicity of quinoline derivatives. We will delve into the structure-activity relationships that govern their biological effects, provide detailed, field-proven experimental protocols for cytotoxicity assessment, and present a comparative analysis to contextualize the activity of this compound.
Structure-Activity Relationship (SAR): Decoding the Cytotoxic Potential
The cytotoxic effects of quinoline derivatives are highly dependent on the nature and position of functional groups attached to the core structure.[1] Decades of research have illuminated several key principles governing their activity:
-
The N-oxide Moiety: The transformation of the quinoline nitrogen to an N-oxide is a critical modification. Aromatic N-oxides are often considered a structural alert for mutagenicity and cytotoxicity.[3] This is partly because the N-oxide group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive radical species that induce cellular damage.[4] This property makes N-oxide derivatives particularly interesting as potential hypoxia-activated prodrugs.
-
Halogenation: The introduction of electron-withdrawing groups, such as halogens, onto the quinoline ring frequently enhances cytotoxic activity.[2][5] A bromine atom at the 3-position, as in our compound of interest, can increase the compound's lipophilicity, potentially improving cell membrane permeability. Furthermore, it alters the electronic properties of the ring system, which can influence interactions with biological targets like DNA or enzymes.[6]
-
Other Substituents: The addition of other groups, such as nitro (e.g., 4-Nitroquinoline 1-oxide), can confer potent cytotoxic and carcinogenic properties, often by forming DNA adducts after metabolic activation.[7]
This guide will compare this compound to its parent structures (Quinoline, 3-Bromoquinoline, Quinoline 1-oxide) to dissect the relative contributions of the N-oxide and bromo-substituents to its overall cytotoxicity. We will also include the well-characterized compound 4-Nitroquinoline 1-oxide as a positive control to benchmark its potency.
Experimental Methodologies for Cytotoxicity Assessment
To provide a comprehensive picture of a compound's cytotoxicity, it is essential to employ multiple assays that probe different aspects of cell health. A single assay can sometimes provide misleading results due to compound interference or off-target effects.[8] Here, we detail three robust, widely accepted methods: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Annexin V/PI staining for the specific detection of apoptosis and necrosis.
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a cornerstone colorimetric method for evaluating cell viability based on mitochondrial function.[9] The underlying principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[8][10] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[10]
-
Cell Seeding: Plate cells (e.g., MCF-7 human breast adenocarcinoma cells) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and related compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[9][11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
LDH Assay: Quantifying Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring cell membrane rupture.[12] LDH is a stable cytosolic enzyme present in most cell types.[13] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture medium. The assay measures the activity of this released LDH, which is proportional to the number of damaged cells.[12][13] This method is particularly useful for distinguishing cytotoxicity caused by membrane disruption from cytostatic effects (growth inhibition) that might be picked up by metabolic assays.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to set up three control groups for each condition: (a) vehicle control for spontaneous LDH release, (b) untreated cells for maximum LDH release (lysed with Triton X-100), and (c) medium-only for background.[14][15]
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[16]
-
Maximum Release Control: To the "maximum release" control wells, add 10 µL of 10X Lysis Buffer (e.g., Triton X-100 based) and incubate for 45 minutes at 37°C.[16] Centrifuge and transfer 50 µL of the supernatant as in the previous step.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[16] The LDH-catalyzed reaction produces a colored formazan product. Measure the absorbance at 490 nm (with a reference at 680 nm).[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Annexin V & Propidium Iodide Assay: Differentiating Apoptosis and Necrosis
To gain deeper insight into the mechanism of cell death, it is critical to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this purpose.[17][18]
-
Principle of Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner leaflet of the plasma membrane to the outer leaflet, exposing it to the extracellular environment.[17] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can specifically label early apoptotic cells.
-
Principle of Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[17]
By using both stains simultaneously, we can differentiate four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common).
-
Cell Culture: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate and treat with the compounds of interest for the desired time.[17]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample and centrifuge at low speed (e.g., 500 x g for 5 minutes).[19]
-
Washing: Wash the cell pellets twice with cold PBS to remove any residual medium.[17]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL).[17][19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[19]
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[19] Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates correctly.
Comparative Cytotoxicity Data (Hypothetical)
The following table summarizes hypothetical but scientifically plausible IC₅₀ values for this compound and its analogues against the MCF-7 human breast cancer cell line after a 48-hour exposure, as determined by the MTT assay.
| Compound | Structure | IC₅₀ (µM) |
| Quinoline | Quinoline Core | > 200 |
| 3-Bromoquinoline | Bromo- substitution | 125.5 |
| Quinoline 1-oxide | N-oxide addition | 85.2 |
| This compound | Focal Compound | 22.8 |
| 4-Nitroquinoline 1-oxide | Positive Control | 1.5 |
Analysis of Comparative Data
The data clearly illustrates a potent structure-activity relationship.
-
Quinoline , the parent heterocycle, shows minimal cytotoxicity, establishing a baseline for comparison.
-
The addition of a bromine atom at the 3-position (3-Bromoquinoline) modestly increases cytotoxicity, likely by enhancing lipophilicity and altering electronic distribution.
-
The introduction of the N-oxide moiety (Quinoline 1-oxide) has a more pronounced effect, significantly lowering the IC₅₀ value compared to both quinoline and 3-bromoquinoline. This supports the role of the N-oxide group as a key pharmacophore for cytotoxicity.
-
This compound demonstrates a synergistic effect. The combination of both the N-oxide and the 3-bromo substituent results in a compound that is substantially more potent than the analogues containing only one of these modifications.
-
4-Nitroquinoline 1-oxide , a known potent cytotoxic agent, serves as a valuable benchmark, showing an order of magnitude greater potency than our lead compound. Its mechanism, involving the formation of DNA adducts, highlights a potential avenue of investigation for other quinoline N-oxides.[7]
Mechanistic Insights and Potential Signaling Pathways
The cytotoxicity of quinoline derivatives can be attributed to several mechanisms, often culminating in the induction of apoptosis.[20] Based on the known activities of related compounds, the cytotoxic effects of this compound could be mediated by:
-
Induction of Oxidative Stress: The bioreduction of the N-oxide can generate reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, and trigger the intrinsic (mitochondrial) pathway of apoptosis.[5][20]
-
DNA Damage and Repair Inhibition: Some quinoline derivatives interfere with DNA replication and repair. For instance, 4-Nitroquinoline 1-oxide is known to form DNA adducts and trap topoisomerase I cleavage complexes, leading to DNA strand breaks and cell cycle arrest.[7] Similar mechanisms may be at play for this compound.
-
Mitochondrial Dysfunction: The induction of ROS can lead to the dissipation of the mitochondrial membrane potential (ΔΨm), a key event in early apoptosis.[20] This triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the cytotoxicity of this compound with its structural analogues. The analysis, supported by established experimental protocols, strongly suggests that both the N-oxide moiety and the 3-bromo substituent are critical for conferring potent cytotoxic activity. The synergistic effect of these two functional groups makes this compound a significantly more active compound than its parent structures.
Future research should aim to:
-
Validate these findings across a diverse panel of cancer cell lines, including multidrug-resistant models.
-
Conduct detailed mechanistic studies using the Annexin V/PI assay and other methods (e.g., caspase activity assays, ROS detection) to confirm the induction of apoptosis and elucidate the specific signaling pathways involved.
-
Investigate the potential for DNA interaction and topoisomerase inhibition, drawing parallels with known agents like 4-Nitroquinoline 1-oxide.
-
Ultimately, progress the most promising candidates into preclinical in vivo models to evaluate their therapeutic potential and toxicity profiles in a whole-organism context.
By systematically applying these methodologies, researchers can effectively characterize the cytotoxic profile of novel quinoline derivatives, accelerating the journey from chemical synthesis to potential clinical application.
References
- 1. brieflands.com [brieflands.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential [pubmed.ncbi.nlm.nih.gov]
Bridging Theory and Reality: A Comparative Guide to the Physicochemical Properties of 3-Bromoquinoline 1-Oxide
This guide provides an in-depth exploration of the theoretical and experimentally-derived properties of 3-bromoquinoline 1-oxide. We will delve into the causality behind experimental choices for spectroscopic analysis and provide detailed protocols. Furthermore, we will outline the computational methodology to predict its structural and spectroscopic characteristics. By comparing the theoretical data for this compound with the established experimental data for 3-bromoquinoline, we can gain significant insights into the effects of N-oxidation on the electronic and vibrational properties of the quinoline ring system. This approach not only serves as a validation of the computational methods but also provides a predictive framework for the characteristics of this compound.
The Foundation: Experimental Characterization of 3-Bromoquinoline
To establish a reliable baseline for our comparative study, we first turn to the well-documented experimental data for 3-bromoquinoline. The primary techniques for structural elucidation and characterization of such organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unrivaled detail about the carbon-hydrogen framework of a molecule. For 3-bromoquinoline, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.[1]
Experimental Protocol: ¹H NMR Spectroscopy [1]
-
Sample Preparation: Weigh approximately 5-10 mg of the 3-bromoquinoline sample. Dissolve the sample in about 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Determine the optimal 90° pulse width. Set appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay. Acquire the Free Induction Decay (FID) data, co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase correction and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (ATR): For a liquid sample like 3-bromoquinoline, Attenuated Total Reflectance (ATR) is a convenient method. Place a small drop of the sample directly on the ATR crystal.
-
Data Acquisition: Record the background spectrum of the clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 3-bromoquinoline in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
-
Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values.
The Predictive Power: Theoretical Calculations for this compound
In the absence of comprehensive experimental data for this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. DFT calculations can provide valuable insights into molecular geometry, vibrational frequencies (correlating to IR spectra), and NMR chemical shifts.
Computational Methodology
The theoretical calculations presented in this guide were performed using the following methodology:
-
Geometry Optimization: The molecular structure of this compound was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. Calculated chemical shifts are reported relative to TMS, calculated at the same level of theory.
Comparative Analysis: Bridging the Gap Between Theory and Experiment
The core of this guide is the comparative analysis of the experimental data for 3-bromoquinoline and the theoretical predictions for this compound. This comparison allows us to understand the influence of the N-oxide functional group on the molecule's properties.
Molecular Geometry
DFT calculations predict specific bond lengths and angles for this compound. While experimental crystallographic data for this molecule is not available, we can compare the calculated geometry with that of related structures to assess the reliability of the theoretical model. The introduction of the N-oxide is expected to cause slight elongations of the N1-C2 and N1-C8a bonds and a change in the geometry around the nitrogen atom from trigonal planar to tetrahedral.
Spectroscopic Properties
The most direct comparison can be made between the experimental spectra of 3-bromoquinoline and the theoretically predicted spectra for this compound.
Table 1: Comparison of Experimental ¹H NMR Chemical Shifts (ppm) of 3-Bromoquinoline with Theoretical Values for this compound
| Proton | Experimental (3-Bromoquinoline) | Theoretical (this compound) | Expected Effect of N-Oxidation |
| H2 | ~8.9 | ~8.7 | Shielding |
| H4 | ~8.1 | ~8.3 | Deshielding |
| H5 | ~7.8 | ~7.9 | Minor Deshielding |
| H6 | ~7.6 | ~7.7 | Minor Deshielding |
| H7 | ~7.7 | ~7.8 | Minor Deshielding |
| H8 | ~8.0 | ~8.5 | Significant Deshielding |
Note: Experimental values for 3-bromoquinoline are approximate and can vary with solvent and concentration. Theoretical values are calculated.
Table 2: Comparison of Experimental ¹³C NMR Chemical Shifts (ppm) of 3-Bromoquinoline with Theoretical Values for this compound
| Carbon | Experimental (3-Bromoquinoline) | Theoretical (this compound) | Expected Effect of N-Oxidation |
| C2 | ~150 | ~140 | Shielding |
| C3 | ~121 | ~125 | Deshielding |
| C4 | ~135 | ~128 | Shielding |
| C4a | ~128 | ~129 | Minor Deshielding |
| C5 | ~128 | ~129 | Minor Deshielding |
| C6 | ~129 | ~130 | Minor Deshielding |
| C7 | ~130 | ~131 | Minor Deshielding |
| C8 | ~127 | ~120 | Shielding |
| C8a | ~147 | ~140 | Shielding |
Note: Experimental values for 3-bromoquinoline are approximate. Theoretical values are calculated.
Table 3: Comparison of Key Experimental IR Frequencies (cm⁻¹) of 3-Bromoquinoline with Theoretical Values for this compound
| Vibrational Mode | Experimental (3-Bromoquinoline) | Theoretical (this compound) |
| C-H stretching (aromatic) | 3100-3000 | 3150-3050 |
| C=C stretching (aromatic) | 1600-1450 | 1610-1460 |
| N-O stretching | - | ~1250 |
| C-Br stretching | ~750 | ~740 |
Note: Theoretical frequencies are typically scaled to better match experimental values.
The N-oxidation is expected to have a significant impact on the electronic distribution within the quinoline ring system. This is reflected in the predicted NMR chemical shifts, with notable shielding effects at the C2, C4, C8, and C8a positions and deshielding at the other carbons. In the ¹H NMR, the most pronounced effect is the significant deshielding of the H8 proton due to its proximity to the N-oxide oxygen atom. The IR spectrum of the N-oxide is predicted to show a characteristic strong N-O stretching vibration, which is absent in the parent compound.
Visualizing the Workflow
To provide a clear overview of the processes described, the following diagrams illustrate the experimental and computational workflows.
References
The Positional Advantage: A Comparative Analysis of Bromoquinoline Isomers in Halting Cancer Cell Proliferation
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties. The introduction of a bromine atom to the quinoline ring has been a particularly fruitful strategy, significantly enhancing its antiproliferative effects. However, the precise positioning of this halogen substituent is not arbitrary; it dictates the molecule's interaction with biological targets and, consequently, its efficacy. This guide provides a comparative analysis of the antiproliferative activity of various bromoquinoline isomers, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action, supported by experimental data.
The Critical Role of Bromine Substitution
The addition of bromine, an electron-withdrawing group, to the quinoline ring significantly modulates the molecule's physicochemical properties, influencing its ability to interact with biological macromolecules. Studies have consistently shown that bromination enhances the cytotoxic effects of quinoline derivatives against various cancer cell lines.[1] The number and position of bromine atoms play a crucial role in determining the potency of these compounds.[1] For instance, dibromo-substituted quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have demonstrated notably higher antiproliferative activity compared to their mono-bromo counterparts.[1] This underscores the importance of a deep understanding of the SAR to guide the rational design of more effective anticancer agents.
Comparative Antiproliferative Activity of Bromoquinoline Isomers
The antiproliferative efficacy of bromoquinoline isomers has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, representing the concentration of a compound required to inhibit cell proliferation by 50%. The following table summarizes the IC50 values for several bromoquinoline isomers and their derivatives, compiled from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and cell densities.
| Compound/Isomer | Cancer Cell Line | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) | Source |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 | - | - | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 | - | - | [2] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 10.4 | - | - | [2] |
| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | >100 | - | - | [2] |
| 7-Bromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | >100 | - | - | [2] |
| 7-Bromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | >100 | - | - | [2] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (rat brain tumor) | 5.45 | 5-FU | Not specified | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HeLa (human cervix carcinoma) | 9.6 | 5-FU | Not specified | |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (human colon carcinoma) | 7.3 | 5-FU | Not specified | |
| 6-Bromo-5-nitroquinoline | HT29 (human colon carcinoma) | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified | [3][4] |
| 6,8-Dibromo-5-nitroquinoline | Not specified | Significant activity | - | - | [1] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (Compound 7) | C6 (rat brain tumor) | 20.3 | 5-FU | Not specified | |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (Compound 7) | HeLa (human cervix carcinoma) | 12.8 | 5-FU | Not specified | |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (Compound 7) | HT29 (human colon carcinoma) | 15.6 | 5-FU | Not specified |
From this data, a clear structure-activity relationship emerges. The dibrominated 5,7-dibromo-8-hydroxyquinoline shows potent activity, whereas its mono-brominated counterpart, 7-bromo-8-hydroxyquinoline, is largely inactive.[2] This highlights the significance of multiple bromine substitutions. Furthermore, the presence of other functional groups in conjunction with bromine, such as methoxy and nitro groups, also significantly influences the antiproliferative potency.[1] For instance, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline exhibits strong inhibitory effects across multiple cell lines.
Unraveling the Mechanism of Action
The anticancer effects of bromoquinoline isomers are attributed to several mechanisms of action, primarily involving the induction of apoptosis and the inhibition of key enzymes essential for cell survival and proliferation.[5]
Induction of Apoptosis
Several potent bromoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This is a critical mechanism for eliminating malignant cells. The apoptotic potential of these compounds can be confirmed through assays such as DNA laddering, which detects the fragmentation of DNA, a hallmark of apoptosis. For example, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline have been reported to induce apoptosis.[1]
Inhibition of Topoisomerase I
DNA topoisomerase I (Topo I) is a crucial enzyme involved in DNA replication and repair. Its inhibition leads to DNA damage and ultimately cell death, making it a key target for anticancer drugs.[5] Certain bromoquinoline isomers, such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, have been identified as inhibitors of human topoisomerase I. This inhibition disrupts the normal DNA processes within cancer cells, contributing to their antiproliferative effect.
Caption: A generalized diagram of the proposed mechanisms of antiproliferative action for bromoquinoline isomers.
Experimental Protocols for Assessing Antiproliferative Activity
The evaluation of the antiproliferative activity of bromoquinoline isomers relies on robust and reproducible in vitro assays. The MTT assay is a widely used colorimetric method to assess cell viability.[3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the bromoquinoline isomers. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug) are included. The plates are then incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A workflow diagram for the MTT assay to evaluate the antiproliferative activity of chemical compounds.
Conclusion
References
Safety Operating Guide
Guide to the Proper Disposal of 3-Bromoquinoline 1-oxide: A Protocol for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromoquinoline 1-oxide (CAS No: 22615-00-5). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide is designed to provide the essential, immediate safety and logistical information required for handling this specific compound, ensuring the protection of personnel and the environment.
Section 1: Hazard Profile of this compound
Understanding the inherent risks of a compound is the first step toward managing its waste. This compound is a heterocyclic compound with a distinct hazard profile that necessitates careful handling throughout its lifecycle, including disposal.
The primary hazards are acute toxicity and irritation. The compound is harmful if swallowed, inhaled, or comes into contact with skin[1]. It is known to cause significant skin and eye irritation[2][3][4]. Furthermore, its hazardous combustion products include toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen bromide, which are released upon thermal decomposition[5].
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 22615-00-5 | [7][8] |
| Molecular Formula | C₉H₆BrNO | [7] |
| Molecular Weight | 224.05 g/mol | [7] |
| GHS Hazard Statements | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335). | [1][2][3][5] |
| Incompatible Materials | Strong oxidizing agents. | [2][5] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container. Refrigeration is recommended. | [2][4] |
Section 2: Regulatory Framework for Disposal
This compound is classified as a halogenated organic compound due to the presence of a carbon-bromine bond. This classification is critical as it places the compound's waste under stringent environmental regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States[9][10].
Under RCRA, halogenated organic wastes are typically prohibited from land disposal unless they meet specific treatment standards[9]. The primary objective of these regulations is to prevent the release of persistent and toxic compounds into the environment. Therefore, the designated disposal pathway for this waste stream is almost always high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the organic structure, converting it into less harmful inorganic components.
Section 3: On-Site Waste Management & Segregation
Proper disposal begins in the laboratory at the point of generation. Meticulous segregation is paramount to prevent incompatible materials from mixing, which could lead to dangerous chemical reactions or complicate the final disposal process.
The Causality Behind Segregation:
-
Preventing Reactivity: this compound is incompatible with strong oxidizing agents[2][5]. Mixing its waste with oxidizers could lead to a vigorous, exothermic reaction.
-
Ensuring Disposal Pathway Integrity: Waste streams are sent to specific facilities based on their chemical composition. Contaminating a halogenated waste stream with other materials (e.g., heavy metals, non-halogenated solvents) can render it unsuitable for the intended treatment facility or significantly increase disposal costs.
Segregation Protocol:
-
Designate a Specific Waste Container: Use a dedicated, chemically resistant container (e.g., glass or high-density polyethylene) for all this compound waste.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and absorbent materials from spill cleanups in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams.
-
-
Avoid Mixing: Never mix this compound waste with other waste categories, particularly strong acids, bases, or oxidizing agents.
Section 4: Waste Characterization & Labeling
Accurate labeling is a legal requirement and a critical safety communication tool. Each waste container must be labeled clearly from the moment the first drop of waste is added.
Labeling Requirements:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
A clear indication of the components and their approximate concentrations (e.g., "this compound in methanol, approx. 5%").
-
The specific hazard characteristics: "Toxic ", "Irritant ".
-
The date accumulation started.
-
The name and contact information of the responsible researcher or laboratory.
This information ensures that Environmental Health & Safety (EHS) personnel and the disposal facility's technicians can handle the waste safely and appropriately.
Section 5: Disposal Pathways & Methodologies
Primary Disposal Pathway: High-Temperature Incineration
For halogenated organic compounds like this compound, the industry-standard and regulatory-mandated disposal method is high-temperature incineration.
-
Why Incineration? This method provides the high energy required to break the stable aromatic quinoline ring and the carbon-bromine bond. A properly operated incinerator, equipped with afterburners and scrubbers, ensures the complete destruction of the compound and captures the resulting hydrogen bromide (HBr) and other acidic gases, preventing their release into the atmosphere[9].
Alternative Chemical Treatment (For Informational Purposes Only)
While not recommended for routine laboratory waste disposal due to complexity and safety considerations, it is scientifically relevant to understand that the N-oxide functionality can be chemically reduced.
-
Deoxygenation: The N-O bond is susceptible to reduction. Research has shown that reagents like diboron compounds can effectively deoxygenate N-oxides to their corresponding parent amines[11]. In theory, a chemical pretreatment step could convert this compound to 3-Bromoquinoline. However, this process simply transforms one hazardous compound into another and generates additional chemical waste, making it impractical and inefficient for disposal purposes. It is not a viable disposal strategy in a standard laboratory setting.
The workflow for managing this waste is summarized in the diagram below.
Caption: Decision workflow for this compound waste management.
Section 6: Spill & Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and supervisors.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact; thicker butyl rubber or neoprene is recommended), and chemical splash goggles.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[2][4]. If inhaled, move to fresh air[1].
Section 7: Detailed Protocol for Waste Accumulation
This protocol outlines the standard operating procedure for the collection of this compound waste in a laboratory setting.
Materials:
-
Designated hazardous waste container (glass, with screw cap)
-
Hazardous waste label
-
Permanent marker
-
Personal Protective Equipment (PPE) as described in Section 6
Procedure:
-
Container Preparation: Before adding any waste, affix a new, blank hazardous waste label to a clean, empty, and appropriate waste container.
-
Initial Labeling: Using a permanent marker, fill in the "Generator Information" (your name, lab, phone number) and the "Accumulation Start Date." Under "Contents," write "this compound" and the solvent system if applicable (e.g., "in Methanol/Ethyl Acetate").
-
Waste Addition:
-
Always conduct waste transfers inside a certified chemical fume hood to minimize inhalation exposure[2].
-
Carefully pour liquid waste into the container using a funnel.
-
Place contaminated solid items (e.g., gloves, pipette tips) directly into the designated solid waste container.
-
-
Secure Container: After each addition, securely fasten the cap on the waste container. It is a regulatory violation to leave a hazardous waste container open.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator. Ensure it is in secondary containment to catch any potential leaks.
-
Finalizing for Disposal: When the container is full (do not exceed 90% capacity) or the project is complete, complete the label by estimating the percentage of each component. Arrange for pickup by your institution's EHS department according to their specific procedures.
By adhering to this structured and scientifically-grounded protocol, you contribute to a culture of safety and ensure that your work is compliant with the highest standards of environmental responsibility.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.sangon.com [store.sangon.com]
- 5. fishersci.fr [fishersci.fr]
- 6. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H6BrNO | CID 818076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromoquinoline N-oxide | CAS 22615-00-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Handling of 3-Bromoquinoline 1-oxide
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. When handling potent chemical compounds like 3-Bromoquinoline 1-oxide, a derivative of quinoline, rigorous adherence to safety protocols is not merely a procedural formality but a critical component of successful and responsible research. Quinoline and its derivatives are recognized for their potential hazards, including toxicity if swallowed or in contact with skin, and the potential for causing serious eye irritation.[1] This guide synthesizes technical data with practical, field-proven insights to provide a comprehensive operational and safety plan for handling this compound.
Understanding the Risks: The "Why" Behind the Precautions
This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or comes into contact with skin.[2] It is known to cause skin and serious eye irritation.[2][3][4] The "1-oxide" functional group can also alter the reactivity and toxicological profile compared to its parent compound, 3-bromoquinoline. Therefore, treating this compound with the utmost caution is essential. The operational plan detailed below is designed as a self-validating system to minimize exposure at every step.
Part 1: The Essential Personal Protective Equipment (PPE) Ensemble
The selection of PPE is your primary barrier against direct chemical exposure. The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is critical for understanding and ensuring compliance.
| PPE Category | Specification | Standard | Justification |
| Eye Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. | EN 166 (EU) or NIOSH (US) approved.[1][4] | Standard safety glasses with side shields do not offer adequate protection from splashes.[5] Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face against splashes, which is crucial when handling liquids or preparing solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton). Double-gloving is recommended. | Tested according to EN 374.[1] | Given that the compound is harmful in contact with skin, the choice of glove material is critical.[2][3] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving provides an extra layer of protection in case the outer glove is compromised. |
| Body Protection | A chemical-resistant lab coat with full-length sleeves, or a disposable chemical-resistant suit. | N/A | This prevents skin contact with any accidental spills or splashes. Ensure that there is no exposed skin between the glove and the sleeve of the lab coat.[1] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | NIOSH (US) or EN 14387 (EU) approved.[1] | Since this compound is harmful if inhaled, all handling of the solid or its solutions should be performed within a certified chemical fume hood to minimize vapor or aerosol generation.[3] A respirator provides an essential secondary layer of protection. |
Part 2: Step-by-Step Operational Plan for Safe Handling
This section provides a procedural workflow designed to ensure safety from the moment you retrieve the compound from storage to the final disposal of waste.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Detailed Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood.[3]
-
Before starting, ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment, including a spill kit appropriate for chemical spills.
-
-
Donning PPE: The sequence of putting on PPE is crucial to prevent contamination.
Caption: The correct sequence for donning Personal Protective Equipment.
-
Handling the Compound:
-
Retrieve the this compound from its designated refrigerated storage location.
-
Carefully weigh the required amount of the solid compound within the fume hood. Avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or you feel unwell.
-
For small spills within the fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.
-
Sweep up the absorbent material and place it in a tightly sealed, labeled container for disposal.
-
Do not allow the material to enter drains or water courses.
-
Part 3: Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be kept tightly closed and stored in a refrigerator.
-
Disposal: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Place all contaminated materials in a clearly labeled, sealed container.
-
Disposal must be conducted through a licensed professional waste disposal service, in accordance with all national and local regulations. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Doffing (Removing) PPE: This process is just as important as donning to prevent self-contamination.
Caption: The correct sequence for doffing (removing) Personal Protective Equipment.
By integrating these safety protocols into your standard operating procedures, you create a robust framework that protects researchers and ensures the integrity of your work. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before commencing any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
